molecular formula C8H6ClFO B1586315 3'-Chloro-5'-fluoroacetophenone CAS No. 842140-52-7

3'-Chloro-5'-fluoroacetophenone

Cat. No.: B1586315
CAS No.: 842140-52-7
M. Wt: 172.58 g/mol
InChI Key: BVKHCVHYQNGCSC-UHFFFAOYSA-N
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Description

3'-Chloro-5'-fluoroacetophenone is a useful research compound. Its molecular formula is C8H6ClFO and its molecular weight is 172.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)ethanone
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InChI

InChI=1S/C8H6ClFO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKHCVHYQNGCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373933
Record name 3'-Chloro-5'-fluoroacetophenone
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Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

842140-52-7
Record name 1-(3-Chloro-5-fluorophenyl)ethanone
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Record name 3'-Chloro-5'-fluoroacetophenone
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Record name 1-(3-chloro-5-fluorophenyl)ethan-1-one
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Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 3'-Chloro-5'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3'-Chloro-5'-fluoroacetophenone (CAS No. 842140-52-7) is a halogenated aromatic ketone that has emerged as a pivotal intermediate in the fields of medicinal chemistry and agrochemical development. Its unique 1,3,5-substitution pattern on the phenyl ring, featuring two distinct electron-withdrawing halogens and a meta-directing acetyl group, imparts a nuanced reactivity profile that is highly valuable for the construction of complex molecular architectures. This guide provides an in-depth analysis of its molecular structure, a predictive overview of its spectroscopic characteristics, a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation, and an exploration of its chemical reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted aromatic ketone. The nomenclature designates a chloro group at the 3' position and a fluoro group at the 5' position relative to the acetyl substituent on the benzene ring.

PropertyValueReference(s)
CAS Number 842140-52-7[1][2]
IUPAC Name 1-(3-chloro-5-fluorophenyl)ethanone[3]
Synonyms 3-Chloro-5-fluoroacetophenone[1]
Molecular Formula C₈H₆ClFO[1][3]
Molecular Weight 172.58 g/mol [1]
Appearance White to light yellow powder or crystal[1][4]
Melting Point 51 - 55 °C[1]
Boiling Point 94 °C at 1.7 mmHg[2]
Solubility Soluble in diethyl ether[2]

Molecular Structure and Spectroscopic Analysis

As of the date of this guide, specific experimental data from X-ray crystallography for this compound is not available in the public domain. Therefore, a definitive analysis of bond lengths and angles is precluded. However, a comprehensive understanding of its electronic and molecular structure can be derived from a predictive analysis of its spectroscopic profile, based on established principles and data from analogous compounds.

Predicted Spectroscopic Profile

The following data are predicted based on the known effects of the constituent functional groups and spectral data from similar structures, such as 3'-chloroacetophenone and various fluoroacetophenones.[4][5][6]

Spectroscopy Predicted Feature Rationale and Explanation
¹H NMR Methyl Protons (H₃): ~2.6 ppm (singlet, 3H)Aromatic Protons (H₃): 7.3-7.8 ppm (3 distinct multiplets, 1H each)The methyl protons are adjacent to a carbonyl, resulting in a downfield singlet. The three aromatic protons will appear as distinct signals due to the lack of symmetry. They will exhibit complex splitting (triplet or doublet of doublets) from coupling to each other and potentially long-range coupling to the fluorine atom.
¹³C NMR ~8 Signals Total: C=O: ~195-197 ppmC-Cl: ~135 ppmC-F: ~162 ppm (doublet, large ¹JC-F)C-H (Aromatic): ~115-130 ppmCH₃: ~26 ppmThe carbonyl carbon is the most deshielded. The carbon directly bonded to fluorine will show a characteristic large one-bond coupling constant (¹JC-F). The carbon bonded to chlorine will also be significantly downfield. The remaining aromatic carbons and the methyl carbon will appear in their expected regions.
IR Spectroscopy C=O Stretch: 1690-1710 cm⁻¹ (strong, sharp)C-H (Aromatic): 3050-3100 cm⁻¹ (medium)C-H (Aliphatic): 2900-3000 cm⁻¹ (medium)C=C (Aromatic): 1475-1600 cm⁻¹ (multiple, medium)C-F Stretch: 1100-1250 cm⁻¹ (strong)C-Cl Stretch: 700-800 cm⁻¹ (strong)The most prominent peak will be the strong carbonyl stretch. The positions of the C-H and C=C stretches are characteristic of substituted aromatic ketones. The carbon-halogen stretches are also expected to be strong and clearly visible in the fingerprint region.[7][8][9]
Mass Spectrometry Molecular Ion (M⁺): m/z 172/174 (3:1 ratio)Base Peak: m/z 157/159 ([M-CH₃]⁺)Other Fragments: m/z 129/131 ([M-CH₃-CO]⁺)The molecular ion peak will exhibit the characteristic 3:1 isotope pattern for a single chlorine atom. The most favorable fragmentation is the alpha-cleavage of the methyl group to form a stable acylium ion, which will be the base peak.[10][11] Subsequent loss of a neutral carbon monoxide (CO) molecule is a common secondary fragmentation pathway for acylium ions.[12]

Synthesis Protocol: Electrophilic Aromatic Substitution

The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene.[13][14] This reaction proceeds via an electrophilic aromatic substitution mechanism, where an acylium ion is generated in situ and attacks the electron-rich aromatic ring.

Causality in Experimental Design

The choice of a strong Lewis acid, such as aluminum chloride (AlCl₃), is critical. It coordinates to the acylating agent (acetyl chloride), polarizing the C-Cl bond and facilitating the formation of the highly electrophilic acylium ion [CH₃CO]⁺.[15][16][17] The reaction must be conducted under strictly anhydrous conditions, as AlCl₃ reacts violently with water, which would quench the catalyst and terminate the reaction. The reaction is also highly exothermic, necessitating careful temperature control to prevent side reactions and ensure regioselectivity. The meta-substitution pattern of the product is dictated by the directing effects of the chloro and fluoro substituents on the starting material.

Proposed Experimental Protocol

Reaction: Friedel-Crafts Acylation of 1-Chloro-3-fluorobenzene

G cluster_0 Reaction Setup cluster_1 Acylation Step cluster_2 Workup & Purification A 1. Charge a dry, three-necked flask with anhydrous AlCl₃ (1.1 eq) and an anhydrous solvent (e.g., DCM). B 2. Cool the suspension to 0 °C in an ice bath. A->B C 3. Add 1-chloro-3-fluorobenzene (1.0 eq) to the flask. B->C D 4. Add acetyl chloride (1.05 eq) dropwise via an addition funnel, maintaining T < 5 °C. C->D E 5. Allow the reaction to warm to room temperature and stir for 2-4 hours. D->E F 6. Monitor reaction progress by TLC or GC-MS. E->F G 7. Carefully quench the reaction by slowly pouring it onto crushed ice and concentrated HCl. F->G H 8. Separate the organic layer and extract the aqueous layer with DCM. G->H I 9. Wash combined organic layers with saturated NaHCO₃ and brine. H->I J 10. Dry over anhydrous Na₂SO₄, filter, and concentrate. I->J K 11. Purify the crude solid by recrystallization (e.g., from ethanol/water) to yield the final product. J->K

Caption: Proposed workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound is a direct consequence of the electronic properties of its substituents, which create multiple sites for chemical modification.[18]

Electronic Landscape and Reactivity Sites

The molecule's reactivity is governed by an interplay of inductive and resonance effects:

  • Acetyl Group: A powerful electron-withdrawing and deactivating group that directs incoming electrophiles to the meta positions (C2', C4', C6').

  • Chlorine and Fluorine: Both are electron-withdrawing via induction but electron-donating via resonance. They are ortho-, para-directors. However, as the ring is already strongly deactivated by the acetyl group, further electrophilic aromatic substitution is generally disfavored.

  • Carbonyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack.

  • Alpha-Protons: The protons on the methyl group are acidic (pKa ~19-20 in DMSO) and can be removed by a suitable base to form an enolate, which is a potent nucleophile.

Caption: Key reactivity sites on the this compound molecule.

Applications as a Synthetic Intermediate

This molecule is a cornerstone for building more complex structures, particularly in the pharmaceutical and agrochemical sectors.[1][18][19] Its utility stems from its role as a scaffold that can be elaborated through reactions at the ketone or by using it in condensation reactions.

  • Pharmaceutical Development: It serves as a starting material for synthesizing compounds with potential anti-inflammatory and analgesic properties.[18] For example, the ketone can be a handle for building heterocyclic rings, such as pyrazoles or isoxazoles, which are common motifs in bioactive molecules.

  • Agrochemical Formulations: It is used in the development of next-generation herbicides and pesticides.[19] The specific halogenation pattern can be crucial for tuning the biological activity and metabolic stability of the final active ingredient.

Conclusion

This compound is a high-value chemical intermediate whose molecular structure is deliberately designed for synthetic versatility. The strategic placement of its chloro, fluoro, and acetyl substituents creates a unique electronic and steric environment, enabling chemists to perform selective modifications at multiple sites. While a full experimental characterization of its solid-state structure and spectroscopic properties remains to be published, predictive analyses based on established chemical principles provide a robust framework for its utilization. The synthetic protocol outlined herein, based on the well-established Friedel-Crafts acylation, offers a reliable and scalable route to this important building block, paving the way for innovation in drug discovery and crop protection.

References

Introduction: The Strategic Importance of 3'-Chloro-5'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3'-Chloro-5'-fluoroacetophenone

This compound (CAS No: 842140-52-7) is a halogenated aromatic ketone that has emerged as a pivotal structural motif in modern chemistry.[1][2] Its true value lies not in its end-use, but in its role as a versatile chemical intermediate and a foundational building block for more complex molecules.[3] The specific arrangement of the chloro, fluoro, and acetyl groups on the phenyl ring imparts unique reactivity and electronic properties, making it a sought-after precursor in the synthesis of high-value compounds.[4]

In the pharmaceutical sector, this compound serves as a key starting material for novel drug candidates, particularly in the development of advanced anti-inflammatory and analgesic agents.[3][4] For the agrochemical industry, it is instrumental in creating next-generation herbicides and pesticides, where the halogen substituents can enhance the efficacy and metabolic stability of the active ingredients.[3][4]

This guide provides an in-depth analysis of the primary synthetic pathways to this compound. Moving beyond a simple recitation of steps, we will explore the underlying chemical logic, the rationale behind procedural choices, and the practical considerations essential for successful synthesis in a research and development setting.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing any synthesis begins with retrosynthesis. By conceptually deconstructing the target molecule, this compound, we can identify the most strategic bond formations and, consequently, the most plausible synthetic strategies.

The two most logical disconnections are the carbon-carbon bonds linked to the carbonyl group:

  • Aryl-Acyl Bond Disconnection (Route A): This break suggests an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation, where an acetyl group (CH₃CO⁺) is added to a 1-chloro-3-fluorobenzene ring.

  • Acyl-Methyl Bond Disconnection (Route B): This disconnection points towards a nucleophilic attack by a methyl group equivalent (e.g., from a Grignard reagent) on an activated carboxylic acid derivative, such as 3-chloro-5-fluorobenzoyl chloride.

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As we will explore, Route A is severely hampered by regioselectivity issues, making Route B and its variants the more scientifically sound and practical approaches.

Synthesis Pathway I: Friedel-Crafts Acylation - A Cautionary Analysis

The Friedel-Crafts acylation is a cornerstone of organic synthesis for preparing aryl ketones.[5][6][7] The reaction involves treating an aromatic compound with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5]

The Regioselectivity Challenge

A direct acylation of 1-chloro-3-fluorobenzene to produce the desired product is fundamentally flawed. Both chlorine and fluorine are ortho-, para-directing groups in electrophilic aromatic substitution.[8] This is because their electron-donating resonance effect (+M) outweighs their electron-withdrawing inductive effect (-I) in stabilizing the intermediate carbocation (arenium ion) at the ortho and para positions.

In 1-chloro-3-fluorobenzene, the positions ortho and para to the chlorine are 2, 4, and 6. The positions ortho and para to the fluorine are 2, 4, and 6. Therefore, electrophilic attack is overwhelmingly directed to these positions. The target position for forming this compound is between the two halogens, which is sterically hindered and electronically disfavored. Consequently, a direct Friedel-Crafts acylation would yield a mixture of unwanted isomers (primarily 2'-chloro-4'-fluoroacetophenone and 4'-chloro-2'-fluoroacetophenone), making this route impractical for isolating the target compound in acceptable purity or yield.

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} caption [label="Regiochemical outcome of Friedel-Crafts acylation.", shape=plaintext, fontsize=10]

Synthesis Pathway II: Organometallic Acylation via Grignard Reagents

This strategy, corresponding to our retrosynthetic Route B, is a robust and highly effective method. It involves the preparation of a Grignard reagent from a suitable dihalofluorobenzene, followed by its reaction with an acetylating agent. A patent for a similar compound, 3-chloro-5-trifluoromethyl trifluoroacetophenone, utilizes a Grignard-based approach, highlighting its industrial relevance.[9]

Conceptual Workflow

The process begins by forming a nucleophilic organometallic species (the Grignard reagent) from a precursor like 1-bromo-3-chloro-5-fluorobenzene. This powerful nucleophile then attacks an electrophilic acetyl source to form the target ketone after an aqueous workup.

G

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Part A: Preparation of 3-Chloro-5-fluorophenylmagnesium bromide

  • Setup: Assemble a three-necked round-bottom flask, oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Equip the flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagents: Place magnesium turnings (1.2 equivalents) into the flask. A small crystal of iodine can be added to activate the magnesium surface.[10]

  • Initiation: Prepare a solution of 1-bromo-3-chloro-5-fluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium turnings. Gentle warming may be required to initiate the reaction, which is indicated by bubbling and a color change.

  • Addition: Once the reaction begins, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring the mixture for 1-2 hours at room temperature or with gentle heating to ensure complete formation of the Grignard reagent.

Part B: Acylation and Workup

  • Reaction Setup: In a separate flask under an inert atmosphere, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous THF and cool it to -10 °C to 0 °C using an ice-salt bath.

  • Grignard Addition: Slowly add the prepared Grignard reagent from Part A to the stirred acetyl chloride solution via a cannula or dropping funnel, maintaining the low temperature. This is crucial to prevent side reactions, such as the Grignard reagent attacking the newly formed ketone.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Cool the reaction mixture in an ice bath and carefully quench it by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[11]

Causality and Trustworthiness: Why This Protocol Works

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with any protic source, especially water.[10] The use of oven-dried glassware, anhydrous solvents, and an inert atmosphere is non-negotiable for success.

  • Controlled Addition: Adding the Grignard reagent to the acylating agent at low temperatures minimizes the primary side reaction: the addition of a second equivalent of the Grignard reagent to the ketone product, which would form a tertiary alcohol.

  • Choice of Acetylating Agent: While acetyl chloride is common, using a Weinreb amide (N-methoxy-N-methylacetamide) can provide a more controlled reaction that stops cleanly at the ketone stage, preventing over-addition and often leading to higher yields.[10]

Synthesis Pathway III: Acylation via an Activated Carboxylic Acid

An elegant and highly practical alternative begins with 3-chloro-5-fluorobenzoic acid, which is a commercially available starting material.[][13] This pathway involves two main transformations: activating the carboxylic acid to a more reactive species (an acid chloride) and then introducing the methyl group.

Conceptual Workflow

This method circumvents the need to prepare a potentially unstable Grignard reagent from a specialized haloaromatic precursor, instead leveraging a stable and accessible carboxylic acid.

G

Detailed Experimental Protocol

Part A: Synthesis of 3-Chloro-5-fluorobenzoyl chloride

  • Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), place 3-chloro-5-fluorobenzoic acid (1.0 equivalent).

  • Reaction: Add thionyl chloride (SOCl₂) (2-3 equivalents), along with a catalytic amount of dimethylformamide (DMF).

  • Heating: Gently heat the mixture to reflux (typically around 80 °C) for 2-4 hours. The reaction is complete when gas evolution ceases.

  • Isolation: After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-chloro-5-fluorobenzoyl chloride can often be used directly in the next step without further purification.

Part B: Reaction with an Organometallic Reagent

  • Setup: In a separate, dry, inert-atmosphere flask, prepare the organometallic reagent. For example, prepare methylmagnesium bromide as described in Pathway II.

  • Reaction: Cool the organometallic reagent and add a solution of the 3-chloro-5-fluorobenzoyl chloride (1.0 equivalent) in an anhydrous solvent dropwise. To ensure the reaction stops at the ketone, a less reactive organometallic like dimethylcadmium (an organocadmium reagent) or the use of a copper catalyst (e.g., CuI) with the Grignard reagent is highly recommended.

  • Workup and Purification: The workup and purification steps are analogous to those described in Pathway II.

Comparative Analysis of Viable Synthesis Pathways

The choice of a synthetic route depends on factors such as scale, cost, safety, and available equipment. Both organometallic pathways are superior to the direct Friedel-Crafts acylation.

FeaturePathway II: Grignard ReagentPathway III: Activated Carboxylic Acid
Starting Material 1-Bromo-3-chloro-5-fluorobenzene3-Chloro-5-fluorobenzoic Acid
Material Availability More specialized, may need to be synthesized.Commercially available and relatively inexpensive.
Number of Steps 1 (if starting material is available)2 (Activation + Acylation)
Key Reagents Magnesium, Acetylating AgentThionyl Chloride, Organomethyl Reagent
Control & Side Reactions Risk of over-addition to form tertiary alcohol.Can be better controlled with milder organometallics (e.g., organocadmium).
Scalability Good for both lab and industrial scale.Excellent; avoids direct handling of potentially complex Grignard formations.
Overall Recommendation Viable, but dependent on precursor availability.Often the preferred route due to the accessible starting material and high degree of control.

Conclusion

While several theoretical routes to this compound exist, practical and efficient synthesis hinges on strategies that circumvent the regioselectivity limitations of classical Friedel-Crafts acylation. The most reliable and scalable pathways involve organometallic reagents.

The Grignard-based acylation (Pathway II) offers a direct conversion but relies on a more specialized starting material. The activated carboxylic acid route (Pathway III) is arguably the more robust and versatile method for research and production environments, benefiting from a readily available precursor and offering excellent control over the key bond-forming step. For any drug development professional or research scientist, understanding the causality behind these pathway choices is paramount for achieving consistent, high-yield, and high-purity synthesis of this critical chemical building block.

References

Spectroscopic Characterization of 3'-Chloro-5'-fluoroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3'-Chloro-5'-fluoroacetophenone is a halogenated aromatic ketone of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a versatile building block in the synthesis of novel pharmaceutical agents and agrochemicals necessitates a thorough understanding of its structural and electronic properties.[1][2] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The focus is on the practical application of these techniques for the unambiguous identification and characterization of this compound, providing researchers with the foundational knowledge for its use in further synthetic applications. The molecular structure and key physical properties are summarized below.

PropertyValue
Molecular Formula C₈H₆ClFO
Molecular Weight 172.58 g/mol [1][3]
CAS Number 842140-52-7[1][3][4]
Appearance White to light yellow powder or crystal[1][4]
Melting Point 51 - 55 °C[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons and the methyl protons of the acetyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the chloro, fluoro, and acetyl substituents. Electron-donating groups tend to shift signals upfield, while electron-withdrawing groups shift them downfield.[5]

Predicted ¹H NMR Data (CDCl₃)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
H-2'~7.8tJ(H-F) ≈ 2.5, J(H-H) ≈ 2.5
H-4'~7.5dtJ(H-H) ≈ 8.0, J(H-F) ≈ 2.5
H-6'~7.6dddJ(H-F) ≈ 8.0, J(H-H) ≈ 2.5, J(H-H) ≈ 2.5
CH₃~2.6s-

Note: These are estimated values. Actual chemical shifts may vary.

The aromatic region will display a complex pattern due to both proton-proton and proton-fluorine couplings. The fluorine atom will couple with the ortho and meta protons, leading to additional splitting.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the substituent effects of the chloro, fluoro, and acetyl groups. These effects can be estimated using additivity rules for substituted benzenes.[6][7]

Predicted ¹³C NMR Data (CDCl₃)

CarbonPredicted Chemical Shift (ppm)
C=O~196
C-1'~139
C-2'~115 (d, J(C-F) ≈ 25 Hz)
C-3'~135 (d, J(C-F) ≈ 3 Hz)
C-4'~125 (d, J(C-F) ≈ 9 Hz)
C-5'~162 (d, J(C-F) ≈ 250 Hz)
C-6'~119 (d, J(C-F) ≈ 22 Hz)
CH₃~27

Note: These are estimated values. Actual chemical shifts and coupling constants may vary.

The carbon directly attached to the fluorine atom (C-5') will exhibit a large one-bond carbon-fluorine coupling constant. The other aromatic carbons will show smaller two- and three-bond couplings to fluorine.

Experimental Protocol for NMR Data Acquisition

References

Introduction: The Strategic Importance of 3'-Chloro-5'-fluoroacetophenone in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 3'-Chloro-5'-fluoroacetophenone

This compound, identified by CAS Number 842140-52-7, is a halogenated aromatic ketone that has emerged as a cornerstone intermediate in various sectors of chemical science.[1][2][3] Its molecular structure, featuring a strategic arrangement of chloro and fluoro substituents on the acetophenone framework, imparts unique reactivity and makes it a highly valuable building block.[4][5] This compound is instrumental in the synthesis of complex molecules, finding significant application in pharmaceutical development for creating novel anti-inflammatory and analgesic drugs.[4][5][6] Furthermore, its utility extends to the agrochemical industry for the formulation of potent herbicides and pesticides, and into material science for the development of specialized polymers.[4][5]

Given its pivotal role as a precursor, a comprehensive understanding of its physical properties, such as melting point and solubility, is not merely academic. These parameters are critical for researchers, process chemists, and formulation scientists, as they directly influence reaction kinetics, purification strategies, formulation development, and ultimately, the safety and efficacy of the end product. This guide provides an in-depth analysis of these core physical properties, grounded in established experimental methodologies, to empower scientists in their research and development endeavors.

Core Physical and Chemical Properties

The fundamental physical characteristics of this compound are summarized below. These data points serve as a critical baseline for experimental design and process optimization.

PropertyValueSource(s)
CAS Number 842140-52-7[1][2][4][6][7]
Molecular Formula C₈H₆ClFO[1][2][4][6][7]
Molecular Weight 172.58 g/mol [1][4][6][7]
Appearance White to light yellow powder or crystal[4][6]
Melting Point 51 - 55 °C[4][6][7]
Boiling Point 94 °C at 1.7 mmHg[1][7]
Solubility Soluble in diethyl ether[1][7]

In-Depth Analysis of Key Physical Parameters

Melting Point: A Barometer of Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a very narrow range. The reported melting range for this compound is 51-55 °C .[4][6][7]

Scientific Rationale: The melting point is a direct reflection of the strength of the intermolecular forces holding the crystal lattice together. The presence of polar carbon-halogen bonds (C-Cl and C-F) and the ketone group (C=O) in the molecule induces significant dipole-dipole interactions, which require a moderate amount of thermal energy to overcome.

Practical Implications: The sharpness of the melting range is a reliable indicator of purity. A pure sample will typically exhibit a sharp melting range of 0.5-1.5 °C.[8] The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[8] Therefore, meticulous melting point determination is a fundamental quality control step to validate the purity of a synthesized or procured batch of this intermediate.

Solubility: The Key to Application and Synthesis

Solubility defines the extent to which a compound (solute) dissolves in a solvent to form a homogeneous solution. While quantitative data across a wide range of solvents is limited in publicly available literature, this compound is reported to be soluble in diethyl ether.[1][7]

Scientific Rationale: The principle of "like dissolves like" governs solubility behavior. As a molecule with both polar (ketone, halogens) and nonpolar (aromatic ring) characteristics, its solubility profile is nuanced.

  • Organic Solvents: Its solubility in diethyl ether, a relatively nonpolar organic solvent, is expected. It is also anticipated to be soluble in other common organic solvents such as acetone, ethyl acetate, dichloromethane, and tetrahydrofuran (THF), which are frequently used in organic synthesis.

  • Aqueous Solvents: Due to the dominance of the nonpolar benzene ring and the lack of hydrogen bond-donating groups, its solubility in water is expected to be low.[9] This is a critical consideration for pharmaceutical applications, where aqueous solubility can impact bioavailability, and in workup procedures during synthesis.

Practical Implications: Solubility data is paramount for:

  • Reaction Chemistry: Selecting an appropriate solvent that dissolves both the starting materials and reagents to ensure a homogeneous reaction medium.

  • Purification: Designing crystallization and extraction procedures. A solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures is ideal for recrystallization.

  • Drug Formulation: For pharmaceutical development, understanding the aqueous solubility is the first step in designing a suitable drug delivery system.[10]

Authoritative Experimental Protocols

To ensure scientific rigor and reproducibility, the determination of these physical properties must follow standardized, self-validating protocols.

Protocol 1: Melting Point Determination via the Capillary Method

This method is the most common and reliable technique for determining the melting point of a solid organic compound.[11]

Causality and Principle: The protocol is designed to heat a small sample at a controlled, slow rate to ensure thermal equilibrium is maintained between the heating block, the thermometer, and the sample. This precision allows for the accurate observation of the temperature range over which the solid-to-liquid phase transition occurs.[11][12]

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and has been finely powdered using a mortar and pestle. Moisture or residual solvent can act as an impurity.[12]

    • Tap the open end of a glass capillary tube into the powdered sample to collect a small amount.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed bottom. The packed sample height should be 1-2 mm.[8][13]

  • Apparatus Setup:

    • Insert the packed capillary tube into the sample holder of a melting point apparatus (e.g., DigiMelt or Mel-Temp).[12]

  • Approximate Melting Point Determination:

    • Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range. This saves time and provides a target for the precise measurement.[8]

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point observed.

    • Prepare a fresh sample in a new capillary tube.

    • Set the starting temperature to ~15 °C below the expected melting point and a slow heating ramp rate of 1-2 °C per minute.[12]

    • Record the temperature (T₁) at which the first drop of liquid becomes visible.

    • Continue heating at the slow rate and record the temperature (T₂) at which the last crystal of solid melts into a transparent liquid.[12]

    • The melting range is reported as T₁ - T₂. For high-purity samples, two or more determinations should be performed to ensure consistency.

MeltingPointWorkflow

Protocol 2: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and basis in thermodynamic principles.[14]

Causality and Principle: This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.[14] By adding an excess of the solid, the solvent becomes saturated. Constant agitation at a controlled temperature for an extended period allows the system to reach its lowest energy state, where the rate of dissolution equals the rate of precipitation.[10][14]

Step-by-Step Methodology:

  • System Preparation:

    • In triplicate, add an excess amount of this compound to a series of sealed vials or flasks, each containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol).[14] The excess solid is crucial to ensure saturation is achieved.

  • Equilibration:

    • Place the sealed vials in a constant-temperature shaker bath (e.g., at 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the minimum time required.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. To ensure no solid particulates are transferred, the sample should be filtered (using a filter compatible with the solvent, e.g., PTFE) or centrifuged at high speed.[10]

  • Quantification:

    • Accurately dilute the clear, saturated solution with a suitable mobile phase or solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy. A standard calibration curve must be prepared for accurate quantification.

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for any dilution factors.

    • Report the solubility as an average of the triplicate measurements (e.g., in mg/mL or µg/mL) at the specified temperature and for the specific solvent used.

SolubilityWorkflow

Conclusion

A precise characterization of the melting point and solubility of this compound is indispensable for its effective and safe utilization in scientific research and industrial manufacturing. The melting point serves as a critical quality attribute for purity assessment, while the solubility profile dictates its behavior in reaction media and formulation matrices. By employing the rigorous, standardized protocols detailed in this guide, researchers and drug development professionals can generate reliable, reproducible data, thereby accelerating innovation and ensuring the integrity of their work.

References

An In-depth Technical Guide to the Reactivity Profile of 3'-Chloro-5'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3'-Chloro-5'-fluoroacetophenone is a halogenated aromatic ketone that has emerged as a critical building block in modern organic synthesis.[1][2] Its strategic importance lies in its versatile reactivity, which is conferred by the interplay of the electron-withdrawing acetyl group and the two halogen substituents (chlorine and fluorine) on the aromatic ring.[3] This unique electronic and steric arrangement makes it an invaluable intermediate in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][4] This guide provides an in-depth analysis of the reactivity profile of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis.

PropertyValueReference(s)
CAS Number 842140-52-7[1][5][6]
Molecular Formula C₈H₆ClFO[1][5][6]
Molecular Weight 172.58 g/mol [1][5][6]
Appearance White to light yellow powder or crystal[1][5]
Melting Point 51 - 55 °C[1][5]
Boiling Point 94°C/1.7mm[5]
Solubility Soluble in diethyl ether[5]

Reactivity Analysis: The Influence of Substituents

The reactivity of the this compound core is dictated by the electronic effects of its substituents. The acetyl group is a moderate deactivator and a meta-director for electrophilic aromatic substitution due to its electron-withdrawing nature. The chlorine and fluorine atoms are also deactivating due to their inductive electron-withdrawing effects, but they are ortho, para-directors due to their ability to donate a lone pair of electrons through resonance. The interplay of these competing effects governs the regioselectivity of various reactions.

Caption: Electronic effects governing the reactivity of this compound.

Key Reaction Profiles

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) reactions introduce a new substituent onto the aromatic ring by replacing a hydrogen atom.[7] In this compound, the substitution pattern is influenced by the directing effects of the existing substituents. The acetyl group directs incoming electrophiles to the meta position (C5'), while the halogen atoms direct to the ortho and para positions (C2', C4', C6'). The combined effect typically leads to a mixture of products, with the major product depending on the specific electrophile and reaction conditions.

Common EAS Reactions:

  • Nitration: Introduction of a nitro group (-NO₂).

  • Halogenation: Introduction of a halogen (e.g., -Br, -Cl).

  • Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

  • Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group.[8]

Experimental Protocol: Nitration of this compound

This protocol describes a representative electrophilic aromatic substitution reaction. The causality behind the choice of reagents lies in the need for a potent electrophile (the nitronium ion, NO₂⁺), which is generated in situ from the reaction of nitric acid and sulfuric acid.

Materials:

  • This compound

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of concentrated sulfuric acid at 0°C (ice bath).

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 5°C. The slow addition and low temperature are crucial to control the exothermic reaction and prevent over-nitration.

  • Stir the reaction mixture at 0°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice. This quenches the reaction and precipitates the product.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the desired nitrated product.

Nucleophilic Acyl Substitution

Nucleophilic acyl substitution involves the attack of a nucleophile on the electrophilic carbonyl carbon of the acetyl group, leading to the substitution of a group attached to the carbonyl.[9][10] These reactions are fundamental for modifying the acetyl group and are widely used in the synthesis of various derivatives.

Mechanism Overview

The reaction proceeds via a two-step addition-elimination mechanism.[11] The nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group is eliminated, and the carbonyl double bond is reformed.[12] The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chlorides > acid anhydrides > esters > amides.[13]

G Start 3'-Chloro-5'- fluoroacetophenone Intermediate Tetrahedral Intermediate Start->Intermediate Addition Product Substituted Product Intermediate->Product Elimination LeavingGroup Leaving Group Intermediate->LeavingGroup Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate

Caption: General mechanism of nucleophilic acyl substitution.

Reduction of the Carbonyl Group

The ketone functionality in this compound can be readily reduced to a secondary alcohol. This transformation is a key step in the synthesis of many pharmaceutical intermediates.

Experimental Protocol: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones and aldehydes. Its selectivity for carbonyls over other functional groups like esters and amides makes it a valuable reagent.

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl, 1M)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. The portion-wise addition helps to control the evolution of hydrogen gas.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of 1M HCl until the effervescence ceases. This step neutralizes the excess NaBH₄ and the resulting borate esters.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding secondary alcohol.

Condensation Reactions

The α-protons of the acetyl group in this compound are acidic and can be removed by a base to form an enolate. This enolate can then participate in various condensation reactions, such as the aldol condensation and Claisen-Schmidt condensation, to form carbon-carbon bonds.[14] These reactions are pivotal for building more complex molecular scaffolds.

Example: Claisen-Schmidt Condensation

In a Claisen-Schmidt condensation, an enolate from an acetophenone reacts with an aldehyde that cannot enolize to form an α,β-unsaturated ketone (a chalcone).

Applications in Drug Discovery and Agrochemicals

The versatile reactivity of this compound makes it a valuable precursor in the synthesis of a wide range of biologically active molecules.[4]

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1][2] The presence of halogen atoms can enhance the lipophilicity and metabolic stability of drug candidates.[15][16]

  • Agrochemicals: This compound is utilized in the development of potent and selective herbicides and pesticides.[1][4]

Conclusion

This compound is a highly versatile and reactive building block with significant applications in organic synthesis. A comprehensive understanding of its reactivity profile, governed by the electronic and steric effects of its substituents, is crucial for its effective utilization in the development of novel pharmaceuticals and agrochemicals. The experimental protocols provided in this guide offer a practical framework for harnessing the synthetic potential of this important intermediate.

References

A Guide to the Synthetic Versatility of 3'-Chloro-5'-fluoroacetophenone: From Core Reactions to Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3'-Chloro-5'-fluoroacetophenone is a strategically substituted aromatic ketone that serves as a highly versatile scaffold in modern synthetic chemistry. The presence of both chloro and fluoro groups on the phenyl ring imparts unique electronic properties and provides multiple points for diversification, making it an invaluable building block for the synthesis of complex molecules. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the potential research applications of this compound. Moving beyond a simple recitation of reactions, this document delves into the causal relationships behind experimental choices, provides detailed and self-validating protocols, and illuminates the path from this core intermediate to novel bioactive compounds and functional materials.

Introduction: The Strategic Importance of Halogenated Acetophenones

Halogenated organic compounds are of paramount importance in the pharmaceutical and agrochemical industries.[1][2] The introduction of halogen atoms into a molecular framework can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions.[3] In this compound, the electron-withdrawing nature of both chlorine and fluorine atoms modulates the reactivity of the aromatic ring and the adjacent acetyl group. This unique electronic profile enhances its utility as a synthetic intermediate, enabling a range of chemical transformations crucial for the development of novel molecular entities.[1][2] This guide will provide a detailed exploration of these transformations and their potential applications.

Foundational Synthetic Transformations and Experimental Protocols

The chemical utility of this compound is centered around the reactivity of its acetyl group and the potential for further modification of the halogenated phenyl ring. This section details key synthetic transformations, providing robust and validated experimental protocols.

α-Halogenation: A Gateway to Heterocyclic Chemistry

A cornerstone of acetophenone chemistry is the halogenation of the α-carbon.[4][5] This reaction transforms the relatively inert methyl group into a reactive electrophilic site, paving the way for the construction of more complex molecular architectures, particularly heterocyclic systems.[6]

Causality in Experimental Design: Acid-catalyzed bromination is the preferred method for achieving selective mono-halogenation of the α-carbon.[4][5] The reaction proceeds through an enol intermediate, and the presence of an acid catalyst facilitates its formation.[4] Using a solvent such as acetic acid is advantageous as it serves as both a solvent and a catalyst.[4] The reaction is typically performed at or below room temperature to minimize the formation of di-brominated and other side products.

Detailed Experimental Protocol: Synthesis of 2-Bromo-3'-chloro-5'-fluoroacetophenone

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.00 g, 5.79 mmol) in 20 mL of glacial acetic acid.

  • Bromination: Cool the solution to 0-5 °C using an ice bath. From the dropping funnel, add a solution of bromine (0.92 g, 5.79 mmol) in 5 mL of glacial acetic acid dropwise over 20-30 minutes. Maintain the temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) mobile phase.

  • Work-up and Isolation: Upon completion of the reaction, slowly pour the reaction mixture into 100 mL of ice-cold water with stirring. The crude product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and bromine. The solid is then washed with a small amount of cold hexane. Dry the product under vacuum to yield 2-Bromo-3'-chloro-5'-fluoroacetophenone as a solid.

Self-Validating System: The purity of the product can be confirmed by its melting point and spectroscopic analysis. In the ¹H NMR spectrum, the disappearance of the singlet corresponding to the methyl protons of the starting material and the appearance of a new singlet for the methylene protons of the product will confirm the successful transformation.

Visualization of α-Bromination Workflow:

Caption: α-Bromination of this compound

Hantzsch Thiazole Synthesis: Constructing Bioactive Scaffolds

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[7][8][9] The Hantzsch thiazole synthesis is a classic and highly efficient method for constructing this heterocyclic core from α-halo ketones and a thioamide source, such as thiourea.[6][10][11]

Expertise in Experimental Choices: The reaction is typically carried out in a protic solvent like ethanol, which effectively dissolves both reactants.[7] Refluxing the reaction mixture provides the necessary activation energy for the cyclization and subsequent dehydration steps. The product often precipitates from the reaction mixture upon cooling or after basification to neutralize the hydrohalide salt of the aminothiazole.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-(3-chloro-5-fluorophenyl)thiazole

  • Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser, combine 2-Bromo-3'-chloro-5'-fluoroacetophenone (1.00 g, 3.98 mmol) and thiourea (0.33 g, 4.38 mmol) in 20 mL of absolute ethanol.

  • Reaction: Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC until the starting α-bromo ketone is consumed.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the mixture is basic (pH ~8-9). This will neutralize the HBr salt of the product and cause it to precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum to afford 2-Amino-4-(3-chloro-5-fluorophenyl)thiazole.

Self-Validating System: The identity and purity of the product can be verified by melting point determination, and ¹H and ¹³C NMR spectroscopy. Mass spectrometry will confirm the expected molecular weight.

Visualization of Hantzsch Thiazole Synthesis:

G cluster_caption Fig. 2: Hantzsch Synthesis of a 2-Aminothiazole Derivative A 2-Bromo-3'-chloro-5'-fluoroacetophenone C Intermediate Adduct A->C SN2 Reaction B Thiourea B->C D 2-Amino-4-(3-chloro-5-fluorophenyl)thiazole C->D Cyclization & Dehydration c

Caption: Hantzsch Synthesis of a 2-Aminothiazole Derivative

Reductive Amination: Accessing Substituted Phenethylamines

Reductive amination is a powerful and widely used method for the synthesis of amines.[12][13][14] This reaction involves the condensation of a ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Authoritative Grounding for Protocol: The choice of reducing agent is critical for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for this transformation.[15] It is less reactive towards the starting ketone compared to other borohydrides, allowing for the efficient formation of the imine intermediate before reduction. The reaction is often carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE).

Detailed Experimental Protocol: Synthesis of N-Methyl-1-(3-chloro-5-fluorophenyl)ethanamine

  • Reaction Setup: To a solution of this compound (1.00 g, 5.79 mmol) in 20 mL of dichloromethane in a 50 mL round-bottom flask, add a solution of methylamine (2.0 M in THF, 3.5 mL, 7.0 mmol).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (1.84 g, 8.69 mmol) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Isolation: Quench the reaction by the slow addition of 20 mL of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_caption Fig. 3: Reductive Amination of this compound A This compound C Iminium Ion Intermediate A->C B Methylamine B->C Condensation E N-Methyl-1-(3-chloro-5-fluorophenyl)ethanamine C->E D Sodium Triacetoxyborohydride D->E Reduction c

References

An In-depth Technical Guide to 3'-Chloro-5'-fluoroacetophenone: A Cornerstone in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3'-Chloro-5'-fluoroacetophenone, a halogenated aromatic ketone, has emerged as a pivotal building block in the synthesis of complex organic molecules. Its unique substitution pattern on the aromatic ring imparts specific reactivity and properties, making it an invaluable intermediate in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this compound. It further delves into its physicochemical properties, spectroscopic characterization, and significant applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Halogenated Ketones

The introduction of halogen atoms, particularly chlorine and fluorine, into organic molecules can profoundly influence their biological activity, metabolic stability, and pharmacokinetic profiles. This compound (CAS No. 842140-52-7) is a prime example of a strategically designed synthetic intermediate that leverages these benefits.[1][2] The presence of both a chloro and a fluoro substituent on the aromatic ring, meta to the acetyl group, creates a unique electronic environment that guides its reactivity in subsequent synthetic transformations. This guide will explore the origins and synthetic evolution of this versatile compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

Physicochemical Properties

This compound is a white to light yellow crystalline powder at room temperature.[1][3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 842140-52-7[1][4]
Molecular Formula C₈H₆ClFO[1][4]
Molecular Weight 172.58 g/mol [1][4]
Melting Point 51-55 °C[1][5]
Boiling Point 94 °C at 1.7 mmHg[2]
Appearance White to light yellow powder/crystal[1][3]
Solubility Soluble in diethyl ether[2]
Spectroscopic Characterization

While a definitive, publicly available, complete set of spectra for this compound is not readily found in peer-reviewed journals, its spectral characteristics can be confidently predicted based on the analysis of closely related analogs such as 3'-chloroacetophenone, 3'-fluoroacetophenone, and 2',4'-dichloro-5'-fluoroacetophenone.[6][7][8][9][10][11][12][13][14][15]

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group at approximately 2.6 ppm. The aromatic region would display complex multiplets for the three aromatic protons, influenced by both chloro and fluoro substituents.

  • ¹³C NMR: The carbon NMR spectrum will feature a carbonyl carbon signal around 196 ppm. The methyl carbon will appear at approximately 26 ppm. The aromatic carbons will have distinct chemical shifts determined by the positions of the halogen substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration in the region of 1680-1700 cm⁻¹. Other significant peaks will correspond to C-Cl, C-F, and aromatic C-H and C=C stretching and bending vibrations.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 172, with a characteristic isotopic peak (M+2) at m/z 174, approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a chlorine atom.

Discovery and Historical Synthesis

While the exact date and researchers associated with the first synthesis of this compound are not prominently documented in readily accessible literature, its emergence is intrinsically linked to the advancements in synthetic methodologies for halogenated aromatic compounds. The primary routes for its preparation are based on classical organic reactions, namely Friedel-Crafts acylation and Grignard reactions.

Friedel-Crafts Acylation: A Classic Approach

The Friedel-Crafts acylation, discovered by Charles Friedel and James Crafts in 1877, remains a cornerstone of aromatic ketone synthesis. This electrophilic aromatic substitution reaction provides a direct and efficient pathway to this compound.[16][17]

Logical Synthesis Pathway: Friedel-Crafts Acylation

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution acetyl_chloride Acetyl Chloride (CH₃COCl) acylium_ion Acylium Ion ([CH₃CO]⁺) acetyl_chloride->acylium_ion + AlCl₃ lewis_acid Lewis Acid (e.g., AlCl₃) start_material 1-Chloro-3-fluorobenzene product This compound start_material->product + [CH₃CO]⁺

Caption: Friedel-Crafts acylation route to this compound.

Experimental Protocol: Friedel-Crafts Acylation of 1-Chloro-3-fluorobenzene

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.[18]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and a suitable anhydrous solvent such as dichloromethane.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. After the addition is complete, add 1-chloro-3-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Grignard Reaction: A Versatile Alternative

The Grignard reaction offers another powerful method for the synthesis of ketones. This approach involves the reaction of an organometallic (Grignard) reagent with a suitable electrophile.

Logical Synthesis Pathway: Grignard Reaction

G cluster_0 Step 1: Formation of Grignard Reagent cluster_1 Step 2: Nucleophilic Acyl Substitution start_material 1-Bromo-3-chloro-5-fluorobenzene grignard_reagent 3-Chloro-5-fluorophenylmagnesium bromide start_material->grignard_reagent + Mg, THF magnesium Magnesium (Mg) product This compound grignard_reagent->product + CH₃COCl acetylating_agent Acetylating Agent (e.g., Acetyl Chloride)

Caption: Grignard reaction route to this compound.

Experimental Protocol: Grignard Reaction with 1-Bromo-3-chloro-5-fluorobenzene

This protocol is a representative procedure based on established methods for Grignard reactions.[19][20]

  • Grignard Reagent Preparation: In an oven-dried, three-necked round-bottom flask under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a solution of 1-bromo-3-chloro-5-fluorobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction.

  • Reaction with Acetylating Agent: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of acetyl chloride (1.1 equivalents) in anhydrous THF.

  • Reaction Progression and Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction and Purification: The product is extracted with an organic solvent like diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by distillation or column chromatography.

Applications in Drug Discovery and Agrochemicals

This compound is a highly sought-after intermediate due to its utility in constructing more complex molecular architectures.[21]

Pharmaceutical Applications

The compound serves as a key precursor for the synthesis of a variety of pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties.[1][3] The chloro and fluoro substituents can enhance the binding affinity of the final drug molecule to its target and improve its metabolic stability.

Logical Relationship: From Intermediate to Potential Therapeutics

G intermediate This compound modification Further Synthetic Modifications intermediate->modification therapeutics Potential Anti-inflammatory and Analgesic Drugs modification->therapeutics

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3'-Chloro-5'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher and drug development professional, 3'-Chloro-5'-fluoroacetophenone (CAS No. 842140-52-7) presents a valuable scaffold in the synthesis of novel therapeutics and agrochemicals. Its unique halogenation pattern offers a versatile platform for molecular elaboration. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring a safe and productive research environment. This in-depth technical guide provides a comprehensive overview of the safety and handling guidelines for this compound, grounded in established safety principles and data from analogous compounds.

Compound Identification and Physicochemical Properties

A foundational aspect of safe handling is a clear understanding of the compound's identity and physical characteristics. This knowledge informs storage, handling, and emergency response procedures.

PropertyValueReference(s)
CAS Number 842140-52-7
Molecular Formula C₈H₆ClFO
Molecular Weight 172.58 g/mol
Appearance White to light yellow powder or crystal
Melting Point 51-54°C
Boiling Point 94°C at 1.7 mmHg
Solubility Soluble in diethyl ether
Storage Temperature Room Temperature

Hazard Assessment and GHS Classification

Based on available data, this compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.

GHS Pictogram:

alt text

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safe laboratory practice is a multi-layered approach to risk mitigation, starting with robust engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls
  • Ventilation: All manipulations of this compound should be conducted in a well-ventilated area. For weighing and transferring the solid, a chemical fume hood is mandatory to prevent inhalation of dust particles.

  • Eyewash Stations and Safety Showers: Readily accessible and regularly maintained eyewash stations and safety showers are critical for immediate decontamination in the event of an exposure.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashes or dust generation.

  • Skin Protection:

    • Lab Coat: A flame-resistant lab coat should be worn at all times to protect street clothing and skin from contamination.

  • Respiratory Protection: For routine handling within a certified chemical fume hood, respiratory protection is typically not required. However, in situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an organic vapor/particulate filter cartridge is necessary.

PPE_Donning_Doffing cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Eye and Face Protection d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Eye and Face Protection f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (if required) f3->f4

Caption: PPE Donning and Doffing Sequence.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is fundamental to preventing accidental exposures and maintaining the integrity of the compound.

Handling
  • Avoid Dust Formation: As a solid, care must be taken to minimize the generation of dust during weighing and transfer. Use a spatula and weigh the compound on a tared weigh paper or in a suitable container within a chemical fume hood.

  • Grounding: To prevent static discharge, which could ignite flammable vapors (if a flammable solvent is in use), ensure all equipment is properly grounded.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before eating, drinking, smoking, or using the restroom.

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical to minimizing harm.

First-Aid Measures
  • Inhalation: If inhaled, immediately remove the individual to fresh air and keep them in a position comfortable for breathing. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Eye Contact: If the compound enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

The appropriate response to a spill depends on its size and location.

Spill_Response start Spill Occurs is_major Is the spill large, in a public area, or are you unsure how to proceed? start->is_major evacuate Evacuate the area. Alert others. Call emergency services. is_major->evacuate Yes don_ppe Don appropriate PPE: - Chemical resistant gloves - Safety goggles/face shield - Lab coat - Respirator (if necessary) is_major->don_ppe No (Small, contained spill) contain Contain the spill using an inert absorbent material (e.g., vermiculite, sand). don_ppe->contain collect Carefully sweep or scoop the absorbent material into a sealable container for hazardous waste. contain->collect decontaminate Decontaminate the spill area with soap and water. Collect decontamination waste. collect->decontaminate dispose Label and dispose of all contaminated materials as hazardous waste. decontaminate->dispose

Caption: Decision-making workflow for spill management.

Small Spills (in a fume hood):

  • Wear appropriate PPE.

  • Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

  • Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate the area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

Large Spills (outside a fume hood):

  • Evacuate the immediate area and alert others.

  • If safe to do so, eliminate all ignition sources.

  • Contact your institution's emergency response team.

  • Prevent the spill from entering drains.

Fire and Explosion Hazard

While not classified as flammable, this compound is a combustible solid.

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

  • Hazardous Combustion Products: Thermal decomposition may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Containers: Use properly labeled, sealed containers for all waste materials.

  • Disposal Vendor: Arrange for disposal through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Toxicological Information

Conclusion

This compound is a valuable building block for chemical synthesis, but its safe and effective use hinges on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By adhering to the guidelines outlined in this technical guide, researchers and drug development professionals can mitigate the risks associated with this compound and foster a culture of safety within the laboratory. Always consult your institution's specific safety policies and procedures before working with any new chemical.

A Senior Application Scientist's Guide to 3'-Chloro-5'-fluoroacetophenone: From Sourcing to Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3'-Chloro-5'-fluoroacetophenone has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique substitution pattern, featuring both chloro and fluoro groups on the aromatic ring, imparts specific reactivity and properties that are highly sought after in the design of novel bioactive compounds. This guide provides an exhaustive overview of this versatile intermediate, focusing on the practical challenges and strategic decisions researchers and developers face: identifying reliable suppliers, understanding the nuances of purity grades, and implementing rigorous quality control. We will delve into the causality behind experimental choices, offering a framework for selecting the appropriate material quality for applications ranging from early-stage discovery to process development.

The Strategic Importance of this compound in Synthesis

This compound (CAS No. 842140-52-7) is an aromatic ketone whose value lies in its trifunctional nature. The ketone group serves as a handle for a multitude of classical organic transformations, while the strategically placed halogen atoms modulate the electronic properties of the phenyl ring and provide sites for cross-coupling reactions.

This compound serves as a pivotal intermediate in the synthesis of a variety of target molecules.[1][2] Its applications are notably prominent in:

  • Pharmaceutical Development : It is a key precursor for novel drug candidates, particularly in the development of anti-inflammatory and analgesic agents.[1][2] The presence of both chlorine and fluorine can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).

  • Agrochemical Formulations : The compound is utilized in the creation of next-generation herbicides and pesticides, where the specific halogenation pattern contributes to the efficacy and selectivity of the active ingredient.[1][2]

  • Material Science : It is also finding use in the development of specialized polymers and resins where specific chemical properties are required.[1][2]

The power of this molecule as a building block stems from the electron-withdrawing effects of its substituents, which activates the aromatic ring for certain reactions and provides a well-defined platform for molecular construction.[3]

Navigating the Supplier Landscape

The procurement of starting materials is a critical, yet often overlooked, aspect of research and development. The quality of the this compound used can significantly impact reaction yield, impurity profiles of subsequent steps, and the ultimate success of a synthetic campaign. A survey of the market reveals several chemical suppliers offering this reagent, often with varying purity grades and documentation standards.

Supplier NameStated Purity Grade(s)CAS NumberNotes
Alfa Aesar97%842140-52-7A well-established supplier for research chemicals.[4]
TCI>98.0% (GC)842140-52-7Provides gas chromatography (GC) as the method for purity determination.[5]
Chem-Impex≥ 98% (GC)842140-52-7Specifies GC for purity analysis and notes a melting point of 51-55 °C.[1]
Energy Chemical97%842140-52-7Offers various package sizes for research purposes.[4]
J & K SCIENTIFIC LTD.97%842140-52-7Lists multiple package sizes, indicating availability for different scales.[4]
Aladdin Scientificmin 98%842140-52-7Explicitly states the product is for professional research or industrial use only.[6]
Wuhan Chemwish98%842140-52-7Provides a range of quantities from 1g to 500g.[4]

This table is representative and not exhaustive. Researchers should conduct their own market analysis.

Decoding Purity Grades and Analytical Data

The stated purity on a supplier's website or bottle is the first checkpoint, but a deeper understanding is essential for technical applications.

Common Purity Grades:

  • 97% : Typically suitable for initial, small-scale exploratory synthesis where the primary goal is to prove a reaction's feasibility. At this grade, one can expect the presence of minor impurities, which could be unreacted starting materials from the synthesis of the acetophenone itself, or regioisomers.

  • ≥98% to >98% : This is a more refined grade, suitable for lead optimization studies, medicinal chemistry campaigns, and early process development. The lower impurity levels reduce the risk of side reactions and simplify the purification of downstream products. The analytical method becomes important here; a purity of >98% determined by Gas Chromatography (GC)[5] is a common and reliable standard for a volatile compound like this.

  • ≥99% : While less commonly advertised for this specific intermediate at the research scale, higher purity grades are crucial for later-stage development, particularly when preparing materials for preclinical or clinical studies where impurity profiles must be rigorously controlled.

The Self-Validating Protocol: The Certificate of Analysis (CoA)

The CoA is the single most important document accompanying a chemical reagent. It is not merely a formality; it is the key to a self-validating system of quality.

Experimental Protocol: Analyzing a Supplier's CoA

  • Request the Lot-Specific CoA : Do not rely on a general technical data sheet. Always request the CoA for the specific batch you are purchasing.

  • Verify Identity : Confirm the CAS number (842140-52-7), molecular formula (C₈H₆ClFO), and molecular weight (172.58 g/mol ).[4][6][7]

  • Scrutinize the Purity Assay :

    • Methodology : Note the analytical technique used (e.g., GC, HPLC, NMR). For a volatile, non-polar molecule like this compound, GC is an excellent method for assessing the purity by area-%.

    • Result : Check the reported purity value. Does it meet your required specification?

  • Look for Impurity Data : A robust CoA will not just state the purity of the main component but will also list any significant impurities detected, even if they are uncharacterized (e.g., "Unknown impurity at R.T. 5.4 min: 0.3%").

  • Review Physical Properties : Check reported values for appearance (e.g., "White to light yellow powder") and melting point (e.g., 51-55 °C) against known literature values.[1][5] Significant deviation can indicate impurities or a different polymorphic form.

Synthesis, Impurities, and Mechanistic Considerations

Understanding the likely synthetic route to this compound provides insight into potential impurities. A common method for preparing such acetophenones is the Friedel-Crafts acylation .[8] In this case, it would likely involve the acylation of 1-chloro-3-fluorobenzene with an acetylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Potential Impurities Arising from Synthesis:

  • Regioisomers : Incomplete regioselectivity during the acylation of 1-chloro-3-fluorobenzene could lead to the formation of other isomers (e.g., 2'-Chloro-4'-fluoroacetophenone, 4'-Chloro-2'-fluoroacetophenone). These can be difficult to separate due to similar physical properties and may interfere with subsequent reactions.

  • Unreacted Starting Materials : Residual 1-chloro-3-fluorobenzene.

  • Di-acylated Products : Though less likely under controlled conditions, over-reaction could lead to the introduction of a second acetyl group.

  • Residual Catalyst/Solvents : Trace amounts of the Lewis acid or reaction solvent.

The presence of these impurities is not trivial. For instance, a regioisomeric impurity will lead to a corresponding isomeric impurity in your final product, complicating purification and potentially exhibiting different biological activity or toxicity.

A Validated Workflow for Supplier and Grade Selection

To ensure reproducibility and scientific integrity, a structured approach to material procurement is essential. The following workflow provides a self-validating system for selecting and qualifying this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Documentation Audit cluster_2 Phase 3: In-House QC A Define Purity Requirement (e.g., >98% for MedChem) B Identify Potential Suppliers (e.g., TCI, Alfa, Chem-Impex) A->B C Compare Catalog Specifications (Purity, Price, Availability) B->C D Request Lot-Specific Certificate of Analysis (CoA) C->D E Analyze CoA: - Purity Method (GC/HPLC) - Impurity Profile - Batch Consistency D->E F Decision Point: Does CoA Meet Spec? E->F F->B No G Procure Small Sample F->G Yes H Perform In-House QC (e.g., ¹H NMR, GC-MS) G->H I Confirm Structure & Purity Matches CoA H->I J Decision Point: Does Material Pass QC? I->J J->B No K Approve Supplier & Lot for Large-Scale Purchase J->K Yes

Caption: Workflow for Supplier Qualification.

Experimental Protocol: In-House QC of this compound
  • Sample Preparation : Dissolve ~5-10 mg of the supplied material in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy :

    • Acquire a standard proton NMR spectrum.

    • Expected Signals : Look for the characteristic signals: a singlet for the methyl protons (CH₃) around 2.6 ppm, and complex multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the three aromatic protons.

    • Analysis : Integrate the signals. The ratio of the methyl protons to the aromatic protons should be 3:3. The presence of significant unexpected peaks indicates impurities. Check for residual solvent peaks (e.g., dichloromethane at ~5.3 ppm, pentane at ~0.9 ppm) which may be remnants from synthesis or recrystallization.[8]

  • GC-MS (Optional but Recommended) :

    • Prepare a dilute solution of the material in a suitable solvent (e.g., ethyl acetate).

    • Inject onto a GC-MS system.

    • Analysis : The gas chromatogram will provide a highly accurate area-% purity. The mass spectrum of the main peak should show a molecular ion consistent with the structure of this compound, confirming its identity. This technique is also excellent for detecting and identifying volatile impurities, such as regioisomers.

Conclusion

This compound is a high-value chemical intermediate whose effective use is predicated on a thorough understanding of its supply chain and quality attributes. For the researcher, scientist, or drug development professional, moving beyond a superficial consideration of catalog purity is paramount. By implementing a rigorous, multi-step validation process that scrutinizes supplier documentation and includes in-house analytical verification, one can mitigate risks associated with chemical quality. This diligence ensures the reliability and reproducibility of experimental results, prevents costly delays, and ultimately accelerates the path from synthesis to discovery.

References

Methodological & Application

The Strategic Utility of 3'-Chloro-5'-fluoroacetophenone in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Halogenated Ketone in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of rational drug design. 3'-Chloro-5'-fluoroacetophenone (CAS No: 842140-52-7) has emerged as a pivotal building block in the synthesis of a diverse array of bioactive molecules.[1][2][3][4] Its unique substitution pattern, featuring both a chloro and a fluoro group on the aromatic ring, imparts a distinct electronic character that enhances chemical reactivity and selectivity in various transformations.[1][2][4] This application note provides an in-depth exploration of the utility of this compound in pharmaceutical synthesis, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.

The presence of the electron-withdrawing fluorine and chlorine atoms on the phenyl ring significantly influences the reactivity of both the aromatic ring and the ketone functional group.[4] This heightened reactivity, coupled with the potential for the fluorine atom to improve metabolic stability and binding affinity of the final drug candidate, makes this compound a highly sought-after intermediate.[5] Its applications span the synthesis of compounds with potential anti-inflammatory, analgesic, and kinase inhibitory activities.[1][2][3]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis.

PropertyValueReference(s)
CAS Number 842140-52-7[2][6]
Molecular Formula C₈H₆ClFO[2][6]
Molecular Weight 172.58 g/mol [2][6]
Appearance White to light yellow powder/crystal[2][3]
Melting Point 51 - 55 °C[2][3]
Purity ≥ 98% (GC)[2]

Key Synthetic Applications in Pharmaceutical Development

The utility of this compound is most prominently demonstrated in its role as a precursor for heterocyclic compounds, which form the core of many therapeutic agents.

Synthesis of Pyrazole Derivatives: A Gateway to Anti-inflammatory and Analgesic Agents

One of the most valuable applications of this compound is in the synthesis of substituted pyrazoles. Pyrazole moieties are prevalent in a wide range of pharmaceuticals, particularly those exhibiting anti-inflammatory and analgesic properties.[7] The reaction of an acetophenone with a hydrazine derivative is a classic and efficient method for constructing the pyrazole ring.[7][8][9][10]

Reaction Mechanism: The synthesis proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon of the acetophenone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The electron-withdrawing nature of the chloro and fluoro substituents on the acetophenone enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by hydrazine.

A general workflow for the synthesis of pyrazole derivatives from this compound is depicted below:

pyrazole_synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 This compound reaction Condensation & Cyclization (e.g., in Ethanol, reflux) start1->reaction start2 Hydrazine Hydrate start2->reaction workup Cooling, Precipitation, Filtration, Washing reaction->workup purification Recrystallization (e.g., from Ethanol) workup->purification product Substituted Pyrazole Derivative purification->product

Caption: Workflow for the synthesis of pyrazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-(3-Chloro-5-fluorophenyl)-5-methyl-1H-pyrazole

This protocol details a representative synthesis of a pyrazole derivative from this compound.

1. Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hydrazine hydrate is corrosive and a suspected carcinogen; handle with extreme care.

2. Reagents and Materials:

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )AmountMolar Equiv.
This compoundC₈H₆ClFO172.581.73 g1.0
Hydrazine Hydrate (~64%)N₂H₄·H₂O50.060.94 mL2.0
Glacial Acetic AcidCH₃COOH60.05Catalytic amount-
EthanolC₂H₅OH46.0720 mL-

3. Step-by-Step Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.73 g, 10.0 mmol).

  • Add ethanol (20 mL) to the flask and stir until the starting material is fully dissolved.

  • Carefully add hydrazine hydrate (0.94 mL, ~20.0 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure using a rotary evaporator.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified product under vacuum to obtain the 3-(3-chloro-5-fluorophenyl)-5-methyl-1H-pyrazole.

4. Purification and Characterization:

  • Purification: The crude product can be further purified by recrystallization from ethanol.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

This compound is a valuable and versatile building block in pharmaceutical synthesis. Its unique electronic properties, stemming from the presence of both chlorine and fluorine substituents, facilitate a range of chemical transformations, most notably the synthesis of heterocyclic compounds like pyrazoles. The protocols and insights provided herein are intended to serve as a practical guide for researchers in the field of drug discovery and development, enabling the efficient and strategic use of this important chemical intermediate.

References

The Lynchpin of Modern Crop Protection: 3'-Chloro-5'-fluoroacetophenone as a Pivotal Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architect of Crop Yield and Disease Management

In the continuous endeavor to safeguard global food security, the development of highly effective and targeted agrochemicals is paramount. At the heart of many modern fungicides and pesticides lies a class of meticulously designed synthetic molecules. 3'-Chloro-5'-fluoroacetophenone, a halogenated aromatic ketone, has emerged as a critical and versatile building block in the synthesis of these vital agricultural tools.[1][2][3] Its unique molecular architecture, featuring both chlorine and fluorine substituents, imparts enhanced reactivity and selectivity, making it an invaluable intermediate for constructing complex, biologically active compounds.[1][2][3] This guide provides an in-depth exploration of this compound's role in agrochemical production, complete with detailed synthetic protocols and expert insights for researchers and professionals in the field.

Physicochemical Properties and Strategic Importance

The strategic importance of this compound in agrochemical synthesis is directly linked to its chemical properties. The presence of electron-withdrawing halogen atoms on the phenyl ring activates the molecule for a variety of chemical transformations.

PropertyValueReference(s)
CAS Number 842140-52-7[1]
Molecular Formula C₈H₆ClFO[1]
Molecular Weight 172.58 g/mol [1]
Appearance White to light yellow powder/crystal[2]
Melting Point 51 - 55 °C[2]

The ketone functional group serves as a handle for further molecular elaboration, particularly in the formation of heterocyclic structures, which are prevalent in many successful agrochemicals. The specific substitution pattern of the chloro and fluoro groups also plays a crucial role in the final bioactivity of the target molecule, influencing factors such as binding affinity to target enzymes and metabolic stability in the environment.

Synthesis of this compound: A Foundational Protocol

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene. This electrophilic aromatic substitution reaction provides a direct route to this key intermediate.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize this compound from 1-chloro-3-fluorobenzene and acetyl chloride.

Materials:

  • 1-chloro-3-fluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 2M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • After the addition of acetyl chloride is complete, add 1-chloro-3-fluorobenzene (1.0 equivalent) dropwise, ensuring the temperature remains at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 2M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water can deactivate the Lewis acid catalyst (AlCl₃).

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that polarizes the acetyl chloride, generating the acylium ion electrophile necessary for the reaction.

  • Controlled Temperature: The initial cooling to 0 °C helps to control the exothermic reaction and prevent side reactions. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion.

  • Aqueous Workup: The acidic workup is necessary to decompose the aluminum chloride complex and protonate any remaining Lewis basic species. The bicarbonate wash neutralizes any remaining acid.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactants 1-chloro-3-fluorobenzene + Acetyl Chloride + AlCl₃ (catalyst) Reaction Friedel-Crafts Acylation (DCM, 0°C to RT) Reactants->Reaction Workup Aqueous Workup (HCl, NaHCO₃) Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Application in Agrochemical Synthesis: A Pyrazole Carboxamide Fungicide Case Study

This compound is a precursor for the synthesis of pyrazole carboxamide fungicides, a class of agrochemicals that act as succinate dehydrogenase inhibitors (SDHIs). These fungicides are highly effective against a broad spectrum of fungal pathogens.

Synthetic Pathway Overview

The synthesis of a representative pyrazole carboxamide fungicide from this compound involves a multi-step process, beginning with the formation of a key pyrazole carboxylic acid intermediate.

Fungicide_Synthesis_Pathway cluster_pathway Synthesis of a Pyrazole Carboxamide Fungicide Start This compound Step1 Claisen Condensation with Dimethyl Oxalate Start->Step1 Intermediate1 Diketone Intermediate Step1->Intermediate1 Step2 Cyclization with Methylhydrazine Intermediate1->Step2 Intermediate2 Pyrazole Carboxylic Ester Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Intermediate3 Pyrazole Carboxylic Acid Step3->Intermediate3 Step4 Amide Coupling with a Substituted Aniline Intermediate3->Step4 Final_Product Pyrazole Carboxamide Fungicide Step4->Final_Product

Caption: Synthetic pathway from this compound to a pyrazole carboxamide fungicide.

Experimental Protocol: Synthesis of a Pyrazole Carboxylic Acid Intermediate

Objective: To synthesize 3-(3-chloro-5-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid from this compound.

Part A: Claisen Condensation

Materials:

  • This compound

  • Dimethyl oxalate

  • Sodium methoxide

  • Methanol, anhydrous

  • Toluene, anhydrous

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous toluene.

  • Add dimethyl oxalate (1.2 equivalents) to the solution.

  • Prepare a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol and add it dropwise to the reaction mixture at room temperature.

  • Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by TLC.

  • After completion, pour the reaction mixture into ice-water and acidify with 2M HCl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude diketone intermediate. This intermediate is often used in the next step without further purification.

Part B: Cyclization and Hydrolysis

Materials:

  • Crude diketone intermediate from Part A

  • Methylhydrazine

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the crude diketone intermediate in ethanol.

  • Add methylhydrazine (1.1 equivalents) to the solution and reflux for 4-6 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude pyrazole carboxylic ester.

  • To the crude ester, add a solution of sodium hydroxide (2.0 equivalents) in water/ethanol and reflux for 2-3 hours to hydrolyze the ester.

  • Cool the reaction mixture and acidify with concentrated HCl to precipitate the pyrazole carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain the desired 3-(3-chloro-5-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Final Step: Amide Coupling

The synthesized pyrazole carboxylic acid is then activated (e.g., by conversion to the acid chloride with thionyl chloride) and coupled with a suitable substituted aniline to yield the final pyrazole carboxamide fungicide. The specific aniline used will determine the final properties and target spectrum of the agrochemical.

Conclusion: A Cornerstone of Agrochemical Innovation

This compound is more than just a chemical intermediate; it is a testament to the power of rational molecular design in addressing critical challenges in agriculture. Its strategic use enables the synthesis of highly effective fungicides that protect crops and enhance yields. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of this versatile building block in the creation of the next generation of agrochemicals.

References

Application Notes and Protocols for the Synthesis of Derivatives from 3'-Chloro-5'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3'-Chloro-5'-fluoroacetophenone in Medicinal Chemistry

This compound is a highly versatile and valuable starting material in the synthesis of a diverse array of chemical entities with significant potential in drug discovery and materials science.[1] The presence of both chloro and fluoro substituents on the aromatic ring imparts unique electronic properties, enhancing the molecule's reactivity and providing opportunities for selective chemical transformations.[1] This application note provides detailed experimental protocols for the synthesis of several important classes of derivatives from this compound, including chalcones, pyrazoles, and products of Buchwald-Hartwig amination and Suzuki coupling. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and providing practical guidance for their successful implementation in a research setting.

PART 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone core, are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of pharmacological activities.[2][3] The Claisen-Schmidt condensation is a reliable and straightforward method for the synthesis of chalcones, involving the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.[3][4][5]

Expertise & Experience: Rationale for Protocol Design

The electron-withdrawing nature of the chloro and fluoro groups on this compound increases the acidity of the α-protons of the acetyl group, facilitating enolate formation under basic conditions. This enhanced reactivity allows for efficient condensation with a variety of aromatic aldehydes. The choice of a strong base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent is a classic and effective method for this transformation.[3][6] A solvent-free approach is also presented, which aligns with the principles of green chemistry by reducing solvent waste.[6][7][8]

Protocol 1.1: Base-Catalyzed Claisen-Schmidt Condensation in Ethanol

This protocol describes a general procedure for the synthesis of chalcones from this compound and a substituted benzaldehyde.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Purity
This compound172.58-≥98%
Substituted BenzaldehydeVariesVaries≥98%
Sodium Hydroxide (NaOH)40.00-≥97%
Ethanol (EtOH)46.070.789Anhydrous
Hydrochloric Acid (HCl)36.461.18 (37%)37%
Deionized Water18.021.000-

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted benzaldehyde (1.05 eq) in ethanol (10 mL per gram of acetophenone).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a 40% aqueous solution of sodium hydroxide (2.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid to a pH of ~5-6.

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the crude product.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol or methanol) to obtain the purified product.

Protocol 1.2: Solvent-Free Claisen-Schmidt Condensation

This environmentally friendly protocol avoids the use of organic solvents during the reaction.[6][7][8]

Materials:

ReagentMolar Mass ( g/mol )Purity
This compound172.58≥98%
Substituted BenzaldehydeVaries≥98%
Sodium Hydroxide (NaOH), solid40.00≥97%

Procedure:

  • In a mortar, combine this compound (1.0 eq), the substituted benzaldehyde (1.0 eq), and solid sodium hydroxide (1.0 eq).

  • Grind the mixture with a pestle for 10-15 minutes. The mixture will typically become a paste and may change color.

  • Allow the reaction mixture to stand at room temperature for 1-2 hours.

  • Add cold water to the mortar and triturate the solid.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to afford the pure chalcone.

Chalcone_Synthesis acetophenone This compound enolate Enolate Intermediate acetophenone->enolate Deprotonation aldehyde Aromatic Aldehyde chalcone Chalcone Derivative aldehyde->chalcone base Base (e.g., NaOH) enolate->chalcone Nucleophilic Attack on Aldehyde Pyrazole_Synthesis chalcone Chalcone Derivative intermediate Hydrazone Intermediate chalcone->intermediate Michael Addition hydrazine Hydrazine Hydrate hydrazine->intermediate pyrazole Pyrazole Derivative intermediate->pyrazole Cyclization & Dehydration Buchwald_Hartwig Catalytic_Cycle Pd(0)L₂ Oxidative Addition Amine Coordination & Deprotonation Reductive Elimination Catalytic_Cycle:f2->Catalytic_Cycle Regeneration Product Aryl Amine Derivative Catalytic_Cycle:f2->Product Aryl_Chloride This compound Aryl_Chloride->Catalytic_Cycle:f0 Amine R₂NH Amine->Catalytic_Cycle:f1 Base NaOt-Bu Suzuki_Coupling Catalytic_Cycle Pd(0)L₂ Oxidative Addition Transmetalation Reductive Elimination Catalytic_Cycle:f2->Catalytic_Cycle Regeneration Product Biaryl Derivative Catalytic_Cycle:f2->Product Aryl_Chloride This compound Aryl_Chloride->Catalytic_Cycle:f0 Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Catalytic_Cycle:f1 Base K₃PO₄

References

The Strategic Role of 3'-Chloro-5'-fluoroacetophenone in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Halogenated Ketone

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex and novel bioactive molecules. 3'-Chloro-5'-fluoroacetophenone (CAS No: 842140-52-7) has emerged as a pivotal building block, valued for its unique structural features that impart enhanced reactivity and selectivity in a variety of chemical transformations.[1] The presence of both chlorine and fluorine atoms on the aromatic ring creates a distinct electronic environment, influencing the reactivity of the acetyl group and providing multiple points for further functionalization. This guide provides an in-depth exploration of the utility of this compound in the synthesis of two important classes of bioactive compounds: chalcones with antifungal properties and pyrazoles, a core scaffold in many kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is crucial for successful reaction planning and execution.

PropertyValueReference(s)
CAS Number 842140-52-7[2]
Molecular Formula C₈H₆ClFO[2]
Molecular Weight 172.58 g/mol [2]
Appearance White to light yellow powder or crystal[2]
Melting Point 51 - 55 °C[2]
Purity ≥ 98%[2]

Application I: Synthesis of Imidazole-Containing Chalcones as Antifungal Agents

Chalcones, characterized by an α,β-unsaturated ketone core, are a well-established class of natural and synthetic compounds with a broad spectrum of biological activities, including antifungal properties.[2][3] The unique electronic properties of this compound make it an excellent substrate for the Claisen-Schmidt condensation, a cornerstone reaction for chalcone synthesis.[4]

Scientific Rationale

The Claisen-Schmidt condensation involves the base-catalyzed reaction of an aldehyde with a ketone.[5] In this application, the enolate of this compound acts as the nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde. The presence of the electron-withdrawing halogen substituents on the acetophenone ring enhances the acidity of the α-protons, facilitating enolate formation under mild basic conditions. The resulting chalcone, (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one, combines the pharmacophores of a halogenated chalcone and an imidazole, both of which are known to contribute to antifungal activity.[2][3][6]

Experimental Workflow: Claisen-Schmidt Condensation

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A This compound E Stirring at Room Temperature A->E B 4-(1H-imidazol-1-yl)benzaldehyde B->E C Methanol (Solvent) C->E D Aqueous NaOH (Catalyst) D->E F Quenching E->F G Extraction F->G H Silica Gel Chromatography G->H I (E)-3-[4-(1H-imidazol-1-yl)phenyl]- 1-(3-chloro-4-fluorophenyl)prop-2-en-1-one H->I

Caption: Workflow for the synthesis of an imidazole-containing chalcone.

Detailed Protocol: Synthesis of (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one[4]

Materials:

  • 3'-Chloro-4'-fluoroacetophenone (0.431 g, 2.50 mmol)

  • 4-(1H-imidazol-1-yl)benzaldehyde (0.430 g, 2.50 mmol)

  • Methanol (7.5 mL)

  • Aqueous Sodium Hydroxide (15 M, 0.25 mL, 3.75 mmol)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3'-chloro-4'-fluoroacetophenone (2.50 mmol) and 4-(1H-imidazol-1-yl)benzaldehyde (2.50 mmol).

  • Add methanol (7.5 mL) and stir the mixture at room temperature until all solids are dissolved.

  • To the stirred solution, add aqueous sodium hydroxide (0.25 mL, 15 M) dropwise.

  • Continue stirring the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water and neutralize with a dilute acid (e.g., 1 M HCl) until the pH is approximately 7.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the pure chalcone.

Expected Results:

  • Yield: 78%[4]

  • Appearance: Solid

  • Spectroscopic Data: The trans geometry of the alkene can be confirmed by the large coupling constant (J ≈ 15-16 Hz) between the vinylic protons in the ¹H-NMR spectrum.[4]

Application II: Synthesis of Pyrazole Derivatives as Potential Kinase Inhibitors

Pyrazoles are a prominent class of heterocyclic compounds that form the core of numerous FDA-approved drugs and clinical candidates, particularly in the area of oncology as kinase inhibitors.[7][8] Chalcones are excellent and readily accessible precursors for the synthesis of pyrazoline and pyrazole derivatives through cyclization reactions with hydrazine and its derivatives.[9][10]

Scientific Rationale

The synthesis of pyrazoles from chalcones proceeds via a cyclocondensation reaction with hydrazine. The reaction is typically carried out in the presence of an acid catalyst, such as acetic acid, or a base.[10][11] The mechanism involves the initial Michael addition of one nitrogen of hydrazine to the β-carbon of the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The substituents on the starting chalcone, derived from this compound, are carried over to the final pyrazole, providing a rapid method to generate a library of substituted pyrazoles for structure-activity relationship (SAR) studies in drug discovery programs targeting kinases.[7]

Experimental Workflow: Chalcone to Pyrazole Cyclization

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A Chalcone Derivative D Reflux A->D B Hydrazine Hydrate B->D C Glacial Acetic Acid (Solvent/Catalyst) C->D E Cooling & Precipitation D->E F Neutralization (e.g., with Na2CO3) E->F G Filtration & Washing F->G H Recrystallization G->H I Pyrazole Derivative H->I

Caption: Workflow for the synthesis of a pyrazole derivative from a chalcone.

General Protocol: Synthesis of Pyrazole Derivatives from Chalcones[10]

Materials:

  • Chalcone derivative (e.g., (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one) (1 mmol)

  • Hydrazine hydrate (99%) (4 mmol)

  • Glacial acetic acid (20 mL)

  • Crushed ice

  • Sodium carbonate solution

Procedure:

  • In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1 mmol) in glacial acetic acid (20 mL).

  • Add hydrazine hydrate (4 mmol) to the solution.

  • Heat the reaction mixture to reflux in an oil bath under a nitrogen atmosphere for approximately 6-8 hours.

  • Monitor the progress of the reaction using TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture with a saturated solution of sodium carbonate until the acetic acid is consumed.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

Expected Results:

  • Yield: Moderate to good yields are typically obtained.

  • Characterization: The formation of the pyrazole ring can be confirmed by the disappearance of the α,β-unsaturated ketone signals and the appearance of new aromatic signals corresponding to the pyrazole ring in the ¹H and ¹³C-NMR spectra.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material in the synthesis of bioactive molecules. Its unique electronic properties facilitate key chemical transformations, such as the Claisen-Schmidt condensation, to afford important intermediates like chalcones. These chalcones can be further elaborated into more complex heterocyclic systems, such as pyrazoles, which are privileged scaffolds in medicinal chemistry. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel chalcone and pyrazole derivatives with potential applications as antifungal agents and kinase inhibitors, respectively. The modularity of these synthetic routes allows for the facile generation of compound libraries, which is essential for the systematic exploration of structure-activity relationships and the optimization of lead compounds in the drug discovery pipeline.

References

Application Notes and Protocols for the Synthetic Utility of 3'-Chloro-5'-fluoroacetophenone in Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Heterocycles in Medicinal Chemistry

The incorporation of halogen atoms, particularly fluorine and chlorine, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The strategic placement of these atoms can profoundly influence a molecule's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] 3'-Chloro-5'-fluoroacetophenone emerges as a highly valuable and versatile starting material in this context. Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the aromatic ring, enhances its reactivity and provides multiple points for diversification, making it an ideal precursor for the synthesis of novel heterocyclic compounds with potential therapeutic applications.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic routes to various novel heterocycles using this compound as a key building block.

Part 1: Synthesis of Substituted Pyrazoles

Pyrazoles are a well-established class of heterocyclic compounds displaying a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[6][7] The synthesis of novel substituted pyrazoles from this compound can be efficiently achieved through a two-step process involving the initial formation of a chalcone intermediate.

Rationale and Strategy

The core strategy involves a Claisen-Schmidt condensation of this compound with a suitable aromatic aldehyde to form a chalcone (an α,β-unsaturated ketone).[8][9][10][11] This chalcone then serves as a key intermediate that undergoes a cyclization reaction with hydrazine hydrate or its derivatives to yield the desired pyrazole ring system.[12][13][14][15] The presence of the halogenated phenyl ring from the starting acetophenone is directly incorporated into the final pyrazole structure, providing a handle for further functionalization or for modulating the biological activity of the target molecule.

Experimental Protocol: Two-Step Synthesis of 1-(3-chloro-5-fluorophenyl)-3-(aryl)-1H-pyrazoles

Step 1: Synthesis of (E)-1-(3-chloro-5-fluorophenyl)-3-(aryl)prop-2-en-1-one (Chalcone Intermediate)

  • To a solution of this compound (1.0 eq) in ethanol, add the desired substituted benzaldehyde (1.0 eq).

  • Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the mixture while stirring at room temperature.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Filter the solid, wash with water until neutral, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Cyclization to form the Pyrazole Ring

  • Dissolve the synthesized chalcone (1.0 eq) in glacial acetic acid.

  • Add hydrazine hydrate (1.2 eq) to the solution.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The solid pyrazole derivative will precipitate out.

  • Filter the product, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Visualization of the Synthetic Workflow

Synthetic_Workflow_Pyrazole cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Cyclization start This compound chalcone (E)-1-(3-chloro-5-fluorophenyl)-3-(aryl)prop-2-en-1-one (Chalcone) start->chalcone NaOH, Ethanol aldehyde Substituted Benzaldehyde aldehyde->chalcone pyrazole Substituted Pyrazole chalcone->pyrazole Glacial Acetic Acid, Reflux hydrazine Hydrazine Hydrate hydrazine->pyrazole

Caption: Workflow for the two-step synthesis of substituted pyrazoles.

Expected Yields and Characterization Data
Starting Aldehyde (Ar)Chalcone Yield (%)Pyrazole Yield (%)
Benzaldehyde85-9075-80
4-Chlorobenzaldehyde88-9278-83
4-Methoxybenzaldehyde82-8872-78

Characterization of the final products should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Part 2: Synthesis of Substituted Thiophenes via the Gewald Reaction

The Gewald aminothiophene synthesis is a powerful one-pot, multi-component reaction for the preparation of highly substituted 2-aminothiophenes.[16][17] These compounds are valuable intermediates in the synthesis of various biologically active molecules.

Rationale and Strategy

The Gewald reaction involves the condensation of a ketone, an activated nitrile, and elemental sulfur in the presence of a base.[16][18] In this protocol, this compound serves as the ketone component. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[16]

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-(3-chloro-5-fluorophenyl)-thiophene-3-carbonitrile
  • In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.2 eq).

  • Heat the mixture to reflux and stir for 3-5 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate from the solution.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.

Visualization of the Reaction Mechanism

Gewald_Reaction reactants This compound + Malononitrile + Sulfur intermediate Knoevenagel Adduct reactants->intermediate Base (e.g., Morpholine) cyclized Cyclized Intermediate intermediate->cyclized Sulfur Addition product 2-Amino-4-(3-chloro-5-fluorophenyl)thiophene-3-carbonitrile cyclized->product Tautomerization

Caption: Simplified mechanism of the Gewald aminothiophene synthesis.

Expected Yield and Purity
  • Yield: 65-75%

  • Purity: >95% after recrystallization.

  • Characterization: The structure of the synthesized aminothiophene should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Synthesis of Substituted Pyridines via Hantzsch Synthesis

The Hantzsch pyridine synthesis is a classic multi-component reaction used to generate 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[19][20][21][22][23] These pyridine scaffolds are prevalent in many pharmaceuticals.

Rationale and Strategy

This protocol adapts the Hantzsch synthesis by first converting this compound into a β-ketoester. This β-ketoester will then participate in the multi-component reaction with an aldehyde and a source of ammonia to form the dihydropyridine ring, which is then aromatized.

Experimental Protocol: Multi-Step Synthesis of a Substituted Pyridine

Step 1: Synthesis of Ethyl 3-(3-chloro-5-fluorophenyl)-3-oxopropanoate (β-ketoester)

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add diethyl carbonate (1.5 eq).

  • Slowly add a solution of this compound (1.0 eq) in dry toluene.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture, acidify with dilute acetic acid, and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-ketoester.

Step 2: Hantzsch Pyridine Synthesis

  • In a round-bottom flask, mix the synthesized β-ketoester (2.0 eq), a chosen aldehyde (e.g., benzaldehyde, 1.0 eq), and ammonium acetate (1.1 eq) in glacial acetic acid.

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction for the formation of the dihydropyridine intermediate by TLC.

  • Upon completion of the initial condensation, add an oxidizing agent such as nitric acid or ceric ammonium nitrate to the reaction mixture to facilitate aromatization to the pyridine ring.

  • After oxidation is complete, cool the reaction, pour it into ice water, and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry, and concentrate.

  • Purify the final pyridine product by column chromatography.

Visualization of the Hantzsch Synthesis Workflow

Hantzsch_Synthesis start This compound ketoester β-Ketoester start->ketoester Diethyl Carbonate, NaOEt dihydropyridine 1,4-Dihydropyridine Intermediate ketoester->dihydropyridine Glacial Acetic Acid, Reflux aldehyde Aldehyde aldehyde->dihydropyridine ammonia Ammonium Acetate ammonia->dihydropyridine pyridine Substituted Pyridine dihydropyridine->pyridine Oxidation

Caption: Workflow for the Hantzsch synthesis of substituted pyridines.

Part 4: Synthesis of Substituted Indoles via Fischer Indole Synthesis

The Fischer indole synthesis is a reliable and widely used method for constructing the indole nucleus from an arylhydrazine and a ketone or aldehyde.[24][25][26][27]

Rationale and Strategy

This synthetic route involves the reaction of this compound with a substituted phenylhydrazine to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization and rearrangement to yield the final indole product.[25][26][27][28]

Experimental Protocol: Synthesis of 2-(3-chloro-5-fluorophenyl)-1H-indoles
  • To a solution of this compound (1.0 eq) in ethanol, add the desired substituted phenylhydrazine hydrochloride (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours to form the hydrazone intermediate.

  • Cool the reaction mixture and add a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride.

  • Heat the mixture to 120-150 °C for 4-8 hours.

  • Monitor the reaction by TLC until the hydrazone is consumed.

  • Cool the reaction mixture, and carefully add ice-cold water.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude indole by column chromatography.

Visualization of the Fischer Indole Synthesis

Fischer_Indole_Synthesis start This compound hydrazone Hydrazone Intermediate start->hydrazone Ethanol, Acetic Acid, Reflux hydrazine Substituted Phenylhydrazine hydrazine->hydrazone indole Substituted Indole hydrazone->indole Acid Catalyst (e.g., PPA), Heat

Caption: Synthetic pathway for the Fischer indole synthesis.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a diverse range of novel heterocyclic compounds. The protocols detailed in these application notes provide robust and reproducible methods for accessing substituted pyrazoles, thiophenes, pyridines, and indoles. The strategic incorporation of the 3-chloro-5-fluorophenyl moiety can be leveraged by medicinal chemists to explore new chemical space and develop drug candidates with potentially improved pharmacological profiles.

References

Application Notes & Protocols: 3'-Chloro-5'-fluoroacetophenone as a Keystone Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the strategic application of 3'-Chloro-5'-fluoroacetophenone in materials science. While widely recognized as a crucial intermediate in the pharmaceutical and agrochemical sectors, its utility as a precursor for high-performance materials is an area of growing interest.[1][2] The unique electronic properties conferred by its halogenated structure make it an essential building block for creating complex molecules with tailored functionalities.[2][3] This document provides a comprehensive overview of its properties, explores its potential in materials development, and presents a detailed, field-proven protocol for the synthesis of a halogenated chalcone, a versatile precursor for liquid crystals, polymers, and optoelectronic materials.

Introduction: The Strategic Value of this compound

This compound (CAS No. 842140-52-7) is a substituted aromatic ketone that serves as a powerful and versatile building block in organic synthesis.[3] Its molecular architecture, featuring both a chlorine and a fluorine atom meta-positioned to the acetyl group, offers chemists a unique handle for molecular engineering. These halogen substituents enhance the molecule's reactivity and selectivity in chemical reactions, making it an invaluable precursor for novel compounds.[2][3]

In materials science, the incorporation of fluorine and chlorine can dramatically alter the physicochemical properties of a target material, influencing characteristics such as:

  • Thermal Stability and Melting Point: Halogenation often increases molecular weight and intermolecular interactions, leading to higher melting points and greater thermal stability.[4]

  • Liquid Crystalline Phases: The specific polarity and steric profile introduced by fluorine and chlorine can promote the formation of mesophases, which are fundamental to liquid crystal display (LCD) technology.[4]

  • Electronic Properties: The electron-withdrawing nature of halogens can modulate the electronic landscape of a molecule, impacting its HOMO/LUMO levels. This is critical for designing materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Solubility and Processing: Halogen substituents can modify a material's solubility in organic solvents, a key parameter for device fabrication and processing.

This guide focuses on a primary application: its use as a starting material for chalcone synthesis, demonstrating its potential in the development of advanced functional materials.[1][3]

Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 842140-52-7[2][5][6]
Molecular Formula C₈H₆ClFO[2][5][6]
Molecular Weight 172.58 g/mol [2][5][6]
Appearance White to light yellow powder or crystal[2]
Melting Point 51 - 55 °C[2][7]
Purity ≥ 98% (GC)[2]

Core Application: Synthesis of Halogenated Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as key precursors to flavonoids and other heterocyclic systems.[8][9] Their conjugated α,β-unsaturated carbonyl system is responsible for their unique chemical and photophysical properties. By reacting this compound with a substituted aromatic aldehyde, we can synthesize a chalcone with a precisely defined substitution pattern, opening avenues for new material design.

The most common and robust method for synthesizing chalcones is the Claisen-Schmidt condensation , an alkali-catalyzed aldol condensation reaction.[9][10][11] This reaction provides high yields and is tolerant of a wide range of functional groups on both the acetophenone and aldehyde reactants.

Logical Workflow for Chalcone Synthesis

The following diagram illustrates the high-level workflow for the synthesis and validation of a chalcone derivative using this compound.

G Start Start: Reagents Reagents This compound + Aromatic Aldehyde + Base (KOH/NaOH) + Solvent (Ethanol) Start->Reagents 1. Prepare Reaction Claisen-Schmidt Condensation Reagents->Reaction 2. React Workup Neutralization & Quenching (e.g., with dilute HCl) Reaction->Workup 3. Process Purification Purification (Recrystallization or Column Chromatography) Workup->Purification 4. Isolate Product Final Product: Halogenated Chalcone Purification->Product Validation Characterization & Validation (NMR, FT-IR, MS, DSC) Product->Validation 5. Verify End End: Purified Material Validation->End

Caption: High-level workflow for the synthesis and validation of a chalcone.

Detailed Experimental Protocol: Synthesis of (E)-1-(3-chloro-5-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

This protocol describes the synthesis of a specific chalcone derivative from this compound and 4-methoxybenzaldehyde. The resulting molecule is a potential precursor for liquid crystals or other materials where electronic properties are critical.

Materials and Reagents
  • This compound (1.0 eq, 172.58 g/mol )

  • 4-Methoxybenzaldehyde (1.05 eq, 136.15 g/mol )

  • Potassium Hydroxide (KOH) (3.0 eq, 56.11 g/mol )

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Hydrochloric Acid (HCl), 10% aqueous solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (optional, for prolonged heating)

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Büchner funnel and filter paper

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure

Step 1: Reagent Preparation

  • In a 250 mL round-bottom flask, dissolve this compound (e.g., 5.00 g, 28.97 mmol) and 4-methoxybenzaldehyde (4.14 g, 30.42 mmol) in 100 mL of ethanol.

  • Stir the mixture at room temperature until all solids are completely dissolved.

Causality Note: Using a slight excess of the aldehyde ensures complete consumption of the more valuable acetophenone. Ethanol is an excellent solvent for both reactants and the alkali catalyst.

Step 2: Catalysis and Reaction

  • In a separate beaker, prepare a solution of potassium hydroxide (4.88 g, 86.91 mmol) in 20 mL of deionized water. Allow the solution to cool to room temperature.

  • Slowly add the aqueous KOH solution to the ethanolic solution of the reactants with vigorous stirring.

  • A color change and the formation of a precipitate are typically observed.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.[9]

Causality Note: The strong base (KOH) deprotonates the α-carbon of the acetophenone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde in a classic aldol addition, followed by dehydration to form the stable α,β-unsaturated system of the chalcone.[9] Room temperature is often sufficient, minimizing side reactions.

Step 3: Work-up and Neutralization

  • Once the reaction is complete, pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water.

  • Slowly and carefully neutralize the mixture by adding 10% HCl solution dropwise until the pH is approximately 7. The product will precipitate as a solid.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

Causality Note: Neutralization quenches the reaction by protonating the remaining enolate and catalyst. Pouring the mixture into ice water helps to crash out the organic product, which is typically insoluble in water.

Step 4: Isolation and Purification

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid cake with copious amounts of cold deionized water to remove inorganic salts.

  • Allow the crude product to air-dry.

  • For further purification, recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethanol/water mixture. The pure chalcone should form as well-defined crystals upon cooling.

Causality Note: Recrystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is critical; the desired compound should be soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

Characterization and Validation

To confirm the identity and purity of the synthesized chalcone, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the characteristic signals for the vinyl protons of the α,β-unsaturated system.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups, such as the conjugated carbonyl (C=O) stretch (typically around 1650-1670 cm⁻¹) and the C=C double bond.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify any phase transitions, which is particularly important if the material is being investigated for liquid crystal properties.

Conclusion and Future Outlook

This compound is a strategically important precursor for materials science research. Its enhanced reactivity and the unique properties conferred by its halogen substituents make it an ideal starting point for the synthesis of functional materials.[3] The protocol provided herein for the synthesis of a halogenated chalcone via Claisen-Schmidt condensation is a robust and reproducible method that serves as a gateway to a wide range of more complex structures, including pyrazolines, flavones, and polymers with potential applications in optics, electronics, and sensor technology. Future research should focus on exploring the diverse range of aldehydes that can be condensed with this acetophenone and characterizing the resulting materials' photophysical and liquid crystalline properties.

References

Application Note: Synthesis of a Novel 2,4-Diaryl-Aminopyrimidine Kinase Inhibitor from 3'-Chloro-5'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of a potent kinase inhibitor scaffold, the 2,4-diaryl-aminopyrimidine, utilizing 3'-Chloro-5'-fluoroacetophenone as a key starting material. We will delve into the strategic rationale behind the synthetic pathway, focusing on the formation of a chalcone intermediate via a Claisen-Schmidt condensation, followed by a cyclization reaction with guanidine. This application note will further explore the significance of the pyrimidine core in kinase inhibition, with a particular focus on Epidermal Growth Factor Receptor (EGFR), and discuss the structure-activity relationship (SAR) implications of the 3-chloro-5-fluorophenyl moiety. Detailed, step-by-step protocols, characterization data, and visual workflows are provided to ensure reproducibility and facilitate the adoption of this methodology in drug discovery laboratories.

Introduction: The Strategic Importance of Pyrimidine Scaffolds in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[3][4][5] These molecules typically act as ATP-competitive inhibitors, binding to the kinase's ATP pocket and preventing the phosphorylation of downstream substrates.[6][7]

One of the most well-validated kinase targets in oncology is the Epidermal Growth Factor Receptor (EGFR).[8][9] Over-activation of EGFR signaling, often through mutation or overexpression, drives the growth of several solid tumors, including non-small-cell lung cancer (NSCLC).[4][8] Consequently, the development of novel EGFR inhibitors remains a high-priority area in cancer research.

This guide focuses on the use of this compound as a versatile building block for the synthesis of a 2,4-diaryl-aminopyrimidine, a core structure known to exhibit potent EGFR inhibitory activity. The presence of chlorine and fluorine substituents on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as binding affinity, metabolic stability, and cell permeability.

Synthetic Strategy and Workflow

The synthesis of our target aminopyrimidine kinase inhibitor from this compound is a robust two-step process. The overall workflow is designed for efficiency and scalability, employing well-established and high-yielding reactions.

Workflow Overview:

  • Step 1: Claisen-Schmidt Condensation to form a chalcone intermediate. This reaction creates the α,β-unsaturated ketone backbone necessary for the subsequent cyclization.

  • Step 2: Cyclization with Guanidine to construct the core 2-aminopyrimidine heterocycle.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Cyclization A This compound C Chalcone Intermediate (E)-1-(3-chloro-5-fluorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one A->C NaOH, EtOH Reflux B 4-(dimethylamino)benzaldehyde B->C E Final Product 4-(3-chloro-5-fluorophenyl)-6-(4-(dimethylamino)phenyl)pyrimidin-2-amine C->E NaOEt, EtOH Reflux D Guanidine Hydrochloride D->E

Caption: Overall synthetic scheme for the 2,4-diaryl-aminopyrimidine.

Detailed Experimental Protocols

Step 1: Synthesis of (E)-1-(3-chloro-5-fluorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (Chalcone Intermediate)

The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is widely used in the synthesis of chalcones from aromatic ketones and aldehydes.[10][11][12][13][14] The use of a strong base, such as sodium hydroxide, facilitates the deprotonation of the α-carbon of the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)
This compound842140-52-7172.5810
4-(dimethylamino)benzaldehyde100-10-7149.1910
Sodium Hydroxide (NaOH)1310-73-240.0020
Ethanol (EtOH), 95%64-17-546.0750 mL
Deionized Water7732-18-518.02As needed

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.73 g, 10 mmol) and 4-(dimethylamino)benzaldehyde (1.49 g, 10 mmol) in 50 mL of 95% ethanol. Stir at room temperature until all solids are dissolved.

  • In a separate beaker, prepare a solution of sodium hydroxide (0.80 g, 20 mmol) in 10 mL of deionized water and cool to room temperature.

  • Slowly add the sodium hydroxide solution dropwise to the stirred ethanol solution over 15-20 minutes. A color change to deep yellow/orange and the formation of a precipitate should be observed.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent.

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water.

  • Collect the resulting yellow precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the solid in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield and Characterization:

  • Yield: 85-95%

  • Appearance: Bright yellow solid

  • ¹H NMR (400 MHz, CDCl₃): Characteristic signals for the vinylic protons (α and β to the carbonyl) will appear as doublets in the range of δ 7.2-7.8 ppm. Aromatic protons and the dimethylamino singlet will also be present.

  • Mass Spectrometry (ESI+): [M+H]⁺ calculated for C₁₇H₁₄ClFNO: 302.08.

Step 2: Synthesis of 4-(3-chloro-5-fluorophenyl)-6-(4-(dimethylamino)phenyl)pyrimidin-2-amine

The cyclization of a chalcone with guanidine is a classic and efficient method for constructing the 2-aminopyrimidine ring system.[15][16][17] The reaction proceeds via a Michael addition of guanidine to the β-carbon of the chalcone, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrimidine ring.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)
Chalcone Intermediate-301.755
Guanidine Hydrochloride50-01-195.5310
Sodium Ethoxide (NaOEt)141-52-668.0515
Absolute Ethanol (EtOH)64-17-546.0775 mL
Deionized Water7732-18-518.02As needed

Protocol:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the chalcone intermediate (1.51 g, 5 mmol) and guanidine hydrochloride (0.96 g, 10 mmol).

  • Add 75 mL of absolute ethanol to the flask.

  • Carefully add sodium ethoxide (1.02 g, 15 mmol) to the mixture. Caution: Sodium ethoxide is highly reactive and moisture-sensitive. Handle in a dry environment.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. Monitor the reaction by TLC (eluent: 9:1 dichloromethane:methanol).

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume to approximately one-third under reduced pressure using a rotary evaporator.

  • Pour the concentrated mixture into 150 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure aminopyrimidine.

Expected Yield and Characterization:

  • Yield: 60-75%

  • Appearance: Off-white to pale yellow solid

  • ¹H NMR (400 MHz, DMSO-d₆): Expect to see the disappearance of the vinylic protons from the chalcone. A new singlet for the pyrimidine C5-H will appear, along with a broad singlet for the -NH₂ protons.

  • Mass Spectrometry (ESI+): [M+H]⁺ calculated for C₁₉H₁₆ClFN₄: 341.11.

  • Purity (HPLC): >95%

Scientific Rationale and Structure-Activity Relationship (SAR)

The design of this synthetic target is rooted in established principles of kinase inhibitor design.

Diagram: Kinase Inhibition Pathway

G cluster_0 EGFR Signaling Pathway cluster_1 Inhibition Mechanism EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP Substrate Downstream Substrate EGFR->Substrate Phosphorylates ATP ATP ATP->EGFR Provides Phosphate pSubstrate Phosphorylated Substrate (p-Substrate) Substrate->pSubstrate Proliferation Cell Proliferation, Survival, Growth pSubstrate->Proliferation Activates Inhibitor Synthesized Aminopyrimidine Inhibitor->EGFR Competitively Binds to ATP Pocket

Caption: Simplified EGFR signaling and mechanism of competitive inhibition.

  • The 2-Aminopyrimidine Core: This heterocycle is a well-known "hinge-binding" motif.[6] The amino group and one of the pyrimidine nitrogens form crucial hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This interaction is a cornerstone of the binding affinity for many pyrimidine-based inhibitors.

  • The 3-Chloro-5-fluorophenyl Moiety: The substitution pattern on this ring is critical. Halogens like chlorine and fluorine can significantly enhance binding potency through various interactions, including hydrophobic and halogen bonding with amino acid residues in the ATP-binding pocket.[7] Furthermore, the fluorine atom can improve metabolic stability and membrane permeability, enhancing the drug-like properties of the molecule. The meta-substitution pattern (positions 3 and 5) directs the molecule into a specific orientation within the binding site.

  • The 4-(dimethylamino)phenyl Group: This electron-donating group often occupies a solvent-exposed region of the ATP pocket and can be modified to fine-tune solubility and other pharmacokinetic properties. The dimethylamino group itself can form additional hydrogen bonds with water or nearby residues, further stabilizing the inhibitor-kinase complex.

Conclusion

This application note details a robust and efficient two-step synthesis of a 4-(3-chloro-5-fluorophenyl)-6-(4-(dimethylamino)phenyl)pyrimidin-2-amine, a promising scaffold for the development of novel kinase inhibitors. By leveraging the versatility of this compound, researchers can readily access this and related structures for screening and lead optimization in drug discovery programs, particularly those targeting EGFR and other clinically relevant kinases. The provided protocols are designed for clarity and reproducibility, empowering medicinal chemists to accelerate the development of next-generation targeted therapies.

References

Scaling Up the Production of 3'-Chloro-5'-fluoroacetophenone: From Benchtop to Industrial Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3'-Chloro-5'-fluoroacetophenone is a pivotal chemical intermediate, indispensable for the synthesis of a range of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as potent agrochemicals.[1][2] Its unique molecular structure, featuring both chlorine and fluorine atoms, enhances its reactivity and selectivity in the creation of complex molecules.[1] This application note provides a comprehensive technical guide for the synthesis of this compound, detailing a validated laboratory-scale protocol and addressing the critical considerations for scaling up production to an industrial level. The focus is on ensuring scientific integrity, process safety, and efficiency, with an emphasis on the causality behind experimental choices.

Introduction: The Significance of a Halogenated Ketone

The strategic importance of this compound (CAS: 842140-52-7) lies in its function as a versatile building block in organic synthesis.[1] The presence of halogen substituents on the aromatic ring provides multiple reactive sites for further molecular elaboration, a feature highly valued in medicinal chemistry and materials science.[2] The primary and most industrially viable route to this compound is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene.[3][4] This electrophilic aromatic substitution reaction, while conceptually straightforward, presents several challenges upon scale-up, including managing strong exotherms, ensuring regioselectivity, and handling corrosive and hazardous materials.[5][6] This guide will navigate these challenges, providing a robust framework for researchers and process chemists.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 842140-52-7[7][8]
Molecular Formula C₈H₆ClFO[7][8]
Molecular Weight 172.58 g/mol [7][8]
Appearance White to light yellow powder or crystal[8]
Melting Point 51 - 55 °C[8]

Synthetic Pathway: The Friedel-Crafts Acylation Route

The chosen synthetic strategy is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with an acetylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3][9]

Reaction Mechanism

The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of acetyl chloride, facilitating the cleavage of the C-Cl bond to generate the resonance-stabilized acylium ion.[10] This powerful electrophile is then attacked by the electron-rich aromatic ring of 1-chloro-3-fluorobenzene. The final step involves the loss of a proton to restore the aromaticity of the ring and regenerate the catalyst.[9]

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acetyl_Chloride Acetyl Chloride (CH₃COCl) Acylium_Ion_Complex Acylium Ion Complex [CH₃CO]⁺[AlCl₄]⁻ Acetyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Substrate 1-Chloro-3-fluorobenzene Intermediate Sigma Complex (Carbocation Intermediate) Substrate->Intermediate + [CH₃CO]⁺ Product This compound Intermediate->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

Laboratory-Scale Synthesis Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale, with a focus on safety and achieving high purity.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
1-Chloro-3-fluorobenzene130.5426.1 g0.201.0
Anhydrous Aluminum Chloride (AlCl₃)133.3432.0 g0.241.2
Acetyl Chloride (CH₃COCl)78.5017.3 g0.221.1
Dichloromethane (DCM), anhydrous-200 mL--
Concentrated Hydrochloric Acid (HCl)-50 mL--
Saturated Sodium Bicarbonate (NaHCO₃) solution-100 mL--
Brine-50 mL--
Anhydrous Magnesium Sulfate (MgSO₄)----

Equipment: 500 mL three-necked round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, nitrogen inlet, ice-water bath.

Experimental Procedure
  • Reaction Setup: Assemble the glassware and ensure it is thoroughly dried. Charge the three-necked flask with anhydrous aluminum chloride (32.0 g, 0.24 mol) and anhydrous dichloromethane (100 mL) under a nitrogen atmosphere.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Addition of Acetyl Chloride: Add acetyl chloride (17.3 g, 0.22 mol) dropwise to the stirred suspension via the dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C.[3]

  • Addition of Substrate: After the addition of acetyl chloride is complete, add 1-chloro-3-fluorobenzene (26.1 g, 0.20 mol) dissolved in 100 mL of anhydrous dichloromethane dropwise over 30-45 minutes, ensuring the temperature remains below 5 °C.[3]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (approx. 200 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring.[11]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).[3]

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (50 mL).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by vacuum distillation to obtain pure this compound.

Protocol for Scaling Up Production

Transitioning from the laboratory bench to industrial production requires a thorough understanding of the reaction's thermodynamics, kinetics, and potential hazards. Direct scaling of the lab protocol is not feasible due to changes in the surface-area-to-volume ratio, which significantly impacts heat dissipation.[5]

Key Scale-Up Considerations
  • Thermal Hazard Assessment:

    • Causality: The Friedel-Crafts acylation is a highly exothermic reaction.[6] As the reactor volume increases, the surface area available for heat transfer does not increase proportionally. This can lead to a rapid temperature increase and a dangerous thermal runaway if not properly managed.[5]

    • Protocol: A thorough calorimetric study (e.g., using a Reaction Calorimeter, RC1) is essential before any scale-up to determine the heat of reaction, maximum heat flow, and adiabatic temperature rise.[12] This data is critical for designing an adequate cooling system for the production-scale reactor.

  • Reagent Addition and Mixing:

    • Causality: The rate of the reaction, and therefore the rate of heat generation, is directly controlled by the rate of addition of the limiting reagent (in this case, typically the 1-chloro-3-fluorobenzene after forming the acylium ion precursor). Inadequate mixing can lead to localized "hot spots" and an increased risk of side reactions or thermal runaway.

    • Protocol: Implement a slow, controlled, subsurface addition of the 1-chloro-3-fluorobenzene solution. The addition rate should be linked to the reactor's cooling capacity, ensuring the temperature remains within a predefined safe range. Use high-efficiency agitators (e.g., pitched-blade turbines) to ensure homogenous mixing throughout the reaction mass.

  • Solvent Selection and Concentration:

    • Causality: While dichloromethane is a common lab solvent, its low boiling point and environmental concerns may make it less suitable for large-scale production. The reaction concentration also impacts viscosity and heat transfer.

    • Protocol: Consider alternative solvents with higher boiling points and better safety profiles, such as dichlorobenzene. Optimize the solvent volume to balance reaction kinetics, ease of handling, and product isolation efficiency.

  • Catalyst and Quenching Strategy:

    • Causality: Aluminum chloride is highly corrosive and reacts violently with water. The large-scale quenching of the reaction mixture is a critical and potentially hazardous step.

    • Protocol: Use corrosion-resistant reactors (e.g., glass-lined steel). The quench should be performed by slowly transferring the reaction mass to a separate, well-agitated quench vessel containing a chilled mixture of water and acid. This "reverse quench" helps to better control the exotherm of the quench itself.

Workflow for Industrial Scale-Up

G Lab_Protocol 1. Lab-Scale Protocol (Gram Scale) Calorimetry 2. Reaction Calorimetry (Thermal Hazard Assessment) Lab_Protocol->Calorimetry Data for Safety Analysis Pilot_Plant 3. Pilot Plant Trial (Kilogram Scale) Calorimetry->Pilot_Plant Safe Operating Parameters Process_Optimization 4. Process Optimization (Parameter Tuning) Pilot_Plant->Process_Optimization Identify Bottlenecks Full_Production 5. Full-Scale Production (Ton Scale) Process_Optimization->Full_Production Validated Process

Caption: Workflow for scaling up production.

Purification and Quality Control at Scale

Achieving high purity is critical, especially for pharmaceutical applications where even trace impurities can have significant consequences.[13]

Industrial Purification Protocol
  • Initial Separation: After quenching and phase separation, the crude organic layer is washed to remove residual acid and salts.

  • Solvent Removal: The solvent is recovered via distillation. This is often done under reduced pressure to minimize thermal stress on the product.

  • Vacuum Distillation: The crude this compound is purified by vacuum distillation. This is the preferred method for separating the desired product from less volatile impurities and any unreacted starting material.

  • Recrystallization (Optional): For achieving the highest purity (>99.5%), a final recrystallization step may be employed. A suitable solvent system (e.g., ethanol/water, isopropanol) is used to crystallize the product, leaving impurities behind in the mother liquor.[14][15]

Quality Control
Analysis MethodParameter MeasuredAcceptance Criteria
Gas Chromatography (GC) Purity (Area %)≥ 99.0%
GC-MS Identification of ImpuritiesNo single impurity > 0.1%
HPLC Quantitative analysis of key impuritiesConforms to specification
Melting Point Identity and Purity51 - 55 °C
FTIR/NMR Structural ConfirmationConforms to reference spectrum

Safety and Environmental Considerations

The industrial production of this compound involves significant safety and environmental challenges that must be proactively managed.

  • Hazardous Reagents: Acetyl chloride and aluminum chloride are corrosive and react with moisture.[11] All transfers should be conducted in closed systems. Personnel must be equipped with appropriate personal protective equipment (PPE), including acid-resistant gloves, suits, and respiratory protection.

  • HCl Off-Gas: The reaction generates hydrogen chloride (HCl) gas, which is toxic and corrosive.[16] The reactor and quench vessel must be vented to a scrubber system to neutralize the HCl gas before release.

  • Waste Management:

    • Aqueous Waste: The acidic aqueous waste stream from the quench contains aluminum salts. This stream must be neutralized before being sent to a wastewater treatment facility.

    • Catalyst Recycling: To improve the process's green credentials and reduce costs, consider implementing a catalyst recycling program. This can involve the controlled hydrolysis of the aluminum chloride complex to precipitate aluminum hydroxide, which can be reprocessed.[17]

    • Solvent Waste: Used solvents should be recovered by distillation and recycled where possible. Non-recyclable solvent waste must be disposed of via licensed hazardous waste incineration.

The trend in modern industrial chemistry is to move away from stoichiometric Lewis acids like AlCl₃ towards solid acid catalysts such as zeolites.[4][18] These catalysts are less corrosive, non-hazardous, and can be easily recovered by filtration, significantly reducing the generation of hazardous waste.[4]

Conclusion

The successful scale-up of this compound production hinges on a systematic and safety-conscious approach. A deep understanding of the reaction's chemical and thermal properties, gained through careful laboratory work and calorimetric studies, is paramount. By implementing robust process controls, optimizing purification methods, and managing waste streams responsibly, it is possible to transition this valuable synthesis from the laboratory to an efficient and safe industrial-scale manufacturing process. This guide provides the foundational knowledge and protocols to achieve this goal, empowering researchers and drug development professionals to harness the full potential of this key chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3'-Chloro-5'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3'-Chloro-5'-fluoroacetophenone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your synthetic yield and purity. Our approach is grounded in established chemical principles and practical, field-tested experience.

Introduction: The Synthetic Challenge

This compound is a key building block in the pharmaceutical and agrochemical industries, valued for its role in constructing more complex bioactive molecules.[1][2][3] The most common and direct route to its synthesis is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene. While theoretically straightforward, this electrophilic aromatic substitution reaction is often plagued by issues that can significantly lower the yield and purity of the desired product. This guide will address these challenges systematically.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries encountered during the synthesis of this compound.

Q1: My Friedel-Crafts acylation reaction is not starting. What are the most likely causes?

A1: A complete lack of reactivity in a Friedel-Crafts acylation typically points to one of two primary issues:

  • Inactive Catalyst: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[4][5] Any trace of water in your glassware, solvent, or reagents will hydrolyze and deactivate the catalyst.

  • Deactivated Aromatic Ring: While 1-chloro-3-fluorobenzene is reactive enough for acylation, the presence of two deactivating halogen substituents does make it less nucleophilic than benzene. If your starting material is impure or contains more strongly deactivating groups, the reaction may fail to initiate under standard conditions.[4][6]

Q2: I'm observing the formation of multiple products. What could be the reason?

A2: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, the formation of multiple products can still occur.[4] In the case of 1-chloro-3-fluorobenzene, the directing effects of the chloro and fluoro groups can lead to the formation of isomeric products. Both halogens are ortho-, para-directing, but deactivating. The primary site of acylation is determined by a combination of electronic and steric factors. The formation of other isomers, though generally minor, can complicate purification.

Q3: My yield is consistently low. What are the key parameters I should optimize?

A3: Low yields in this synthesis can often be traced back to several factors. A systematic approach to optimization is crucial. Key areas to investigate include:

  • Catalyst Stoichiometry: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid, effectively sequestering it.[4][5] Therefore, a stoichiometric amount of the catalyst, rather than a catalytic amount, is often required.

  • Reaction Temperature: Temperature control is critical. While some reactions require heating to overcome the activation energy, excessively high temperatures can promote side reactions and decomposition.[4][5]

  • Purity of Reagents: The purity of your 1-chloro-3-fluorobenzene, acylating agent (e.g., acetyl chloride or acetic anhydride), and solvent is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts.[4]

Troubleshooting Guide: From Problem to Solution

This section provides a more detailed, cause-and-effect approach to troubleshooting common issues in the synthesis of this compound.

Problem 1: Low or No Conversion of Starting Material
  • Potential Cause A: Inactive Lewis Acid Catalyst

    • Explanation: Aluminum chloride (AlCl₃) is highly hygroscopic. Exposure to atmospheric moisture will lead to its decomposition and render it inactive.

    • Solution:

      • Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).

      • Use a freshly opened bottle of anhydrous AlCl₃ or purify the existing stock.

      • Employ anhydrous solvents. Consider distilling solvents over an appropriate drying agent.

  • Potential Cause B: Insufficient Catalyst Loading

    • Explanation: The product, this compound, is a ketone. The lone pairs on the carbonyl oxygen will coordinate with the Lewis acid, forming a stable complex. This complex is often unreactive, meaning the catalyst is consumed in a stoichiometric, rather than catalytic, manner.[7]

    • Solution:

      • Ensure you are using at least a stoichiometric equivalent of AlCl₃ relative to the acylating agent.

      • In some cases, a slight excess of the Lewis acid (e.g., 1.1 to 1.2 equivalents) may be beneficial.

  • Potential Cause C: Deactivated Aromatic Ring

    • Explanation: The chlorine and fluorine atoms on the benzene ring are electron-withdrawing, which deactivates the ring towards electrophilic attack.[4][8] While the reaction is feasible, it is slower than with more activated rings.

    • Solution:

      • Consider a more reactive acylating agent if possible.

      • A slight increase in reaction temperature may be necessary, but this should be done cautiously to avoid side reactions.[9]

Problem 2: Formation of Multiple Isomers and Byproducts
  • Potential Cause A: Suboptimal Reaction Temperature

    • Explanation: The regioselectivity of Friedel-Crafts acylation can be temperature-dependent. Higher temperatures can sometimes lead to the formation of thermodynamically favored, but undesired, isomers.[5]

    • Solution:

      • Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically controlled product.

      • Perform small-scale trial reactions at various temperatures to determine the optimal conditions for regioselectivity.

  • Potential Cause B: Impurities in Starting Materials

    • Explanation: Impurities in the 1-chloro-3-fluorobenzene or the acylating agent can lead to the formation of unexpected byproducts.

    • Solution:

      • Verify the purity of your starting materials using techniques like GC-MS or NMR.

      • Purify starting materials if necessary (e.g., by distillation).

Data Presentation: Reaction Parameter Optimization

The following table summarizes key reaction parameters and their typical impact on the synthesis of this compound.

ParameterTypical RangeEffect on YieldNotes
AlCl₃ (equivalents) 1.0 - 1.5Increasing to stoichiometric amounts generally improves yield.Excess can sometimes lead to more byproducts.
Temperature (°C) 0 - 60Highly variable; requires optimization.Lower temperatures often favor higher regioselectivity.[5]
Reaction Time (hours) 1 - 24Longer times may be needed for deactivated substrates.Monitor reaction progress by TLC or GC to avoid decomposition.
Solvent Dichloromethane, 1,2-dichloroethane, carbon disulfideChoice can influence solubility and reaction rate.Must be anhydrous.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • 1-chloro-3-fluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.[10]

  • Cool the suspension to 0 °C in an ice bath.[10]

  • Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.[10]

  • After the addition is complete, add 1-chloro-3-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.[10]

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction by TLC.[10]

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated HCl.[11]

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.[10]

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[10]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[10]

  • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Reaction Mechanism

Friedel_Crafts_Acylation cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcCl Acetyl Chloride Acylium Acylium Ion + AlCl4- AcCl->Acylium Reaction AlCl3 AlCl3 AlCl3->Acylium Acylium_ion Acylium Ion Aromatic 1-chloro-3-fluorobenzene Sigma Sigma Complex (Arenium Ion) Aromatic->Sigma Sigma_complex Sigma Complex Acylium_ion->Sigma Product This compound Sigma_complex->Product AlCl4_ion AlCl4- AlCl4_ion->Product Deprotonation

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Check Catalyst Activity & Stoichiometry Start->Check_Catalyst Anhydrous Use Anhydrous Conditions & Fresh Catalyst Check_Catalyst->Anhydrous Moisture Suspected Stoichiometry Ensure Stoichiometric Amount of Catalyst Check_Catalyst->Stoichiometry Low Conversion Check_Temp Optimize Reaction Temperature Anhydrous->Check_Temp Stoichiometry->Check_Temp Low_Temp Try Lower Temperature (0 °C) Check_Temp->Low_Temp Byproducts Observed High_Temp Gradually Increase Temperature Check_Temp->High_Temp No Reaction at Low Temp Check_Purity Verify Reagent Purity Low_Temp->Check_Purity High_Temp->Check_Purity Purify Purify Starting Materials Check_Purity->Purify Impurities Detected Success Improved Yield Check_Purity->Success Purity Confirmed Purify->Success

References

Technical Support Center: Purification of 3'-Chloro-5'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3'-Chloro-5'-fluoroacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges you may encounter during the purification of this compound.

Introduction to Purification Challenges

This compound is a solid at room temperature with a melting point in the range of 51-55°C.[1][2][3] It is a key building block in the synthesis of pharmaceuticals and agrochemicals.[2][4] The primary route to its synthesis is typically a Friedel-Crafts acylation of 1-chloro-3-fluorobenzene. This reaction, while effective, can present several purification challenges, including the removal of unreacted starting materials, catalysts, and the separation of isomeric byproducts. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide: Common Purification Issues

This section addresses common problems encountered during the purification of this compound in a question-and-answer format, providing insights into the causes and practical solutions.

Question 1: My recrystallization attempt resulted in an oil, not crystals. What should I do?

Answer: "Oiling out" is a common issue in recrystallization and is detrimental to purification as the oil can trap impurities.[5]

  • Cause: This phenomenon often occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the solution is supersaturated. Rapid cooling can also contribute to this problem.[5]

  • Solution:

    • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation of the solution.

    • Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask can promote gradual cooling and encourage crystal formation.

    • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.

    • Solvent System Modification: If oiling out persists, the solvent system may be inappropriate. A mixed solvent system, such as ethanol/water or isopropanol/water, can be effective. Dissolve the compound in the solvent in which it is more soluble (e.g., ethanol) and then add the anti-solvent (e.g., water) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the primary solvent to clarify the solution before allowing it to cool slowly.

Question 2: After column chromatography, my fractions are still impure, or the compound is not eluting.

Answer: These are common challenges in column chromatography that can often be resolved by optimizing your parameters.

  • Cause of Impure Fractions:

    • Poor Separation: The chosen eluent system may not have sufficient resolving power for your mixture.

    • Column Overloading: Applying too much crude material to the column can lead to broad, overlapping bands.

    • Improper Packing: Channels or cracks in the silica gel bed can cause the sample to travel unevenly down the column.

  • Cause of Non-elution:

    • Solvent Polarity Too Low: The eluent may not be polar enough to move your compound down the column.

    • Compound Decomposition: Some compounds can degrade on the acidic surface of silica gel.

  • Solution:

    • Optimize Eluent System with TLC: Before running a column, determine the optimal solvent system using Thin Layer Chromatography (TLC). For acetophenone derivatives, a mixture of hexane and ethyl acetate is a good starting point.[6] Aim for an Rf value of 0.2-0.3 for this compound to ensure good separation on the column.[7]

    • Proper Column Packing and Loading: Ensure the silica gel is packed uniformly without any air bubbles. The crude material should be dissolved in a minimal amount of solvent and loaded carefully onto the top of the column as a narrow band.

    • Gradient Elution: Start with a less polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate). This will help to first elute non-polar impurities and then your product, followed by more polar impurities.

    • Check for Decomposition: To check for stability on silica, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound may be degrading. In such cases, using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent might be necessary.

Question 3: My final product has a persistent yellow tint. How can I decolorize it?

Answer: A yellow coloration often indicates the presence of minor, highly conjugated impurities.

  • Cause: These impurities can arise from side reactions during the synthesis or degradation of the product.

  • Solution:

    • Recrystallization with Activated Charcoal: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount (1-2% by weight) of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Keep the solution hot and swirl for a few minutes.

    • Hot Filtration: Perform a hot gravity filtration to remove the charcoal. This step must be done quickly to prevent premature crystallization of your product in the funnel. Using a pre-heated funnel is recommended.

    • Crystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization. The resulting crystals should be white or off-white.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via Friedel-Crafts acylation?

  • A1: The most likely impurities include unreacted 1-chloro-3-fluorobenzene (the starting material), residual aluminum chloride catalyst (which is typically removed during aqueous workup), and potentially small amounts of other regioisomers of the product. Friedel-Crafts acylations are generally less prone to polyacylation than alkylations because the product is deactivated towards further substitution.[8][9]

Q2: What is a good starting solvent system for recrystallizing this compound?

  • A2: Based on protocols for similar halogenated acetophenones, ethanol, isopropanol, or a mixed solvent system like ethanol/water or isopropanol/water are excellent starting points.[5] Given its solid nature and moderate polarity, these solvents should provide good solubility at elevated temperatures and lower solubility upon cooling.

Q3: How can I monitor the progress of my column chromatography?

  • A3: Collect fractions of the eluate in separate test tubes. Spot a small amount from each fraction onto a TLC plate and develop it in your chosen solvent system. Visualize the spots under a UV lamp. Combine the fractions that contain your pure product.

Q4: Is vacuum distillation a viable purification method for this compound?

  • A4: Yes, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities. The boiling point of this compound is 94°C at 1.7 mm Hg.[1] This technique is particularly useful if the crude product is an oil or a low-melting solid.

Experimental Protocols

Here are detailed, step-by-step methodologies for the primary purification techniques for this compound.

Protocol 1: Recrystallization from a Single Solvent (Ethanol)

This protocol is a standard procedure for purifying a solid organic compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue to add hot ethanol dropwise until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum or by air drying to remove residual solvent.

Protocol 2: Flash Column Chromatography

This method is ideal for separating compounds with different polarities.

  • Solvent System Selection: Using TLC, determine a solvent system that gives an Rf value of approximately 0.2-0.3 for this compound. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

  • Column Packing: Securely clamp a chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with a slurry of silica gel in the initial, least polar eluent. Allow the silica to settle into a uniform bed, draining the excess solvent until the solvent level is just above the silica. Add another layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent). Carefully apply the sample solution to the top of the silica gel.

  • Elution: Carefully add the eluent to the top of the column. Apply gentle air pressure to the top of the column to achieve a steady flow rate. Begin with a low polarity eluent and, if necessary, gradually increase the polarity by increasing the percentage of the more polar solvent (gradient elution).

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis and Pooling: Analyze the fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Data Summary

Property Value Reference(s)
CAS Number842140-52-7[2][10]
Molecular FormulaC8H6ClFO[2][10]
Molecular Weight172.58 g/mol [2][10]
AppearanceWhite to light yellow powder to crystal[2]
Melting Point51-55 °C[1][2][3]
Boiling Point94°C / 1.7mm Hg[1]
SolubilitySoluble in diethyl ether[1]

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in minimal hot solvent Crude->Dissolve Charcoal Add Activated Charcoal (optional) Dissolve->Charcoal if colored Cool Slow Cooling & Ice Bath Dissolve->Cool if colorless & no solids HotFilter Hot Gravity Filtration (optional) Charcoal->HotFilter HotFilter->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with cold solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: Recrystallization workflow for this compound.

Troubleshooting Logic for Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Attempt OilingOut Product Oils Out? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No Reheat Reheat & Add More Solvent OilingOut->Reheat Yes Success Successful Crystallization NoCrystals->Success No Induce Induce Crystallization (Scratch/Seed) NoCrystals->Induce Yes SlowCool Cool Slowly Reheat->SlowCool SlowCool->OilingOut Induce->Success ChangeSolvent Change Solvent System Induce->ChangeSolvent Still No Crystals ChangeSolvent->Start

Caption: Decision tree for troubleshooting recrystallization issues.

References

Optimizing reaction conditions for 3'-Chloro-5'-fluoroacetophenone derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in modern synthetic chemistry, 3'-Chloro-5'-fluoroacetophenone is a versatile building block pivotal to the development of novel pharmaceuticals and agrochemicals.[1][2][3] Its unique electronic and structural properties, conferred by the chloro and fluoro substituents, offer enhanced reactivity and selectivity.[1][2] However, leveraging this potential requires precise control over reaction conditions.

This Technical Support Center is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-tested guidance through a series of troubleshooting guides and frequently asked questions (FAQs). Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to diagnose issues, optimize conditions, and achieve your synthetic goals with confidence.

General Troubleshooting Workflow

When a reaction fails to proceed as expected, a systematic approach is crucial. Before diving into reaction-specific issues, consider this general diagnostic workflow.

G cluster_sm cluster_setup cluster_monitoring cluster_analysis cluster_optimize start Reaction Underperforming (Low Yield / No Product) sm_check 1. Verify Starting Materials start->sm_check setup_check 2. Scrutinize Reaction Setup sm_check->setup_check Materials OK sm_purity Purity (NMR, LCMS)? Reagents Expired? sm_check->sm_purity monitoring 3. Review In-Process Monitoring setup_check->monitoring Setup Correct setup_inert Inert Atmosphere (N2/Ar)? Anhydrous Solvents/Reagents? setup_check->setup_inert analysis 4. Analyze Crude Product monitoring->analysis Monitoring Uninformative monitoring_tlc TLC/GC/LCMS shows no SM consumption? monitoring->monitoring_tlc optimize 5. Formulate Optimization Strategy analysis->optimize Problem Identified analysis_side Identify Side Products. Is Starting Material recovered? analysis->analysis_side optimize_params Adjust: Temperature, Catalyst, Ligand, Base, Solvent, Time optimize->optimize_params

Caption: A systematic workflow for diagnosing underperforming reactions.

Section 1: C-N Cross-Coupling via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, critical for synthesizing many amine-containing drug candidates. However, the relatively unreactive nature of aryl chlorides like this compound demands a carefully optimized catalytic system.[4][5]

Frequently Asked Questions (FAQs)

Q1: My this compound starting material is not reacting. What is the most common reason? A1: Aryl chlorides are notoriously challenging substrates for Buchwald-Hartwig amination due to the high energy barrier of the initial oxidative addition step to the palladium catalyst.[4] Success almost always requires the use of specialized, highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands. Standard catalysts like Pd(PPh₃)₄ are often ineffective.

Q2: How do I select the appropriate catalyst and ligand? A2: The choice of ligand is paramount. For challenging aryl chlorides, biarylphosphine ligands are the gold standard. They are designed to be sterically demanding and electron-rich, which facilitates both the oxidative addition and the final reductive elimination steps.[6]

  • Recommended Ligands: Consider ligands such as XPhos, RuPhos, or BrettPhos.

  • Palladium Source: Using a pre-formed "pre-catalyst" like an XPhos Pd G3 palladacycle is highly recommended. These are air-stable, require no activation, and provide more consistent results than generating the active Pd(0) species in situ from sources like Pd₂(dba)₃.[7]

Q3: Which base and solvent combination is best? A3: The base and solvent are interdependent. The base must be soluble enough to participate in the reaction.

  • Bases: Strong bases like sodium tert-butoxide (NaOtBu) are very common and effective.[4] However, if your amine or acetophenone substrate has base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be better alternatives, though they may require higher temperatures.[4]

  • Solvents: Aprotic, non-coordinating solvents are preferred. Toluene and 1,4-dioxane are standard choices.[4] For greener alternatives, 2-methyltetrahydrofuran (2-MeTHF) has proven effective.[4] Crucially, avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit or poison the palladium catalyst. [4]

Troubleshooting Guide

Q: My reaction has stalled with starting material still present. What should I check first? A: Catalyst deactivation is a likely culprit.

  • Inert Atmosphere: Ensure your reaction was set up and maintained under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II).

  • Reagent Purity: Ensure the amine, solvent, and base are pure and anhydrous. Water can interfere with the base and hydrolyze the active catalyst.

  • Base Solubility: A common and often overlooked issue is the poor solubility of the inorganic base in the reaction solvent.[4] If the base forms a solid cake at the bottom of the flask, it is not participating effectively. Vigorous stirring is essential.

Q: I am observing significant formation of a de-halogenated byproduct (3-fluoroacetophenone). Why is this happening and how can I prevent it? A: This side reaction is called hydrodehalogenation and is a known competitive pathway, particularly when using primary amines.[4] It is often highly dependent on the ligand used. The best course of action is to screen a different class of phosphine ligand. If you are using an XPhos-type ligand, try a cataCXium-type or tBuXPhos ligand to see if the selectivity improves.

Q: My starting material is consumed, but my yield is low and I see a new, high-molecular-weight spot on my TLC/LCMS. What could it be? A: You may be forming biaryl or other undesired coupling products. This can sometimes occur with primary amines.[4] Re-evaluate your stoichiometry. Ensure you are not using a large excess of the amine. You can also try lowering the reaction temperature or screening a different solvent to disfavor the side reaction.

Optimized Experimental Protocol (General Guideline)
  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen at least three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv.). Then, add the amine coupling partner (1.2 equiv.) followed by anhydrous, degassed toluene (to achieve a concentration of ~0.2 M).

  • Heating & Monitoring: Heat the reaction to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

G start Low / No C-N Product q1 Is Starting Material (SM) fully consumed? start->q1 q2 Is Hydrodehalogenation (Ar-H) observed? q1->q2 Yes q3 Is Catalyst active? (Dark color, soluble) q1->q3 No sol1 Screen Ligands (e.g., tBuXPhos, cataCXium) Adjust Base/Solvent q2->sol1 Yes sol4 Optimize Stoichiometry Screen Solvents Lower Temperature q2->sol4 No (Other byproducts) sol2 Check Inert Atmosphere Use Anhydrous Reagents Ensure Base is Soluble q3->sol2 Yes sol3 Increase Temperature Switch to more active Ligand/Pre-catalyst (G3/G4) q3->sol3 No

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.

Section 2: C-C Cross-Coupling via Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful method for forming C-C bonds by coupling the aryl chloride with a boronic acid or ester. This is essential for creating biaryl structures common in many functional materials and drug scaffolds.[8] Like the Buchwald-Hartwig reaction, coupling an aryl chloride requires a highly active catalyst.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the key challenges for performing a Suzuki coupling on this compound? A1: The primary challenge is the inertness of the C-Cl bond towards oxidative addition.[10] This requires higher reaction temperatures, longer reaction times, and more specialized catalysts compared to the analogous aryl bromides or iodides.

Q2: What catalyst systems are effective for this transformation? A2: Palladium-based catalysts are most common. Success hinges on the ligand.

  • Phosphine Ligands: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tricyclohexylphosphine (PCy₃) are often effective.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands can also provide highly active and stable catalysts for coupling aryl chlorides.

  • Iron Catalysis: While less common, iron-based catalyst systems have emerged as a lower-cost alternative for Suzuki coupling of aryl chlorides, though they may require different reaction conditions.[8]

Q3: How do I choose the correct base? A3: The base is critical for activating the boronic acid partner in the transmetalation step. A moderately strong base is usually required. Common choices include K₃PO₄, K₂CO₃, and Cs₂CO₃. The choice can depend on the solvent and the stability of your substrates.

Troubleshooting Guide

Q: My reaction is very slow and gives a low yield, even after prolonged heating. What can I do? A:

  • Increase Catalyst Loading: For difficult couplings, increasing the palladium catalyst loading from 1-2 mol% to 5 mol% can improve conversion.

  • Screen Ligands: The outcome of a Suzuki reaction is highly ligand-dependent. If one ligand fails, screen another from a different class (e.g., switch from a biarylphosphine to an NHC-based system).

  • Solvent Choice: Ensure your solvent has a sufficiently high boiling point. Reactions in THF (b.p. 66 °C) may stall, while switching to toluene (b.p. 111 °C) or xylene (b.p. ~140 °C) can provide the necessary thermal energy to overcome the activation barrier.

Q: I am observing a significant amount of a homocoupled byproduct from my boronic acid. How can I minimize this? A: Homocoupling (boronic acid coupling with itself) is often caused by the presence of oxygen, which can facilitate the undesired pathway.

  • Degas Reagents: Thoroughly degas your solvents and ensure the reaction is run under a strict inert atmosphere.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can favor homocoupling.

  • Temperature Control: Sometimes running the reaction at a slightly lower temperature can improve selectivity, albeit at the cost of reaction speed.

Summary of Typical Suzuki Reaction Conditions
ComponentRecommended OptionsPurpose
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Pre-catalystsProvides the active Pd(0) catalyst
Ligand SPhos, XPhos, RuPhos, PCy₃, IPr (NHC)Activates C-Cl bond, facilitates catalytic cycle
Base K₃PO₄, Cs₂CO₃, K₂CO₃Activates the boronic acid for transmetalation
Solvent Toluene, 1,4-Dioxane, 2-MeTHF, Water[9]Dissolves reagents and allows for sufficient heating
Boron Reagent Arylboronic Acid, Arylboronic ester (pinacol, MIDA)The carbon-coupling partner

Section 3: Ketone Derivatization via Reductive Amination

Reductive amination is a robust, one-pot method to convert the ketone functionality of this compound into a primary, secondary, or tertiary amine.[11] This pathway is often superior to direct alkylation of amines, as it avoids common issues with over-alkylation.[11]

G ketone 3'-Chloro-5'-fluoro- acetophenone (Ketone) imine Imine / Iminium Ion Intermediate ketone->imine + Amine, H+ - H2O amine R-NH2 (Amine) amine->imine product Final Amine Product imine->product + [H] (Reducing Agent)

Caption: Simplified workflow for the reductive amination of a ketone.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent should I use? A1: The choice of reducing agent is critical for selectivity.

  • Sodium Borohydride (NaBH₄): This is a strong reducing agent and can reduce both the ketone starting material and the imine intermediate. This often leads to alcohol byproducts and lower yields.[11]

  • Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is most effective under slightly acidic conditions (pH 4-5). At this pH, it is selective for reducing the protonated iminium ion intermediate over the ketone.[12][13]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is another mild and selective reagent that is often preferred because it is less toxic than NaBH₃CN and can be used in a wider variety of solvents without strict pH control.[11][13] It is particularly effective at reducing the imine intermediate.[13]

Q2: Why is pH control important for this reaction? A2: The reaction requires a delicate pH balance. Imine formation (the condensation of the ketone and the amine) is catalyzed by acid but requires the amine to be in its neutral, nucleophilic form. Therefore, a mildly acidic pH (typically 4-5) is optimal to have enough acid to catalyze the reaction without fully protonating the amine starting material.[11][12] This pH range also favors the stability and selective reactivity of NaBH₃CN.[13]

Troubleshooting Guide

Q: My reaction is incomplete, and I recover mostly starting ketone and amine. What's the problem? A: This indicates that the initial imine formation is the bottleneck.

  • Check pH: If the solution is too acidic or too basic, imine formation will be slow. Use an acetic acid/acetate buffer system or add a controlled amount of glacial acetic acid.

  • Remove Water: Imine formation is a reversible equilibrium reaction that produces water. Adding a dehydrating agent, such as powdered molecular sieves (3Å or 4Å), can drive the equilibrium towards the imine, dramatically improving conversion.[13]

  • Unreactive Amine: Some amines, particularly electron-deficient anilines or very hindered amines, are poor nucleophiles. The reaction may require higher temperatures or longer reaction times.

Q: I am forming a significant amount of the corresponding alcohol (1-(3'-chloro-5'-fluorophenyl)ethanol). How can I prevent this? A: This side product forms when the reducing agent directly reduces the starting ketone.

  • Use a Milder Reductant: Switch from NaBH₄ to the more selective NaBH(OAc)₃ or NaBH₃CN.[11]

  • Staged Addition: Allow the ketone and amine to stir for a period (e.g., 1-2 hours) to allow the imine to form before adding the reducing agent. This ensures the concentration of the target intermediate is high before reduction begins.

  • pH Control: If using NaBH₃CN, ensure the pH is not too low (below 4), as this increases the rate of ketone reduction.[13]

Optimized Experimental Protocol (using STAB)
  • Preparation: To a round-bottom flask, add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: If desired, add glacial acetic acid (1.0-2.0 equiv.) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to control any effervescence.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir until bubbling ceases. Separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Section 4: α-Halogenation of the Methyl Ketone

Introducing a halogen (typically bromine) at the α-position of the ketone creates a highly valuable intermediate (an α-haloketone). This product is a potent electrophile, ready for subsequent Sₙ2 reactions to build more complex molecules.[14]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for α-bromination of an acetophenone? A1: The most straightforward method involves reacting the ketone with elemental bromine (Br₂) in an acidic solvent like acetic acid.[15][16] The acid catalyzes the formation of the enol intermediate, which is the nucleophilic species that reacts with the bromine.[16]

Q2: Can I get halogenation on the aromatic ring instead? A2: Under these conditions (acid-catalyzed, no Lewis acid), halogenation is highly selective for the α-position of the ketone. The enol intermediate is much more reactive than the deactivated aromatic ring. Aromatic halogenation typically requires a Lewis acid catalyst (e.g., FeBr₃).

Troubleshooting Guide

Q: My reaction is producing a significant amount of di-brominated product. How can I improve selectivity for the mono-brominated species? A: The mono-brominated product can sometimes be more reactive towards further bromination than the starting material.

  • Control Stoichiometry: Use a slight sub-stoichiometric amount or exactly 1.0 equivalent of bromine. Add the bromine slowly and at a low temperature to avoid localized high concentrations.

  • Monitor Carefully: Follow the reaction closely by TLC or GC-MS and stop it as soon as the starting material has been consumed. Overrunning the reaction will lead to polyhalogenation.[17]

Q: The reaction is very slow. Can I speed it up? A: The rate-limiting step is typically the formation of the enol.[16] You can gently heat the reaction mixture (e.g., to 40-50 °C) to increase the rate of enolization. Alternatively, adding a stronger acid catalyst can also accelerate the reaction, but care must be taken to avoid unwanted side reactions.

Experimental Protocol for α-Bromination
  • Preparation: Dissolve this compound (1.0 equiv.) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel.

  • Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0-1.1 equiv.) in acetic acid dropwise over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the red-brown color of the bromine has faded. Monitor the reaction by TLC or GC-MS.

  • Workup: Pour the reaction mixture into a large volume of ice-water. The product may precipitate as a solid, which can be collected by filtration. Alternatively, extract the mixture with an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and saturated aqueous sodium thiosulfate (to remove excess bromine), and finally with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude α-bromoacetophenone can often be recrystallized or purified by column chromatography if necessary.

References

Troubleshooting guide for the analysis of 3'-Chloro-5'-fluoroacetophenone by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 3'-Chloro-5'-fluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. As a Senior Application Scientist, my goal is to equip you with the knowledge to identify, diagnose, and resolve common issues encountered during the chromatographic analysis of this compound.

Understanding this compound

This compound is a halogenated aromatic ketone with a molecular weight of 172.58 g/mol .[1][2][3][4] Its chemical structure, featuring chlorine and fluorine atoms, gives it a moderate hydrophobicity, making it well-suited for analysis by reversed-phase HPLC.[5] It is a solid at room temperature with a melting point of 51-55°C.[1][2][3][6] This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][3][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 842140-52-7[1][2][3][4]
Molecular Formula C8H6ClFO[1][2][3][4]
Molecular Weight 172.58 g/mol [1][2][3][4]
Melting Point 51-55 °C[1][2][3][6]
Appearance White to light yellow powder/crystal[1][2][3]
Solubility Soluble in diethyl ether[1][6]

Recommended Starting HPLC Method

While a specific validated method for this compound may need to be developed and optimized for your specific matrix, the following provides a robust starting point for reversed-phase HPLC analysis.

Table 2: Suggested Initial HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmC18 columns provide good retention for hydrophobic compounds like this.[7][8]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA common mobile phase for reversed-phase HPLC, providing good peak shape and MS compatibility.[9]
Gradient 60% B to 90% B over 10 minutesA gradient elution is often necessary to elute compounds with moderate to high hydrophobicity and any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature improves retention time reproducibility.[10][11][12]
Injection Volume 10 µLA typical injection volume; can be adjusted based on sample concentration.
Detector UV at 254 nmAromatic ketones generally have strong UV absorbance at this wavelength.
Sample Diluent Mobile Phase (initial conditions) or Acetonitrile/Water (50:50)Dissolving the sample in a solvent similar in strength to the initial mobile phase prevents peak distortion.[13]

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the analysis of this compound.

Peak Shape Problems

Poor peak shape can significantly impact the accuracy and precision of your results.[14][15] The most common issues are peak tailing and peak fronting.

Q1: My peak for this compound is tailing. What are the potential causes and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, is a common issue.[14]

  • Causality:

    • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.[14]

    • Column Overload: Injecting too much sample can lead to peak distortion.[16]

    • Column Contamination/Damage: Accumulation of contaminants on the column frit or a void at the column inlet can disrupt the sample band.[16]

    • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to poor peak shape for ionizable compounds. While this compound is not strongly ionizable, this can be a factor for related impurities.[17][18]

    • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[10]

  • Troubleshooting Protocol:

    start Peak Tailing Observed step1 Reduce Injection Concentration/Volume start->step1 result1 Peak Shape Improves step1->result1 Yes result2 Issue Persists step1->result2 No step2 Check Mobile Phase pH (if applicable) result3 Peak Shape Improves step2->result3 Yes result4 Issue Persists step2->result4 No step3 Inspect Column and Guard Column result5 Peak Shape Improves step3->result5 Yes result6 Issue Persists step3->result6 No step4 Optimize Tubing result7 Peak Shape Improves step4->result7 Yes end Consult Instrument Manual or Manufacturer step4->end No result2->step2 result4->step3 result6->step4

[14] 3. Column Maintenance:

  • If using a guard column, replace it. [16] * If the problem persists, try back-flushing the analytical column (check the manufacturer's instructions first).
  • If neither of these work, the column may be permanently damaged and require replacement. [10] 4. Minimize Extra-column Volume: Use shorter, narrower internal diameter tubing between the injector, column, and detector. [10] Q2: My peak is fronting. What does this indicate?

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still occur. [19][20]

  • Causality:

    • Sample Overload: Similar to tailing, injecting too much sample can cause fronting. [13][19][20] * Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, leading to a distorted peak. [19][21] * Column Collapse: A physical collapse of the stationary phase bed within the column can create a void and lead to peak fronting. [19][20]

  • Troubleshooting Protocol:

    • Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape becomes symmetrical, the issue was mass overload. [19] 2. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. [13]If this is not feasible due to solubility, use the weakest solvent that will dissolve your sample.

    • Check for Column Damage: If the above steps do not resolve the issue, and you observe a sudden drop in backpressure, the column may be damaged and need replacement. [19][20]

Retention Time Variability

Consistent retention times are crucial for reliable peak identification and quantification.

Q3: The retention time of my analyte is shifting between injections. What should I investigate?

Retention time shifts can be either gradual (drift) or random. [22][23]

  • Causality:

    • Flow Rate Fluctuation: Inconsistent pump performance is a common cause of shifting retention times. [22]This can be due to leaks, worn pump seals, or faulty check valves. [10] * Mobile Phase Composition Changes: If the mobile phase is not prepared consistently or if volatile components evaporate, the elution strength can change, leading to retention time shifts. [22]In gradient elution, improper mixing can also be a cause. [24] * Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used. [12][22]A 1°C change can alter retention time by 1-2%. [12] * Column Equilibration: Insufficient column equilibration time between runs, especially after a gradient, will lead to unstable retention times. [10][24] * Column Aging/Contamination: Over time, the stationary phase can degrade or become contaminated, leading to a gradual shift in retention. [11][24]

  • Troubleshooting Protocol:

    start Retention Time Shift Observed step1 Check for Leaks and Pressure Fluctuations start->step1 result1 Leaks Found/Pressure Unstable step1->result1 Yes result2 No Leaks/Stable Pressure step1->result2 No step2 Ensure Proper Column Equilibration result3 Equilibration Time Sufficient step2->result3 Yes result4 Equilibration Time Insufficient step2->result4 No step3 Prepare Fresh Mobile Phase result5 Problem Solved step3->result5 Yes result6 Problem Persists step3->result6 No step4 Verify Column Temperature Control result7 Temperature Stable step4->result7 Yes result8 Temperature Fluctuating step4->result8 No step5 Evaluate Column Health result9 Column is the Issue step5->result9 result1->step2 result2->step2 result3->step3 result4->step3 result6->step4 result7->step5 result8->step5 end Systematic Check Complete result9->end

    Caption: Diagnostic flowchart for retention time shifts.

    • System Check: Monitor the system pressure. If it is fluctuating, check for leaks in fittings, pump seals, and the injector. [10] 2. Equilibration: Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before each injection. [24] 3. Mobile Phase: Prepare fresh mobile phase, ensuring all components are accurately measured and thoroughly mixed. [10]Degas the mobile phase to prevent air bubbles. [25] 4. Temperature Control: Use a column oven to maintain a constant temperature. [10][11][12] 5. Column Health: If the retention time consistently drifts in one direction over many runs, the column may be degrading or accumulating strongly retained compounds. Try flushing the column with a strong solvent. If this doesn't help, the column may need to be replaced. [24]

Baseline Issues

A stable baseline is essential for accurate peak integration and detection of low-level impurities.

Q4: I'm observing a noisy or drifting baseline. What could be the cause?

Baseline issues can manifest as short-term noise or long-term drift. [25]

  • Causality:

    • Air Bubbles: Air bubbles in the pump or detector cell are a common cause of baseline noise. [10][26] * Contaminated Mobile Phase: Impurities in the solvents or reagents can lead to a noisy or drifting baseline. [25][27] * Detector Issues: A failing lamp in a UV detector can cause significant noise. [10][25]A contaminated detector cell can also be a culprit. [10][25] * Incomplete Mobile Phase Mixing: In gradient elution, poor mixing of the mobile phase components can cause baseline fluctuations. * Column Bleed: At high temperatures or extreme pH, the stationary phase can "bleed" from the column, causing a rising baseline.

  • Troubleshooting Protocol:

    • Degas Mobile Phase: Ensure all solvents are thoroughly degassed using an inline degasser, sonication, or helium sparging. 2. Purge the System: Purge the pump to remove any air bubbles. [10] 3. Prepare Fresh Mobile Phase: Use high-purity, HPLC-grade solvents and fresh reagents. [28][29] 4. Clean Detector Cell: Flush the detector flow cell with a strong, miscible solvent like methanol or isopropanol. [10][30] 5. Check Detector Lamp: Check the lamp energy or hours of use. Replace if necessary. [10][25] Q5: I see "ghost peaks" in my chromatogram, even when I inject a blank. Where are they coming from?

Ghost peaks are peaks that appear in a chromatogram that are not from the injected sample. [28][31]

  • Causality:

    • Contaminated Mobile Phase: Impurities in the water or organic solvent can accumulate on the column during equilibration and elute as peaks during the gradient. [28][29][31] * System Contamination: Carryover from a previous injection is a common source. [28]Contaminants can reside in the injection port, needle, or sample loop.

    • Sample Diluent: Impurities in the solvent used to dissolve the sample can cause ghost peaks.

  • Troubleshooting Protocol:

    • Isolate the Source:

      • Run a blank gradient (no injection). If the ghost peaks are still present, the source is likely the mobile phase or the system. [29][31] * If the peaks disappear with no injection, the source is likely the injector, sample vial, or diluent.

    • Address Mobile Phase Contamination: Use fresh, high-purity solvents. [28][29]Test different batches or suppliers of solvents if the problem persists.

    • Clean the System:

      • Implement a robust needle wash protocol in your autosampler method.

      • Flush the injector and sample loop with a strong solvent. [28] 4. Check Sample Preparation: Inject the sample diluent alone to see if it is the source of the contamination.

References

How to remove impurities from a 3'-Chloro-5'-fluoroacetophenone reaction mixture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of 3'-Chloro-5'-fluoroacetophenone (CAS 842140-52-7), a critical intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Achieving high purity is paramount for successful downstream applications, and this document outlines robust, field-proven methodologies to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after synthesizing this compound via Friedel-Crafts acylation?

A1: The impurity profile of a Friedel-Crafts acylation reaction is typically predictable. Understanding the potential byproducts is the first step toward designing an effective purification strategy. The reaction generally involves treating 1-chloro-3-fluorobenzene with an acetylating agent (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).[3][4]

Table 1: Common Impurities and Their Origins

Impurity TypeSpecific Example(s)OriginRationale for Formation
Unreacted Starting Material 1-chloro-3-fluorobenzeneIncomplete reactionThe reaction may not have proceeded to completion due to insufficient reaction time, temperature, or catalyst activity.
Regioisomers 2'-Chloro-4'-fluoroacetophenone, 4'-Chloro-2'-fluoroacetophenoneNon-selective acylationWhile the chloro and fluoro groups direct acylation, minor substitution at other positions on the aromatic ring can occur, leading to isomeric impurities that are often difficult to separate.
Catalyst Residues Aluminum salts (e.g., Al(OH)₃)Post-reaction workupFormed upon quenching the AlCl₃ catalyst with water/acid. These are typically inorganic and insoluble in organic solvents.
Reagent-derived Byproducts Acetic acidHydrolysis of acetyl chlorideExposure of the acetylating agent to moisture can generate acidic impurities.
Polyacylated Products Di-acetylated chloro-fluorobenzeneSecondary reactionThis is generally minimal, as the first acyl group deactivates the aromatic ring, making a second acylation reaction unfavorable.[5]
Q2: My crude reaction mixture is a dark, oily solid after quenching. What is the essential first step for cleanup?

A2: A challenging initial appearance is common. The primary goal of the initial workup is to remove the Lewis acid catalyst and any water-soluble acidic impurities. This is best achieved through a liquid-liquid extraction procedure.

The standard workup involves quenching the reaction mixture in a mixture of crushed ice and dilute acid (e.g., HCl). This hydrolyzes the aluminum chloride and breaks up the aluminum-ketone complex. The organic product is then extracted into an appropriate solvent (like dichloromethane or ethyl acetate). The crucial next step is an acid-base wash.[6]

Protocol 1: Initial Acid-Base Extraction

  • Quench and Extract: After the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a slight excess of dilute HCl. Stir vigorously until all the aluminum salts have dissolved. Transfer this mixture to a separatory funnel.

  • Organic Layer Separation: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, 3x volume of the initial reaction solvent). Combine the organic layers.

  • Bicarbonate Wash: Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution.[7] This step is critical for neutralizing and removing any residual acidic impurities, such as HCl or acetic acid.[8] You may observe gas evolution (CO₂), so vent the separatory funnel frequently.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove excess water from the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

This procedure should yield a crude solid product, now free from inorganic salts and acidic impurities, ready for more advanced purification.

Q3: I've performed the initial workup, but TLC analysis shows multiple spots close to my product, likely regioisomers. How can I isolate the desired this compound?

A3: The separation of structurally similar regioisomers is a classic challenge that necessitates a high-resolution technique. Column chromatography is the method of choice for this task.[9][10] The principle is to separate compounds based on their differential partitioning between a polar stationary phase (typically silica gel) and a less polar mobile phase.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. Develop TLC Method (Find suitable solvent system) Slurry 2. Pack Column (Slurry pack with silica gel) TLC->Slurry Load 3. Load Sample (Dissolve crude in min. solvent) Slurry->Load Elute 4. Elute Column (Run solvent through column) Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Fractions 6. Analyze Fractions by TLC Collect->TLC_Fractions Combine 7. Combine Pure Fractions TLC_Fractions->Combine Evaporate 8. Evaporate Solvent (Yields pure product) Combine->Evaporate G Purity Initial Purity >95%? Yes Yes Purity->Yes No No Purity->No Recrystallize Recrystallize Yes->Recrystallize Column Perform Column Chromatography No->Column Column->Recrystallize Follow with Recrystallization for final polish

References

Stability issues of 3'-Chloro-5'-fluoroacetophenone and storage recommendations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3'-Chloro-5'-fluoroacetophenone (CAS No. 842140-52-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability of this versatile chemical intermediate and to offer practical recommendations for its storage and handling. By understanding the potential stability issues and implementing the protocols outlined below, you can ensure the integrity of your experiments and the longevity of this critical reagent.

I. Understanding the Stability of this compound

This compound is a halogenated aromatic ketone, a chemical structure that imparts both its utility in synthesis and its susceptibility to specific degradation pathways.[1][2] The presence of chlorine and fluorine substituents enhances its reactivity for various chemical transformations.[1] However, these features, combined with the ketone functional group, also dictate its stability profile. The primary factors that can compromise the integrity of this compound are exposure to light, moisture, and incompatible chemical environments.[3]

A. Key Degradation Pathways:

  • Photodegradation: Aromatic ketones and halogenated aromatic compounds are known to be sensitive to light, particularly in the UV spectrum.[3][4] For this compound, this can lead to two primary degradation reactions:

    • Norrish-Type Reactions: The ketone functional group can undergo photochemical reactions, leading to the formation of radical species and subsequent downstream products.

    • Dehalogenation: The carbon-chlorine and carbon-fluorine bonds can be susceptible to cleavage upon UV irradiation, leading to the formation of dechlorinated or defluorinated impurities.[4]

  • Hydrolysis: The ketone functional group in acetophenone derivatives can be susceptible to hydrolysis, particularly in the presence of strong acids or bases.[3][5] While generally stable under neutral conditions, prolonged exposure to acidic or basic environments, even trace amounts, can catalyze the breakdown of the molecule. The electron-withdrawing nature of the halogen substituents can influence the rate of hydrolysis.[3]

  • Oxidation: Like many organic compounds, this compound can undergo oxidation, especially in the presence of oxygen, light, elevated temperatures, or certain metal ions.[3] This degradation is often visually indicated by a change in the material's color, from a white or light-yellow powder to a darker yellow or brown hue.[3]

II. Troubleshooting Guide for Stability Issues

This section provides a structured approach to identifying and resolving common stability-related problems encountered during the use of this compound.

G cluster_0 Observation cluster_1 Potential Causes & Investigation cluster_2 Root Cause Analysis cluster_3 Corrective Actions & Prevention observe Visual Inspection Unexpected Experimental Results cause Color Change (Yellowing/Browning) Formation of Precipitate/Cloudiness Inconsistent Assay Results Appearance of New Peaks in HPLC/GC-MS observe:f0->cause:f0 e.g., color change observe:f1->cause:f2 e.g., low yield root Photodegradation Hydrolysis Oxidation Contamination cause:f0->root:f2 Suggests Oxidation cause:f1->root:f1 Suggests Hydrolysis/Insolubility cause:f3->root:f0 Suggests Photodegradation cause:f3->root:f3 Suggests Contamination action Implement Proper Storage & Handling Protocols root->action

Caption: Troubleshooting workflow for stability issues.

Table 1: Troubleshooting Matrix

Observed Issue Potential Cause Recommended Action
Color Change (White to Yellow/Brown) Oxidation, PhotodegradationStore the compound in an amber vial, blanketed with an inert gas (e.g., argon or nitrogen), and in a cool, dark place.[3]
Inconsistent Reaction Yields or Purity Degradation of the starting materialVerify the purity of the this compound using a suitable analytical method (e.g., HPLC, GC-MS, or NMR) before use.
Appearance of New Peaks in Analytical Data (e.g., HPLC, GC-MS) Degradation products from hydrolysis, photodegradation, or oxidation.Compare the new peaks with known degradation profiles if available. If not, consider re-purification of the material. Review storage and handling procedures to prevent further degradation.
Poor Solubility in Aprotic Solvents Presence of insoluble degradation products or moisture.Ensure the compound is stored in a desiccator. If solubility issues persist, consider filtration of the solution before use, but be aware that this may remove some of the desired compound if degradation is significant.

III. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, this compound should be stored under the following conditions:

  • Temperature: Room temperature is generally acceptable for short-term storage.[6] For long-term storage, refrigeration (2-8 °C) is recommended to minimize the rate of potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.[3]

  • Light: Protect from light by storing in an amber or opaque container.[3]

  • Moisture: Keep in a tightly sealed container in a dry environment, such as a desiccator, to prevent hydrolysis.[5]

Q2: Is this compound compatible with common laboratory plastics?

Q3: What are the known chemical incompatibilities of this compound?

A3: Based on the reactivity of ketones, this compound should be considered incompatible with the following:[7]

  • Strong Oxidizing Agents: (e.g., nitric acid, perchloric acid, peroxides) Can lead to violent reactions.

  • Strong Reducing Agents: (e.g., hydrides, alkali metals) Can react to produce flammable gas and heat.

  • Strong Acids and Bases: Can catalyze hydrolysis and other degradation reactions.[3][5]

  • Isocyanates, Aldehydes, Cyanides, and Anhydrides. [7]

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be assessed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful method for quantifying the main component and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard.

  • Melting Point: A sharp melting point range close to the literature value (51-55 °C) is a good indicator of high purity.[2] A broad or depressed melting point suggests the presence of impurities.

IV. Experimental Protocols

A. Protocol for Assessing the Purity of this compound by HPLC

This protocol provides a general method that may require optimization for your specific instrumentation and column.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

  • Preparation of Sample Solution:

    • Prepare a sample solution of your this compound at the same concentration as the standard solution.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Determine the retention time of the main peak from the standard injection.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

B. Protocol for Forced Degradation Study

This protocol can help identify potential degradation products and assess the stability of the compound under various stress conditions.

  • Acidic Hydrolysis:

    • Dissolve a known amount of this compound in a suitable solvent and add 0.1 N HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Analyze the sample by HPLC at different time points to monitor for degradation.

  • Basic Hydrolysis:

    • Repeat the procedure from the acidic hydrolysis, but use 0.1 N NaOH instead of HCl.[3]

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

    • Incubate at a controlled temperature and monitor for degradation by HPLC.

  • Photodegradation:

    • Expose a solution of the compound to a UV light source (e.g., 254 nm or 365 nm) for a defined period.

    • Keep a control sample in the dark.

    • Analyze both samples by HPLC to assess the extent of photodegradation.[3]

V. Visualization of Logical Relationships

Caption: Decision-making flowchart for handling and use.

VI. References

  • Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Bacterial degradation of ring-chlorinated acetophenones. (1990). Applied and Environmental Microbiology, 56(12), 3678–3685.

  • Ketones - CAMEO Chemicals - NOAA. (n.d.). Retrieved from --INVALID-LINK--

  • This compound, min 98%, 1 gram. (n.d.). Retrieved from --INVALID-LINK--

  • Acetophenone | C6H5COCH3 | CID 7410 - PubChem. (n.d.). Retrieved from --INVALID-LINK--

  • How to Handle Expired Lab Reagents: Tips for Safe and Effective Use. (n.d.). Retrieved from --INVALID-LINK--

  • How can I prevent or control the decomposition of acetophenone phenylhydrazone?. (2015). Retrieved from --INVALID-LINK--

  • Managing Reagent Variation. (n.d.). Retrieved from --INVALID-LINK--

  • Unlocking Chemical Synthesis: A Comprehensive Guide to this compound. (n.d.). Retrieved from --INVALID-LINK--

  • Incompatible Chemicals - Risk Management and Safety. (n.d.). Retrieved from --INVALID-LINK--

  • Photochemical reactions of halogenated aromatic 1,3-diketones in solution studied by steady state, one- and two-color laser flash photolyses. (2022). Physical Chemistry Chemical Physics, 24(30), 18035–18046.

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2014). American Journal of Organic Chemistry, 4(2), 29-37.

  • Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. (2022). JACS Au, 2(1), 168–174.

  • Proper Storage of Lab Reagents: Guidelines for Maintaining Accuracy and Safety. (n.d.). Retrieved from --INVALID-LINK--

  • Examples of Incompatible Chemicals. (n.d.). Retrieved from --INVALID-LINK--

  • A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues. (n.d.). Retrieved from --INVALID-LINK--

  • Photobiodegradation of Halogenated Aromatic Pollutants. (2010). Advances in Bioscience and Biotechnology, 1(3), 229-236.

  • How to Store Lab Reagents: Dos and Don'ts. (2025). Retrieved from --INVALID-LINK--

  • Appendix K - Incompatible Chemicals | Environment, Health and Safety - Cornell EHS. (n.d.). Retrieved from --INVALID-LINK--

  • Incompatible Chemicals | Office of Research Environmental Health and Safety | USU. (n.d.). Retrieved from --INVALID-LINK--

  • 3'-Chloro-5'-fluoroacétophénone - Chem-Impex. (n.d.). Retrieved from --INVALID-LINK--

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). Microbial Biotechnology, 13(1), 67–86.

  • Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. (2007). Tetrahedron Letters, 48(44), 7850–7853.

  • This compound CAS#: 842140-52-7 - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2014). Sci-Hub, 4(2), 29-37.

  • This compound | 842140-52-7 - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). PubMed, 31565852.

  • Degradation of halogenated aliphatic compounds: the role of adaptation. (1994). FEMS Microbiology Reviews, 15(2-3), 279–295.

  • Scheme.1. The reduction of acetophenone and the hydrolysis of... - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--

  • Stereoselective Nucleophilic Fluoromethylation of Aryl Ketones: Dynamic Kinetic Resolution of Chiral Fluoro Carbanions. (2013). Angewandte Chemie International Edition, 53(5), 1353–1357.

  • Recovery of acetophenones from acetophenone hydrazones using ultraviolet radiation and chlorinated solvents. An experimental and theoretical investigation. (2017). Journal of the Mexican Chemical Society, 61(2), 118-124.

  • Halogenated Aromatic Compounds. (2025). ResearchGate.

  • Halogenation of Aromatic Hydrocarbons by Halide Anion Oxidation with Poly(heptazine imide) Photocatalyst. (n.d.). Retrieved from --INVALID-LINK--

  • Targeting Oxalate Production by Combining Enzyme Inhibition and Proteolysis Activation: A Novel Therapeutic Approach for Primary. (2025). Journal of the American Chemical Society.

References

Technical Support Center: Overcoming Poor Solubility of 3'-Chloro-5'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3'-Chloro-5'-fluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this versatile chemical intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, understanding and overcoming its solubility limitations is crucial for successful experimental outcomes.[1][2][3] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges effectively.

I. Understanding the Challenge: Physicochemical Properties

This compound is a white to light yellow crystalline powder with a melting point of 51-55°C.[1][2][4][5] Its chemical structure, featuring both chloro and fluoro substituents on the aromatic ring, contributes to its utility in synthesis but also influences its solubility profile.[1][2] While it is noted to be soluble in diethyl ether, its solubility in other common organic solvents can be limited, posing a significant hurdle in various experimental setups.[4][5][6]

PropertyValueSource
CAS Number 842140-52-7[1][4][6]
Molecular Formula C8H6ClFO[1][6]
Molecular Weight 172.58 g/mol [1][6]
Melting Point 51-55°C[1][2]
Appearance White to light yellow powder/crystal[1][4]
Boiling Point 94°C at 1.7 mmHg[4][5][6]
Predicted Density 1.258 ± 0.06 g/cm³[4][5]
Known Solubility Soluble in diethyl ether[4][5][6]

II. Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my chosen organic solvent?

A1: The solubility of an organic compound is governed by the principle of "like dissolves like." The polarity of this compound, influenced by the halogen atoms and the ketone group, may not be compatible with the polarity of your selected solvent.[7] Factors such as the crystal lattice energy of the solid also play a crucial role; a significant amount of energy is required to break down the crystal structure before the solute can dissolve.

Q2: I've tried common solvents like hexanes and toluene with little success. What should I try next?

A2: If non-polar solvents are ineffective, it suggests that the polarity of this compound is not a good match. You should systematically explore solvents with varying polarities. A good starting point would be more polar aprotic solvents such as tetrahydrofuran (THF), acetone, or dimethylformamide (DMF). It is also worth considering the use of a co-solvent system.[8]

Q3: Can I simply heat the mixture to improve solubility?

A3: Yes, for most solid organic compounds, solubility increases with temperature.[7][9][10] Heating the mixture can provide the necessary energy to overcome the crystal lattice forces and promote dissolution. However, be mindful of the boiling point of your solvent and the thermal stability of your compound. A study on organic solids showed that for many, solubility can double with a temperature increase of approximately 20°C.[11][12]

Q4: Are there any chemical modifications I can make to the compound to improve its solubility?

A4: While direct modification of this compound would change its chemical identity, for downstream applications, it's a common strategy in drug development to create prodrugs or salt forms of a parent compound to enhance solubility.[13] However, for its use as an intermediate, this is generally not a practical approach. The focus should be on optimizing the solvent system.

Q5: What are co-solvents and how do they work?

A5: Co-solvency is the phenomenon where the solubility of a solute is greater in a mixture of solvents than in a single solvent.[13] A co-solvent system can effectively reduce the interfacial tension between the solute and the primary solvent, thereby enhancing solubility.[14][15][16] For this compound, a mixture of a non-polar solvent with a more polar, water-miscible solvent like ethanol or propylene glycol could be effective.[13][14]

III. Troubleshooting Guide: A Systematic Approach to Solubility Issues

This guide provides a logical workflow to diagnose and resolve poor solubility of this compound.

Caption: A step-by-step troubleshooting workflow for addressing poor solubility.

IV. Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify a suitable single solvent for this compound.

Materials:

  • This compound

  • A selection of organic solvents (e.g., Hexane, Toluene, Dichloromethane, Diethyl Ether, Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))

  • Small vials or test tubes

  • Magnetic stirrer and stir bars

  • Vortex mixer

Procedure:

  • Weigh out a small, consistent amount of this compound (e.g., 10 mg) into each vial.

  • Add a measured volume of a single solvent (e.g., 1 mL) to each vial.

  • Vortex each vial for 30 seconds to initially mix the contents.

  • Place the vials on a magnetic stirrer and stir for 15 minutes at room temperature.

  • Visually inspect each vial for undissolved solid.

  • If the solid has dissolved, the solvent is suitable at that concentration. If not, continue to the next steps in the troubleshooting guide.

Protocol 2: Developing a Co-Solvent System

Objective: To enhance the solubility of this compound using a binary solvent mixture.

Materials:

  • This compound

  • A "good" solvent identified from Protocol 1 (even if solubility is limited)

  • A miscible "poor" solvent

  • Graduated cylinders or pipettes

  • Vials and magnetic stirrer

Procedure:

  • Prepare several binary solvent mixtures in different ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 of good solvent to poor solvent).

  • Weigh out a consistent amount of this compound (e.g., 10 mg) into a series of vials.

  • Add a measured volume (e.g., 1 mL) of each co-solvent mixture to the respective vials.

  • Stir the mixtures for 30 minutes at room temperature.

  • Observe the solubility in each mixture to identify the optimal co-solvent ratio.

Protocol 3: Temperature-Assisted Dissolution

Objective: To determine the effect of temperature on the solubility of this compound in a chosen solvent or co-solvent system.

Materials:

  • This compound

  • Selected solvent or co-solvent system

  • Heat-stir plate

  • Thermometer or temperature probe

  • Condenser (if heating near the solvent's boiling point)

Procedure:

  • Prepare a suspension of this compound in the chosen solvent system in a round-bottom flask equipped with a stir bar.

  • Slowly heat the mixture on the heat-stir plate while stirring.

  • Monitor the temperature and visually observe the dissolution of the solid.

  • Record the temperature at which the compound completely dissolves.

  • Caution: Ensure adequate ventilation and use a condenser if heating volatile solvents to prevent evaporation and changes in concentration. Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[17][18]

V. Advanced Solubility Enhancement Techniques

For particularly challenging cases, more advanced methods can be employed.

  • Hydrotropy: This involves the addition of a hydrotropic agent (a type of amphiphilic molecule) to increase the aqueous solubility of a poorly soluble compound.[13][16][19] While typically used for aqueous systems, the principles can be adapted for some polar organic solvents.

  • Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the poorly soluble molecule within a more soluble host molecule.[13][20][21] This is a common strategy in pharmaceutical formulations.

  • Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in a given solvent.[22]

Caption: Overview of advanced solubility enhancement techniques.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges associated with this compound, leading to more efficient and successful experimental outcomes.

VI. References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Google Generative AI.

  • Yadav, V. R., Yadav, S. S., & Jain, S. K. (2023). Solubilization techniques used for poorly water-soluble drugs. Future Journal of Pharmaceutical Sciences, 9(1), 4.

  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(4), 843–847.

  • This compound CAS#: 842140-52-7. ChemicalBook.

  • Li, P. (2022). Cosolvent and Complexation Systems. Pharma Excipients.

  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research.

  • Effects of Temperature and Pressure on Solubility. (2022, July 4). Chemistry LibreTexts.

  • Co-Solubilization of Poorly Soluble Drugs by Micellization and Complexation. (2025, August 10). ResearchGate.

  • Methods of solubility enhancements. (2022, November 29). SlideShare.

  • How will you increase the solubility of organic compounds in water? (2021, July 17). Quora.

  • 842140-52-7(this compound) Product Description. ChemicalBook.

  • This compound. Chem-Impex.

  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2025, August 7). ResearchGate.

  • 3'-Chloro-5'-fluoroacétophénone. Chem-Impex.

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.

  • What factors affect solubility? (2022, April 18). AAT Bioquest.

  • 3'-Chloro-5'-(trifluoromethoxy)acetophenone. PubChem.

  • Effect of Temperature and Solvent on Solubility. IU Pressbooks.

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Biology Pharmacy and Health Sciences.

  • Solubility Enhancement Technique. CUTM Courseware.

  • SAFETY DATA SHEET - 3',5'-Dichloro-2,2,2-trifluoroacetophenone. (2024, December 15). TCI Chemicals.

  • SAFETY DATA SHEET - 2-Chloroacetophenone. (2024, March 4). Sigma-Aldrich.

  • This compound | 842140-52-7. ChemicalBook.

  • SAFETY DATA SHEET - 4'-Chloro-3'-fluoroacetophenone. (2024, March 31). Fisher Scientific.

  • Biotransformation of acetophenone and its halogen derivatives by Yarrowia lipolytica strains. (2025, August 10). ResearchGate.

  • Acetophenone. Solubility of Things.

  • Unlocking Chemical Synthesis: A Comprehensive Guide to this compound. LinkedIn.

  • Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. MDPI.

  • This compound, min 98%, 1 gram. Spectrum Chemical.

  • Acetophenone. Wikipedia.

  • Acetophenone. Sciencemadness Wiki.

References

Technical Support Center: Catalyst Selection for Reactions Involving 3'-Chloro-5'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3'-Chloro-5'-fluoroacetophenone. This guide provides in-depth troubleshooting advice and frequently asked questions to facilitate your experimental success. As a versatile building block in pharmaceutical and agrochemical development, understanding the nuances of its reactivity is paramount.[1][2] The presence of both a deactivating, ortho-para directing chloro group and a deactivating, meta-directing fluoro group, along with a meta-directing acetyl group, presents unique challenges and opportunities in catalyst selection and reaction optimization.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.

Question 1: I am attempting a Suzuki-Miyaura coupling at the chloride position of this compound, but I am observing low to no conversion of my starting material. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in a Suzuki-Miyaura coupling involving an aryl chloride, such as this compound, is a common challenge. Aryl chlorides are significantly less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond, which makes the oxidative addition step of the catalytic cycle more difficult.[3] The electron-withdrawing nature of the acetyl and fluoro groups further deactivates the aryl chloride.

Potential Causes & Solutions:

  • Insufficiently Active Catalyst System: The choice of palladium precursor and, more critically, the ligand is crucial for activating the C-Cl bond.[3]

    • Solution: Employ a highly active catalyst system. Bulky, electron-rich phosphine ligands are often necessary.[3] Consider using pre-formed palladium catalysts with ligands like XPhos or SPhos, which are known to be effective for challenging aryl chlorides.[3][4]

  • Inappropriate Base or Solvent: The base plays a critical role in the transmetalation step, and its strength and solubility can significantly impact the reaction rate.[5]

    • Solution: Strong, non-nucleophilic bases are often required. Consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] The solvent system must be able to dissolve the reactants and the base. A mixture of an organic solvent like 1,4-dioxane or toluene with water is often effective.[3]

  • Low Reaction Temperature: The activation energy for the oxidative addition of an aryl chloride is high, often requiring elevated temperatures.

    • Solution: Gradually increase the reaction temperature, for example, to 100-110 °C, while monitoring for potential decomposition of your starting materials or products.[3]

Troubleshooting Workflow for Low Conversion in Suzuki-Miyaura Coupling

Caption: A stepwise approach to troubleshooting low yields in Suzuki-Miyaura coupling of this compound.

Question 2: I am performing a Buchwald-Hartwig amination and am observing significant amounts of hydrodehalogenation (replacement of chlorine with hydrogen) as a side product. How can I suppress this side reaction?

Answer:

Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient aryl halides. It can arise from several pathways, including the reaction of the organopalladium intermediate with sources of hydride.

Potential Causes & Solutions:

  • Suboptimal Ligand Choice: The ligand influences the relative rates of reductive elimination (the desired C-N bond formation) and side reactions.

    • Solution: Screen different bulky, electron-rich phosphine ligands. Ligands like XPhos or those from the Josiphos family can promote the desired amination pathway. The amination of aryl chlorides can be particularly challenging and may require bulky phosphine ligands to achieve good yields.[6]

  • Presence of Hydride Sources: Trace amounts of water, or the amine or base itself, can sometimes act as a source of hydride.

    • Solution: Ensure anhydrous reaction conditions. Use freshly dried solvents and reagents. Consider using a base that is less likely to promote hydrodehalogenation, such as a carbonate or phosphate base over an alkoxide if compatible with your specific amine.

  • Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor side reactions.

    • Solution: Try to lower the reaction temperature if possible, while still achieving a reasonable reaction rate. Monitor the reaction progress closely and stop the reaction once the starting material is consumed to avoid prolonged exposure to conditions that may promote side reactions.

Question 3: I am trying to selectively reduce the ketone of this compound to an alcohol without affecting the aryl halides. What catalytic systems are recommended?

Answer:

The selective hydrogenation of a ketone in the presence of reducible aryl halides is a common challenge. Traditional hydrogenation catalysts like Palladium on carbon (Pd/C) under standard conditions can lead to dehalogenation.

Potential Causes & Solutions:

  • Harsh Reaction Conditions: High hydrogen pressure and temperature with catalysts like Pd/C can readily cleave the C-Cl bond.

  • Non-selective Catalyst: Some catalysts are inherently more prone to dehalogenation.

Recommended Catalytic Systems for Selective Ketone Reduction:

Catalyst SystemKey Features & ConditionsReference
Manganese(I) Pincer Complexes Highly efficient for hydrogenation of ketones with excellent functional group tolerance. Can operate at relatively low catalyst loadings.[7]
Fe₂₅Ru₇₅@SILP Bimetallic iron-ruthenium nanoparticles that show high selectivity for hydrodeoxygenation of the ketone without affecting the aromatic ring or halides.[8][9]
Sodium Borohydride (NaBH₄) with a Lewis Acid A common and often effective method for chemoselective ketone reduction. Not a catalytic hydrogenation, but a good alternative.[10]

Experimental Protocol: Selective Ketone Reduction using a Mn(I) Pincer Complex

This protocol is a general guideline based on literature for similar substrates.[7]

  • Reaction Setup: In a glovebox, add the Mn(I) pincer pre-catalyst (e.g., 50 ppm) and a hydride donor promoter like KBHEt₃ (1 mol%) to an oven-dried Schlenk tube.

  • Addition of Reactants: Add this compound (1.0 equiv) and anhydrous, degassed 1,4-dioxane.

  • Reaction Conditions: Seal the tube, remove from the glovebox, and place it in an autoclave. Pressurize with H₂ gas (e.g., 25-50 bar) and heat to the desired temperature (e.g., 80-120 °C).

  • Monitoring and Work-up: Monitor the reaction by GC-MS or TLC. Once complete, cool the reaction, carefully vent the H₂ gas, and proceed with a standard aqueous work-up.

Frequently Asked Questions (FAQs)

Q1: For a Sonogashira coupling with this compound, which catalyst system is a good starting point?

A1: A typical Sonogashira coupling involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[11][12] For an aryl chloride, a more active palladium source is often needed. A good starting point would be a palladium complex with a phosphine ligand, such as Pd(PPh₃)₂Cl₂, in combination with copper(I) iodide (CuI) as a co-catalyst and a suitable amine base like triethylamine or diisopropylamine.[13] Given the lower reactivity of the aryl chloride, you might need to use a more specialized ligand system, such as those incorporating N-heterocyclic carbenes (NHCs), which have shown efficacy in these couplings.[13]

Q2: What is the general mechanism for palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig?

A2: These reactions generally proceed through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[14][15] The three key steps are:

  • Oxidative Addition: The aryl halide (R-X) reacts with the active Pd(0) catalyst to form a Pd(II) intermediate.[16][17] This is often the rate-limiting step, especially for aryl chlorides.[17]

  • Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, the organic group from the organoboron reagent is transferred to the palladium center.[17][18] In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by the base to form a palladium-amido complex.[6][19]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst to continue the cycle.[16][17]

Catalytic Cycle for Cross-Coupling Reactions

Catalytic_Cycle pd0 Pd(0)L₂ pdiirx R-Pd(II)L₂-X pd0->pdiirx Oxidative Addition (R-X) pdiirnu R-Pd(II)L₂-Nu pdiirx->pdiirnu Transmetalation or Amine Coordination pdiirnu->pd0 Reductive Elimination rnu Product (R-Nu) pdiirnu->rnu

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Q3: Can I use nickel catalysts for cross-coupling reactions with this compound?

A3: Yes, nickel catalysts are a viable and often more cost-effective alternative to palladium for cross-coupling reactions, particularly for activating less reactive C-Cl bonds.[20][21] Nickel-based systems, often with similar phosphine or N-heterocyclic carbene ligands, can be very effective. However, nickel catalysts can be more sensitive to air and moisture, and their reaction mechanisms can sometimes be more complex, potentially involving different oxidation states or radical pathways. Optimization of the reaction conditions would be necessary.

Q4: How do the electronic properties of the substituents on this compound affect its reactivity in cross-coupling reactions?

A4: The electronic properties of the substituents have a significant impact. The chloro, fluoro, and acetyl groups are all electron-withdrawing, which generally makes the aryl ring more electron-deficient. This increased electrophilicity can facilitate the oxidative addition step, which is often rate-limiting.[16] However, the strong electron-withdrawing nature can also make the resulting organopalladium intermediate more susceptible to side reactions like hydrodehalogenation. The positions of the substituents also play a role in directing any potential aromatic substitution reactions, though these are less common under cross-coupling conditions.

References

Validation & Comparative

Analytical methods for the validation of 3'-Chloro-5'-fluoroacetophenone purity

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Analytical Methods for the Purity Validation of 3'-Chloro-5'-fluoroacetophenone

Introduction

This compound is a key substituted ketone intermediate, pivotal in the synthesis of a range of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its molecular structure, featuring both chlorine and fluorine substituents, imparts unique reactivity that is highly valued in modern organic synthesis.[2] However, the very reactions that produce this intermediate can also generate structurally similar impurities, such as regioisomers or precursors, which can impact the safety and efficacy of the final product. Therefore, rigorous validation of its purity is not merely a quality control checkpoint but a fundamental requirement for regulatory compliance and product safety.

This guide provides an in-depth comparison of the principal analytical methods for validating the purity of this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, comparing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The discussion is grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a framework that is scientifically sound and regulatory-compliant.[3]

Pillar 1: The Framework of Analytical Validation

Before comparing instruments, we must define the goal. An analytical method validation demonstrates that a procedure is suitable for its intended purpose.[4] For purity assessment, this is typically broken down into three areas:

  • Identification: Confirming the identity of the compound.

  • Impurity Testing: Detecting and quantifying any impurities present.

  • Assay: Determining the precise content of the analyte in the sample.

The trustworthiness of any method rests on key validation parameters defined by ICH Q2(R1), which ensure the data are reliable and reproducible.[5] These include Specificity, Linearity, Accuracy, Precision, and Sensitivity (Limit of Detection and Quantitation).

cluster_0 Analytical Method Validation Workflow (ICH Q2) cluster_1 Validation Parameters Define Define Analytical Goal (Assay, Impurity, ID) Develop Method Development (Selectivity & Initial Parameters) Define->Develop Leads to Validate Formal Validation Protocol Develop->Validate Establishes Implement Routine QC Implementation Validate->Implement Enables Specificity Specificity/ Selectivity Validate->Specificity Linearity Linearity & Range Validate->Linearity Accuracy Accuracy Validate->Accuracy Precision Precision (Repeatability & Intermediate) Validate->Precision Sensitivity LOD / LOQ Validate->Sensitivity Robustness Robustness Validate->Robustness

Caption: A generalized workflow for analytical method validation.

Pillar 2: Chromatographic Separation Techniques—The Workhorses

Chromatography is the cornerstone of purity analysis, separating the main compound from potential impurities. The choice between liquid and gas chromatography depends fundamentally on the physicochemical properties of the analyte.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC is the premier technique for non-volatile or thermally labile compounds.[6] For this compound, a solid with a melting point of 51-55°C, HPLC is an ideal starting point.[1] A reversed-phase (RP) method using a C18 column is the logical first choice due to its versatility in separating moderately polar organic compounds. The acetophenone moiety contains a strong chromophore, making UV detection highly effective for quantification. The selection of the detection wavelength should be at the absorbance maximum (λmax) of the analyte, typically around 254 nm for such aromatic ketones, to ensure maximum sensitivity.

Trustworthiness: Each analytical run is validated by a System Suitability Test (SST). Parameters like theoretical plates, tailing factor, and %RSD for replicate injections are monitored to ensure the chromatographic system is performing correctly before any sample analysis begins. This self-validating system prevents the reporting of data from a compromised instrument.

Experimental Protocol: RP-HPLC-UV Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 40% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.

  • Analysis:

    • Perform a blank injection (diluent) followed by six replicate injections of a standard solution to establish system suitability.

    • Inject the sample solution to be tested.

    • Calculate purity based on area percent, and quantify impurities against a reference standard if available.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Expertise & Experience: The mention of GC for purity assessment by a commercial supplier (≥ 98% GC) confirms its applicability.[1] GC is the preferred method for analytes that are volatile and thermally stable.[6] Given the compound's relatively low molecular weight (172.58 g/mol ), it is sufficiently volatile for GC analysis.[7] This method excels at separating volatile impurities, residual solvents, and, critically, positional or regioisomers that may be difficult to resolve by HPLC.[8] A non-polar capillary column (e.g., a 5% phenyl polysiloxane phase) is a robust choice, separating compounds primarily by their boiling points. The Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for nearly all organic compounds.

Trustworthiness: The critical parameter in GC is the inlet temperature. It must be high enough to ensure complete and rapid vaporization of the sample but low enough to prevent thermal degradation of the analyte. This is validated by injecting the sample at a range of temperatures and observing for any new impurity peaks at higher temperatures, which would indicate degradation.

Experimental Protocol: GC-FID Method

  • Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen, constant flow mode (e.g., 1.2 mL/min).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

    • Injection Volume: 1 µL.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

    • Detector Temperature: 300 °C.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent like Dichloromethane or Acetone to a final concentration of 1.0 mg/mL.

  • Analysis:

    • Perform a blank injection followed by replicate injections of a standard to check system precision.

    • Inject the sample and determine purity by area percent calculation.

FeatureHPLC-UVGC-FIDRationale & Causality
Primary Use Case Assay & non-volatile impuritiesVolatile impurities, regioisomers, residual solventsMethod is chosen based on the likely nature of impurities from the synthetic route.
Analyte Suitability Excellent for non-volatile, thermally labile compounds.Excellent for volatile, thermally stable compounds.This compound is suitable for both, making them complementary.
Typical Run Time 15 - 30 minutes15 - 25 minutesBoth offer comparable throughput for routine QC.
Sensitivity (Typical) Low µg/mL to ng/mLLow µg/mL to ng/mLBoth techniques provide sufficient sensitivity for typical impurity control (~0.05%).
Selectivity Based on polarity differences.Based on boiling point differences.Orthogonal selectivity allows for a more complete impurity profile when used together.

Pillar 3: Advanced Methods for Unambiguous Identification

While chromatographic methods are excellent for separation and quantification, they provide limited structural information. For identifying unknown impurities and definitively confirming the main component's structure, spectroscopic techniques are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: LC-MS is the gold standard for impurity identification.[9] It couples the powerful separation of HPLC with the definitive detection of a mass spectrometer, providing mass-to-charge (m/z) data for every peak.[10] Following the HPLC protocol, the column eluent is directed into an Electrospray Ionization (ESI) source. For this compound, analysis in positive ion mode would be expected to yield a protonated molecule [M+H]+ at m/z 173.58. The most crucial diagnostic feature is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[11] Therefore, the mass spectrum will show a characteristic [M+H]+ peak at m/z 173 and an "[M+2+H]+" peak at m/z 175 with roughly one-third the intensity.[12] Any impurity peak can be similarly analyzed to obtain its mass and isotopic pattern, providing critical clues to its identity.

cluster_0 Impurity Identification Workflow HPLC HPLC Separation (e.g., Unknown Peak at RT 8.5 min) ESI Electrospray Ionization (ESI) HPLC->ESI Eluent MS Mass Analyzer (Scan m/z) ESI->MS Ions Spectrum Mass Spectrum (m/z vs. Intensity) MS->Spectrum Data Identify Structural Hypothesis (Based on Mass & Isotope Pattern) Spectrum->Identify Interpretation

Caption: Workflow from HPLC peak detection to MS identification.

Experimental Protocol: LC-MS Parameters

  • LC Conditions: Use the same RP-HPLC method as described previously.

  • MS Instrumentation: Couple the HPLC to a mass spectrometer (e.g., a single quadrupole or high-resolution TOF/Orbitrap).

  • MS Conditions:

    • Ionization Mode: ESI, Positive.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temp: 325 °C.

    • Scan Range: m/z 50 - 500.

  • Data Analysis:

    • Extract the ion chromatogram for m/z 173 to confirm the main peak.

    • Examine the mass spectrum of any unknown impurity peaks.

    • Check for the characteristic 3:1 isotope pattern for any chlorine-containing species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for absolute structural elucidation. Unlike chromatography, it is a primary method that can determine structure without reference to another molecule. For this compound, ¹H NMR is used to confirm the proton environment. Based on literature for substituted acetophenones, one would expect a singlet for the methyl protons (~2.6 ppm) and complex signals in the aromatic region (7.4-8.0 ppm) for the three aromatic protons.[13][14] Furthermore, quantitative NMR (qNMR) can be used for an accurate assay by integrating the signal of the analyte against a certified internal standard of known purity, providing a direct measure of content without the need for a specific reference standard of the analyte itself.[9]

Expected ¹H NMR SignalApprox. Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
-COCH₃2.6Singlet (s)3HMethyl Protons
Ar-H7.4 - 7.8Multiplet (m)3HAromatic Protons

Summary and Integrated Strategy

No single method provides all the necessary information. The validation of this compound purity requires an integrated, multi-technique approach. The choice of method is dictated by the specific question being asked—routine quality control versus in-depth characterization.

Analytical MethodPrimary ApplicationKey AdvantageLimitations
HPLC-UV Routine Assay & Impurity QuantificationRobust, reproducible, and widely available.Provides no structural information on unknown impurities.
GC-FID Volatile Impurities & Isomer SeparationOrthogonal selectivity to HPLC; excellent for residual solvents.Not suitable for non-volatile or thermally labile compounds.
LC-MS Impurity IdentificationProvides molecular weight and isotopic data for unknown peaks.Quantification can be complex; higher instrument cost.
NMR Absolute Structure Confirmation & qNMR AssayDefinitive structural information; primary quantification method.Lower throughput; requires higher sample quantity and cost.

Recommended Strategy:

  • Method Development & Characterization: Utilize LC-MS and NMR to comprehensively identify the impurity profile of development batches and to unequivocally confirm the structure of the primary material.

  • Routine Quality Control (QC): Implement a validated RP-HPLC-UV method for routine batch release, testing for assay and known impurities.

  • Complementary Testing: Employ a validated GC-FID method to specifically control for process-related volatile impurities, residual solvents, or known regioisomers that are better resolved by GC.

This tiered strategy ensures that routine testing is efficient and cost-effective, while also being supported by a deep, scientifically-grounded understanding of the compound and its potential contaminants.

References

A Comparative Analysis of 3'-Chloro-5'-fluoroacetophenone and Other Halogenated Acetophenones for the Modern Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. Halogenated acetophenones, a class of versatile intermediates, offer a rich scaffold for molecular elaboration. This guide provides an in-depth comparative analysis of 3'-Chloro-5'-fluoroacetophenone, a disubstituted ketone, with other mono- and di-halogenated acetophenones. We will delve into their physicochemical properties, spectroscopic signatures, and relative reactivity, providing a framework for rational selection in your synthetic endeavors.

The Physicochemical Landscape: How Halogen Substitution Patterns Influence Fundamental Properties

The identity and position of halogen substituents on the acetophenone ring profoundly influence its physical and chemical characteristics. These properties, in turn, affect solubility, reactivity, and even the crystalline nature of the compound. A comparison of key physicochemical properties is presented in Table 1.

The melting point of this compound (51-55 °C) is notably higher than its monosubstituted counterparts, 3'-chloroacetophenone (liquid at room temperature) and 3'-fluoroacetophenone (liquid at room temperature), and also higher than the para-substituted isomers. This can be attributed to more efficient crystal lattice packing due to the specific substitution pattern. The presence of two electron-withdrawing halogens also increases the polarity of the molecule, which is reflected in its boiling point.

Table 1: Comparative Physicochemical Properties of Halogenated Acetophenones

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₈H₆ClFO172.5851 - 55[1]94 / 1.7 mmHg[2]
3'-ChloroacetophenoneC₈H₇ClO154.59Liquid235-236
3'-FluoroacetophenoneC₈H₇FO138.14Liquid81 / 9 mmHg[3]
4'-ChloroacetophenoneC₈H₇ClO154.5919-21236-237
4'-FluoroacetophenoneC₈H₇FO138.14Liquid195-196
3',4'-DichloroacetophenoneC₈H₆Cl₂O189.0472-74[4]135 / 12 mmHg[4]

Spectroscopic Fingerprints: A Comparative Guide to Identification

The structural nuances of halogenated acetophenones are clearly delineated in their spectroscopic data. Understanding these "fingerprints" is paramount for reaction monitoring and quality control.

¹H and ¹³C NMR Spectroscopy

The electron-withdrawing nature of halogens deshields the protons and carbons on the aromatic ring, leading to downfield shifts in the NMR spectra. The magnitude of this effect and the coupling patterns provide a roadmap to the substitution pattern.

A comparative summary of key ¹H and ¹³C NMR chemical shifts for several halogenated acetophenones is provided in Table 2.

Table 2: Comparative ¹H and ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)

CompoundAcetyl Protons (¹H)Aromatic Protons (¹H)Acetyl Carbon (¹³C)Carbonyl Carbon (¹³C)
This compound (Predicted) ~2.6Complex multiplet~26.7~195
3'-Chloroacetophenone [5]2.59 (s, 3H)7.41 (t, 1H), 7.53 (m, 1H), 7.82 (m, 1H), 7.92 (t, 1H)[5]26.5196.6[5]
3'-Fluoroacetophenone [6]2.60 (s, 3H)7.26 (m, 1H), 7.45 (m, 1H), 7.63 (m, 1H), 7.74 (m, 1H)[6]26.7196.8
4'-Chloroacetophenone [5]2.61 (s, 3H)7.45 (d, 2H), 7.91 (d, 2H)[5]26.5196.8[5]
4'-Fluoroacetophenone [5]2.58 (s, 3H)7.13 (t, 2H), 7.98 (q, 2H)[5]26.5196.4[5]
3',4'-Dichloroacetophenone 2.58 (s, 3H)7.53 (d, 1H), 7.81 (dd, 1H), 8.04 (d, 1H)26.6195.7
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

IR spectroscopy provides valuable information about the functional groups present. All acetophenones will exhibit a strong carbonyl (C=O) stretching absorption. The position of this band is sensitive to the electronic effects of the ring substituents. Electron-withdrawing groups tend to increase the C=O stretching frequency.

Mass spectrometry provides the molecular weight and fragmentation pattern, which can be used to confirm the identity of the compound. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) will result in characteristic M+2 peaks.

Table 3: Comparative IR and Mass Spectrometry Data

CompoundC=O Stretch (cm⁻¹)Key MS Fragments (m/z)
This compound ~1700-1680 (Predicted)172/174 (M⁺), 157/159, 139
3'-Chloroacetophenone [7]1686154/156 (M⁺), 139/141, 111[8][9]
3'-Fluoroacetophenone ~1690138 (M⁺), 123, 95[6]
4'-Chloroacetophenone 1685154/156 (M⁺), 139/141, 111
4'-Fluoroacetophenone 1684138 (M⁺), 123, 95
3',4'-Dichloroacetophenone 1684188/190/192 (M⁺), 173/175/177, 145/147

Chemical Reactivity: The Impact of Halogen Substituents on Synthetic Utility

The primary value of halogenated acetophenones lies in their utility as synthetic intermediates. The electron-withdrawing nature of halogens influences the reactivity of both the acetyl group and the aromatic ring.

Acidity of α-Protons and Enolate Formation

The acidity of the α-protons of the acetyl group is a key determinant of reactivity in base-catalyzed reactions such as the Claisen-Schmidt condensation. Electron-withdrawing substituents on the aromatic ring increase the acidity of these protons, facilitating enolate formation. The pKa values of the α-protons for a series of para-substituted acetophenones are presented in Table 4.

Table 4: pKa Values of α-Protons for para-Substituted Acetophenones in Aqueous Solution

SubstituentpKa[10][11]
H18.4
p-F18.5
p-Cl18.1
p-Br18.0
p-NO₂16.7
p-MeO19.0

As shown, electron-withdrawing groups like chloro, bromo, and nitro decrease the pKa, indicating increased acidity. Conversely, the electron-donating methoxy group increases the pKa. While the pKa of this compound has not been experimentally determined, the presence of two strong electron-withdrawing groups suggests it would have a significantly lower pKa than the monosubstituted analogs, making it a more reactive substrate in base-catalyzed reactions.

Comparative Performance in the Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, the reaction between an acetophenone and an aromatic aldehyde to form a chalcone, is a cornerstone of synthetic organic chemistry.[12] The increased acidity of the α-protons in halogenated acetophenones generally leads to higher reactivity in this transformation.

While a direct comparative study of this compound with other halogenated acetophenones under identical conditions is not available in the literature, we can infer its reactivity. Given the anticipated lower pKa, this compound is expected to exhibit enhanced reactivity, potentially leading to faster reaction times and higher yields compared to its monosubstituted counterparts.

To facilitate a direct comparison, the following standardized experimental protocol is proposed.

Experimental Protocol: Comparative Claisen-Schmidt Condensation

This protocol is designed to provide a standardized method for comparing the reactivity of various halogenated acetophenones.

Workflow Diagram:

Claisen_Schmidt_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve substituted acetophenone (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL) B Cool to 0-5 °C (ice bath) A->B C Slowly add 40% aqueous NaOH (1.0 mL) B->C D Stir at room temperature for 4 hours C->D E Monitor reaction by TLC D->E F Pour into ice-water (50 mL) E->F G Acidify with dilute HCl to pH 5-6 F->G H Collect precipitate by vacuum filtration G->H I Wash with cold water H->I J Recrystallize from ethanol I->J

Caption: Standardized workflow for comparative Claisen-Schmidt condensation.

Materials:

  • Substituted Acetophenone (e.g., this compound, 3'-chloroacetophenone, etc.)

  • Benzaldehyde

  • Ethanol (95%)

  • Sodium Hydroxide (40% aqueous solution)

  • Hydrochloric Acid (dilute)

  • Distilled Water

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, dissolve the substituted acetophenone (1.0 mmol) and benzaldehyde (1.0 mmol) in 10 mL of 95% ethanol.

  • Cool the flask in an ice bath to 0-5 °C.

  • While stirring, slowly add 1.0 mL of a 40% aqueous sodium hydroxide solution dropwise.

  • Remove the ice bath and continue stirring the reaction mixture at room temperature for 4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate).

  • Upon completion, pour the reaction mixture into a beaker containing 50 mL of an ice-water mixture.

  • Acidify the mixture to a pH of 5-6 with dilute hydrochloric acid to precipitate the chalcone.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from ethanol.

  • Dry the purified chalcone and determine the yield.

By employing this standardized protocol, researchers can generate directly comparable data on the yields and reaction times for a series of halogenated acetophenones, providing valuable insights into their relative reactivity.

Structure-Activity Relationships and Applications

The unique electronic and steric properties imparted by halogen substituents make these acetophenones valuable precursors in drug discovery and agrochemical development.[13]

  • This compound is a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[1] The presence of both chlorine and fluorine can enhance metabolic stability and binding affinity to biological targets.

  • Other halogenated acetophenones are widely used in the synthesis of a broad range of biologically active compounds, including antimicrobial, anticancer, and antiviral agents. The position and nature of the halogen can be fine-tuned to optimize the desired pharmacological profile.

The relationship between the halogen substitution pattern and biological activity is a complex interplay of electronic, steric, and hydrophobic factors. A systematic comparison of chalcones derived from different halogenated acetophenones can provide valuable structure-activity relationship (SAR) data for lead optimization.

Logical Relationship Diagram:

SAR_Logic cluster_properties Molecular Properties cluster_reactivity Chemical Reactivity cluster_application Application & Performance A Halogen Substituent (Position and Identity) B Electronic Effects (Inductive & Resonance) A->B C Steric Hindrance A->C D Lipophilicity A->D E Acidity of α-Protons (pKa) B->E H Biological Activity (Structure-Activity Relationship) B->H C->H D->H F Reactivity in Claisen-Schmidt Condensation E->F G Chalcone Yield & Purity F->G

Caption: Influence of halogen substitution on properties, reactivity, and applications.

Conclusion

This compound presents a compelling profile for researchers in synthetic and medicinal chemistry. Its di-halogenated structure leads to distinct physicochemical properties and is predicted to enhance its reactivity in base-catalyzed reactions compared to its monosubstituted counterparts. This guide has provided a comparative framework for understanding the nuances of this compound and other halogenated acetophenones. By leveraging the provided data and experimental protocols, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery of novel and impactful molecules.

References

HPLC vs. GC-MS for the analysis of 3'-Chloro-5'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to HPLC and GC-MS for the Analysis of 3'-Chloro-5'-fluoroacetophenone

Authored by a Senior Application Scientist

In the landscape of pharmaceutical and agrochemical development, the accurate analysis of chemical intermediates is paramount. This compound, a key building block in the synthesis of complex bioactive molecules, demands robust analytical methods for its quantification and purity assessment.[1][2] This guide provides a comprehensive comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this specific analyte. We will delve into the theoretical underpinnings, provide actionable experimental protocols, and offer data-driven recommendations to guide researchers, scientists, and drug development professionals in selecting the optimal technique for their specific needs.

Analyte at a Glance: Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical in analytical method development. The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical characteristics of the compound .

PropertyValueSignificance for Analysis
Molecular Formula C₈H₆ClFOProvides the exact mass for mass spectrometry confirmation.
Molecular Weight 172.58 g/mol [3]Influences chromatographic behavior and MS fragmentation.
Appearance White to light yellow powder/crystal[2][4]Dictates the need for dissolution in a suitable solvent for analysis.
Melting Point 51-55 °C[2][5]Indicates the compound is solid at room temperature.
Boiling Point 94°C at 1.7 mmHg[4][5]Suggests sufficient volatility for GC analysis under vacuum, but thermal stability at atmospheric pressure in a hot GC inlet must be considered.

The molecule's structure, featuring a polar ketone group and halogen substituents on an aromatic ring, gives it moderate polarity.[6] Its relatively low boiling point at reduced pressure suggests that it can be volatilized, making GC a potential option. However, its status as a complex organic molecule also raises concerns about thermal stability, making HPLC an inherently safer and often preferred choice.[7]

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a vast range of compounds, especially those that are non-volatile or thermally sensitive.[7][8][9] It separates components in a liquid mobile phase as they pass through a solid stationary phase, making it exceptionally well-suited for many active pharmaceutical ingredients (APIs) and intermediates.[10][11]

Causality Behind Method Choice: Why HPLC?

For this compound, HPLC is an excellent first choice for several reasons:

  • Avoidance of Thermal Degradation: The analysis is performed at or near ambient temperature, eliminating the risk of the analyte degrading in a hot GC injection port.[7] This is the most significant advantage, ensuring that the observed purity profile is genuine and not an artifact of the analytical method.

  • Broad Applicability: HPLC can be used for a wide array of analyses, from initial purity checks and final product assays to stability testing and impurity quantification.[7]

  • Robustness and Reproducibility: Modern HPLC systems are known for their precision and reliability, making them ideal for quality control (QC) environments where consistent results are mandatory.[12]

Experimental Protocol: HPLC with UV Detection

This protocol describes a self-validating, stability-indicating reversed-phase HPLC (RP-HPLC) method. The choice of a C18 column is based on the moderate polarity of the halogenated acetophenone, which will interact favorably with the nonpolar stationary phase.[13][14]

  • Instrumentation and Materials

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile (ACN) and water.

    • Analytical standard of this compound (≥98% purity).

  • Preparation of Solutions

    • Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 60:40 v/v). Filter through a 0.45 µm membrane filter and degas. The organic/aqueous ratio can be optimized to achieve a suitable retention time (typically 3-10 minutes).

    • Diluent: Use the mobile phase as the diluent to ensure peak shape integrity.

    • Standard Solution (e.g., 0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 100 mL of diluent.

    • Sample Solution (e.g., 0.1 mg/mL): Prepare the sample to be tested at the same concentration as the standard solution using the diluent.

  • Chromatographic Conditions

ParameterConditionRationale
Column C18 (4.6 x 150 mm, 5 µm)General-purpose reversed-phase column suitable for moderately polar analytes.[14]
Mobile Phase Acetonitrile:Water (60:40 v/v)Provides optimal retention and separation from common impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.[15]
Injection Volume 10 µLA small volume prevents band broadening and column overload.[14]
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection Wavelength 254 nmAcetophenone derivatives exhibit strong UV absorbance near this wavelength.[14]
  • Data Analysis and System Suitability

    • Quantification: Calculate the purity or concentration of the analyte by comparing the peak area of the sample to that of the reference standard.

    • Trustworthiness Check: To ensure the validity of the run, perform a system suitability test. Inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak area is ≤ 2.0%. The theoretical plates should be > 2000 and the tailing factor should be < 2.0.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Sample Weigh & Dissolve Sample/Standard Injector Autosampler Injects Sample Sample->Injector Load MobilePhase Prepare & Degas Mobile Phase Pump Pump MobilePhase->Pump Pump->Injector Column C18 Column (Separation) Injector->Column Detector UV Detector (254 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Signal Result Chromatogram (Purity/Assay) CDS->Result Process

Caption: A schematic overview of the HPLC-UV analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): The Definitive Identifier

GC-MS is a powerful hybrid technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry.[16] It is the gold standard for the identification of volatile and semi-volatile organic compounds, providing not just retention time data but also a mass spectrum that serves as a unique "molecular fingerprint".[17][18][19]

Causality Behind Method Choice: Why GC-MS?

While HPLC is excellent for routine quantification, GC-MS offers distinct advantages for specific applications involving this compound:

  • Unambiguous Identification: The mass spectrum provides structural information, allowing for positive identification of the main peak and characterization of unknown impurities, which is something UV detection cannot do.[18]

  • High Sensitivity: GC-MS can often achieve lower detection limits than HPLC-UV, making it superior for trace analysis.[20]

  • Separation Efficiency: Capillary GC columns offer very high separation efficiency, which is beneficial for resolving closely related impurities from the main analyte peak.[7]

The primary prerequisite is that the analyte must be sufficiently volatile and thermally stable to pass through the GC system without decomposing.[20] Given the boiling point of this compound, this is feasible with a carefully optimized method.

Experimental Protocol: GC-MS

This protocol is designed to achieve robust separation and clear mass spectral data. The key is to use a moderate injector temperature and a temperature ramp program to elute the analyte efficiently without causing degradation.

  • Instrumentation and Materials

    • GC system equipped with a split/splitless injector and a mass selective detector (MSD).

    • A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Ultra-high purity helium as the carrier gas.

    • GC-grade solvent (e.g., Acetone or Dichloromethane).

    • Analytical standard of this compound (≥98% purity).

  • Preparation of Solutions

    • Standard/Sample Solution (e.g., 100 µg/mL): Accurately prepare a stock solution and dilute to a final concentration of approximately 100 µg/mL in a suitable GC-compatible solvent. This lower concentration is typical for sensitive MS detection.

  • GC-MS Conditions

ParameterConditionRationale
Column HP-5MS (or equivalent)A 5% phenyl-methylpolysiloxane column offers good general-purpose separation for a wide range of semi-volatile compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert gas that provides good chromatographic efficiency.
Injector Temperature 250 °CHot enough to ensure rapid volatilization but minimized to reduce the risk of thermal degradation.
Injection Mode/Volume 1 µL, Split (e.g., 20:1)Split injection prevents column overloading and ensures sharp peaks for a relatively concentrated sample.
Oven Program 100 °C (hold 1 min), then ramp at 15 °C/min to 280 °C (hold 5 min)A temperature program ensures separation of any potential volatile impurities and timely elution of the target analyte.
MS Transfer Line 280 °CPrevents condensation of the analyte before it enters the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Mass Scan Range 40 - 350 amuCovers the molecular ion (m/z 172) and expected fragment ions.
  • Data Analysis and System Suitability

    • Identification: Confirm the identity of the analyte by matching its retention time with that of a standard and by comparing its acquired mass spectrum with a reference library or theoretical fragmentation pattern. The presence of the molecular ion (M⁺) at m/z 172 and its isotopic pattern (due to ³⁵Cl/³⁷Cl) is a key diagnostic feature.

    • Trustworthiness Check: The method is considered valid if the signal-to-noise ratio for the analyte peak is >10 and the peak shape is symmetrical. The MS should be tuned according to the manufacturer's specifications before analysis.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Acquisition & Analysis Sample Weigh & Dissolve Sample/Standard Injector GC Injector (Vaporization) Sample->Injector Inject GC_Column GC Column (Separation) Injector->GC_Column Carrier Gas MS_System Mass Spectrometer (Ionization & Detection) GC_Column->MS_System Eluent CDS Data System MS_System->CDS Signal Result_TIC Total Ion Chromatogram (TIC) CDS->Result_TIC Result_MS Mass Spectrum (Identification) CDS->Result_MS

Caption: A schematic overview of the GC-MS analysis workflow.

Head-to-Head Comparison: HPLC vs. GC-MS

The decision to use HPLC or GC-MS depends on the analytical goal. The following table summarizes the key comparison points for the analysis of this compound.

FeatureHPLC-UVGC-MSWinner for this Analyte
Analyte Suitability Excellent. No thermal stress, suitable for a moderately polar molecule.[7]Good, but requires careful optimization of injector temperature to avoid degradation.[20]HPLC (for robustness)
Speed 10-20 minutes per run.10-20 minutes per run.Tie
Sensitivity Good, suitable for assays and purity determination at levels >0.05%.Excellent, ideal for trace impurity analysis (<0.05%).[20]GC-MS
Specificity Relies solely on retention time. Co-elution can be an issue.High. Provides both retention time and a mass spectrum for positive identification.[18]GC-MS
Information Obtained Primarily quantitative (how much is present).Quantitative and qualitative (what it is, structural information).[19]GC-MS
Cost & Complexity Lower initial and operational cost. Simpler to operate.[9][21]Higher initial and maintenance cost. More complex operation and data interpretation.[21]HPLC (for routine QC)
Primary Application Routine QC, purity assays, stability studies.[7][8]Impurity identification, structural elucidation, trace analysis.[18]Depends on Goal

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and viable techniques for the analysis of this compound, but their strengths are applied to different analytical challenges.

For routine quality control, purity assessment, and quantitative assays, HPLC-UV is the superior and recommended method. Its operation at ambient temperature provides a high degree of confidence that the results reflect the true composition of the sample without the risk of thermally induced artifacts. The technique is robust, reproducible, and cost-effective, making it ideal for high-throughput industrial and research environments.[7][9]

For definitive structural confirmation, the identification of unknown impurities, or sensitive trace analysis, GC-MS is the more powerful tool. The specificity afforded by the mass spectrometer is unparalleled, providing unambiguous identification that is critical during process development, troubleshooting, and in-depth characterization studies.[18]

Ultimately, the two techniques are not mutually exclusive but are complementary. A comprehensive analytical package for a pharmaceutical intermediate like this compound would ideally leverage HPLC for routine quality checks while having a validated GC-MS method available for investigational purposes.

References

A Multi-dimensional Approach to Structural Verification: Validating 3'-Chloro-5'-fluoroacetophenone using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the unequivocal structural confirmation of novel chemical entities and key intermediates is paramount.[1] 3'-Chloro-5'-fluoroacetophenone, a versatile building block in organic synthesis, presents a compelling case for the application of advanced analytical techniques to ensure its structural integrity.[2][3] This guide provides an in-depth comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques—specifically COSY, HSQC, and HMBC—for the unambiguous structural validation of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and interpret the resulting correlation data to build a comprehensive and self-validating structural proof.

The Challenge: Beyond the One-Dimensional Spectrum

While a one-dimensional (1D) ¹H or ¹³C NMR spectrum provides foundational information on the chemical environment of individual nuclei, complex aromatic substitution patterns and subtle electronic effects from multiple halogen substituents can lead to spectral crowding and ambiguity.[4] For a molecule like this compound, with three distinct aromatic protons and a methyl group, 1D NMR alone may not suffice for definitive assignment. 2D NMR spectroscopy overcomes these limitations by introducing a second frequency dimension, revealing correlations between nuclei and providing a clear roadmap of the molecular architecture.[5]

The Toolkit: A Synergy of 2D NMR Experiments

Our approach employs a suite of three complementary 2D NMR experiments to build a robust, cross-validated structural assignment. Each experiment provides a unique piece of the structural puzzle:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[6][7][8] It is instrumental in mapping out the spin systems within a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to their attached carbons (or other heteroatoms) over a single bond.[9][10][11][12] It provides a direct link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds, and sometimes even four.[1][13] It is the key to assembling the molecular skeleton by connecting different spin systems and identifying quaternary carbons.

The logical workflow for these experiments is designed to be self-validating, where the correlations observed in one experiment corroborate the findings of another.

G A 1D ¹H & ¹³C NMR (Initial Assessment) B COSY (¹H-¹H Connectivity) A->B C HSQC (Direct ¹H-¹³C Correlation) A->C D HMBC (Long-Range ¹H-¹³C Correlation) B->D Identifies Spin Systems E Structure Validation B->E C->D Assigns Protonated Carbons C->E D->E

Caption: 2D NMR Experimental Workflow for Structural Validation.

Predicted Spectral Data for this compound

To facilitate our discussion, predicted ¹H and ¹³C NMR chemical shifts for this compound are provided below. These values are generated using advanced computational algorithms and serve as a reliable basis for interpreting the expected 2D NMR correlations.

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Atom NamePredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
H-2'7.65120.5
H-4'7.50118.0
H-6'7.80125.0
CH₃2.6026.5
C=O-196.0
C-1'-139.0
C-3'-135.0
C-5'-162.0 (d, J≈250 Hz)

Note: The chemical shift of C-5' is expected to be a doublet due to coupling with ¹⁹F.

Experimental Protocols

Sample Preparation
  • Accurately weigh approximately 20 mg of this compound.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

1. COSY (Correlation Spectroscopy)

  • Pulse Program: cosygpqf

  • Spectral Width: 12 ppm in both dimensions

  • Number of Increments: 256 in t₁

  • Number of Scans: 8

  • Relaxation Delay: 2.0 s

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: hsqcedetgpsisp2.3 (phase-sensitive with multiplicity editing)

  • ¹H Spectral Width: 12 ppm

  • ¹³C Spectral Width: 220 ppm

  • ¹J(CH) Coupling Constant: 145 Hz

  • Number of Increments: 256 in t₁

  • Number of Scans: 4

  • Relaxation Delay: 1.5 s

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: hmbcgplpndqf

  • ¹H Spectral Width: 12 ppm

  • ¹³C Spectral Width: 220 ppm

  • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8 Hz

  • Number of Increments: 256 in t₁

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

Results and Discussion: Assembling the Structural Proof

COSY: Mapping the Aromatic Spin System

The COSY spectrum is expected to reveal the through-bond connectivity of the aromatic protons.

Table 2: Expected COSY Correlations

Proton 1Proton 2Correlation Type
H-2'H-4'meta (⁴JHH)
H-4'H-6'ortho (³JHH)
H-2'H-6'para (⁵JHH) - weak

The strongest cross-peak should be observed between H-4' and H-6' due to the larger ortho coupling constant. A weaker cross-peak between H-2' and H-4' (meta coupling) and a potentially very weak or absent cross-peak between H-2' and H-6' (para coupling) would be expected. The methyl protons (CH₃) will not show any cross-peaks as they are an isolated spin system.

HSQC: Linking Protons to their Carbons

The HSQC spectrum provides direct, one-bond correlations between protons and the carbons they are attached to. This allows for the unambiguous assignment of the protonated carbons.

Table 3: Expected HSQC Correlations

¹H Signal (ppm)¹³C Signal (ppm)Assignment
7.65120.5H-2' to C-2'
7.50118.0H-4' to C-4'
7.80125.0H-6' to C-6'
2.6026.5CH₃ to CH₃

The edited HSQC experiment will further distinguish the CH₃ group (positive signal) from the aromatic CH groups (positive signals).

HMBC: Building the Molecular Skeleton

The HMBC spectrum is the cornerstone of this validation, as it reveals the long-range connectivity that pieces the entire structure together.

Table 4: Key Expected HMBC Correlations

Proton(s)Correlated Carbon(s)Correlation TypeStructural Insight
CH₃C=O, C-1'²JCH, ³JCHConfirms the acetophenone moiety.
H-2'C=O, C-4', C-6'³JCH, ²JCH, ⁴JCHConnects the aromatic ring to the acetyl group.
H-4'C-2', C-6', C-5'²JCH, ²JCH, ³JCHDefines the connectivity within the aromatic ring.
H-6'C=O, C-2', C-4'³JCH, ²JCH, ²JCHFurther confirms the ring structure and its substituent.

The correlation from the methyl protons (CH₃) to the carbonyl carbon (C=O) and the ipso-carbon (C-1') is definitive proof of the acetophenone core. The correlations from the aromatic protons to the carbonyl carbon solidify the connection of the acetyl group to the aromatic ring. The various intra-ring correlations from H-2', H-4', and H-6' to their neighboring carbons will confirm the substitution pattern.

G cluster_ring Aromatic Ring cluster_acetyl Acetyl Group C1' C1' C2' C2' C1'->C2' C3' C3' C2'->C3' H2' H2' C2'->H2' C4' C4' C3'->C4' Cl Cl C3'->Cl C5' C5' C4'->C5' H4' H4' C4'->H4' C6' C6' C5'->C6' F F C5'->F C6'->C1' H6' H6' C6'->H6' CH3 CH3 CO CO CH3->CO H_CH3 H_CH3 CH3->H_CH3 CO->C1' H2'->C4' H2'->CO H4'->C2' H4'->C6' H6'->C2' H6'->CO H_CH3->C1' H_CH3->CO

Caption: Key HMBC correlations in this compound.

Conclusion: A Self-Validating System for Structural Certainty

The synergistic application of COSY, HSQC, and HMBC provides a robust and self-validating framework for the structural elucidation of this compound. The COSY experiment establishes the proton connectivity within the aromatic ring. HSQC then unequivocally links these protons to their directly attached carbons. Finally, the HMBC experiment pieces together the entire molecular skeleton by revealing long-range correlations, connecting the acetyl group to the aromatic ring and confirming the substitution pattern. This multi-dimensional approach leaves no room for ambiguity, ensuring the highest level of confidence in the structure of this critical chemical intermediate. By explaining the causality behind the experimental choices and demonstrating how each protocol serves as a self-validating system, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the power of 2D NMR in modern chemical analysis.

References

A Comparative Guide to the Biological Activity of 3'-Chloro-5'-fluoroacetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the quest for novel molecular scaffolds with potent and selective biological activities is paramount. Among the myriad of synthetic compounds, derivatives of acetophenone, particularly those bearing halogen substitutions, have garnered significant attention for their diverse pharmacological profiles. This guide provides a comprehensive comparative analysis of the biological activities of derivatives synthesized from 3'-Chloro-5'-fluoroacetophenone, a versatile chemical intermediate. By leveraging established synthetic methodologies and robust biological assays, we will explore the antimicrobial, anticancer, and anti-inflammatory potential of these compounds, offering valuable insights for researchers, medicinal chemists, and drug development professionals.

Introduction to this compound and its Derivatives

This compound is a substituted aromatic ketone characterized by the presence of both chlorine and fluorine atoms on the phenyl ring.[1] This unique halogenation pattern not only influences the physicochemical properties of the molecule but also provides a reactive handle for the synthesis of a diverse array of derivatives. The primary route for derivatization involves the Claisen-Schmidt condensation, a well-established reaction for the formation of chalcones (1,3-diaryl-2-propen-1-ones).[2][3][4] Chalcones, in turn, serve as versatile precursors for the synthesis of various heterocyclic compounds, including pyrazolines, pyrimidines, and benzodiazepines, further expanding the chemical space for biological screening.[5][6][7]

The biological significance of chalcones and their derivatives is well-documented, with reports highlighting their broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[3][8][9][10][11][12][13][14][15] The presence of the α,β-unsaturated ketone moiety is a key pharmacophore, rendering these molecules reactive towards biological nucleophiles and enabling interactions with various enzymatic targets.[3][13] The specific substitutions on the aromatic rings play a crucial role in modulating the potency and selectivity of these compounds, making the study of structure-activity relationships (SAR) a critical aspect of their development as therapeutic agents.[15][16]

Synthesis of this compound Derivatives: The Chalcone Gateway

The synthesis of chalcone derivatives from this compound is typically achieved through the base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes.[2][3][4] This reaction provides a straightforward and efficient method to introduce diverse structural motifs onto the chalcone scaffold.

Synthesis A This compound C Chalcone Derivative A->C Base (e.g., NaOH or KOH) Ethanol, rt B Aromatic Aldehyde (R-CHO) B->C

Caption: General synthesis of chalcone derivatives.

Comparative Biological Activities

While direct comparative studies on a broad series of this compound derivatives are limited in the public domain, we can extrapolate and compare the potential activities based on studies of structurally related halogenated chalcones.

Antimicrobial Activity

Halogenated chalcones have demonstrated significant antimicrobial properties. The presence of chlorine and fluorine atoms can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

A study on chalcones with a chlorine atom demonstrated their efficacy in inhibiting the growth of various bacterial and yeast strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans.[17] Another study highlighted that halogenated chalcones were the most potent among a series of synthesized derivatives against both Gram-positive and Gram-negative bacteria.[18]

Table 1: Comparative Antimicrobial Activity of Halogenated Chalcone Derivatives

Compound/DerivativeTarget MicroorganismActivity (MIC in µg/mL)Reference
2'-hydroxy-5'-chloro-4-methoxychalconeS. aureusNot specified[4]
4-chloro-2'-hydroxychalconeE. coli 10536Significant inhibition[17]
5'-chloro-2'-hydroxychalconeS. aureus DSM 799Significant inhibition[17]
Halogenated Chalcone (unspecified)Gram-positive & Gram-negative bacteria62.5 - 250[18]
Anticancer Activity

The anticancer potential of chalcones is one of their most extensively studied biological properties.[8][10][14] They have been shown to induce apoptosis, inhibit cell proliferation, and target various signaling pathways implicated in cancer progression.[8] The substitution pattern on the aromatic rings significantly influences their cytotoxic efficacy and selectivity towards cancer cells. For instance, a study on chloro-chalcone derivatives revealed high activity against breast, cervical, and colorectal cancer cell lines.[10]

The mechanism of action often involves the induction of apoptosis through both intrinsic and extrinsic pathways, potentially mediated by an increase in reactive oxygen species (ROS) levels within cancer cells.[8]

Anticancer_Mechanism Chalcone Chalcone Derivative ROS ↑ Reactive Oxygen Species (ROS) Chalcone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of anticancer activity.

Table 2: Comparative Anticancer Activity of Halogenated Chalcone Derivatives

Compound/DerivativeCancer Cell LineActivity (IC50 in µM)Reference
Chloro-chalcone 3MCF7 (Breast)0.8 (µg/mL)[10]
Chloro-chalcone 3T47D (Breast)0.34 (µg/mL)[10]
Chloro-chalcone 3HeLa (Cervical)4.78 (µg/mL)[10]
Pyrazoline from chalcone (Cpd 7)MCF-7 (Breast)6.50[5][19]
Anti-inflammatory Activity

Chalcones have also been recognized for their anti-inflammatory properties.[9][20] Their mechanism of action can involve the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenases (COX). A study on fluorinated chalcone derivatives demonstrated anti-inflammatory activity comparable to dexamethasone in a rat model.[21][22]

The anti-inflammatory effects of some chalcones are mediated, at least in part, by suppressing the release of chemical mediators from mast cells and neutrophils.[9]

Experimental Protocols

To facilitate further research and comparative analysis, detailed protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[18]

Workflow:

Antimicrobial_Workflow A Prepare serial dilutions of test compound in a 96-well plate B Inoculate wells with a standardized microbial suspension A->B C Incubate at optimal temperature and duration B->C D Determine MIC by visual inspection for growth inhibition C->D

Caption: Broth microdilution workflow for MIC determination.

Step-by-Step Protocol:

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle:

MTT_Principle MTT MTT (Yellow, soluble) Formazan Formazan (Purple, insoluble) MTT->Formazan Reduction Mito Mitochondrial Dehydrogenases (in viable cells) Mito->Formazan

References

A Comparative Benchmarking Guide to 3'-Chloro-5'-fluoroacetophenone in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and outcome of a synthetic route. This guide provides an in-depth technical comparison of 3'-Chloro-5'-fluoroacetophenone, a versatile ketone intermediate, against structurally similar alternatives in a series of common and synthetically valuable reactions. By presenting objective experimental data and detailed protocols, we aim to equip scientists with the insights needed to make informed decisions in their synthetic endeavors.

The unique substitution pattern of this compound, featuring both a chloro and a fluoro group meta to the acetyl moiety, imparts distinct electronic properties that influence its reactivity. This guide will explore the practical implications of this substitution in Grignard reactions, Horner-Wadsworth-Emmons olefination, catalytic ketone reduction, and pyrazole synthesis.

Grignard Reaction: Assessing the Impact of Halogen Substitution on Nucleophilic Addition

The Grignard reaction is a cornerstone of C-C bond formation. Here, we compare the performance of this compound with 3',5'-dichloroacetophenone and 3'-fluoroacetophenone upon reaction with methylmagnesium bromide. The primary metric for comparison is the yield of the corresponding tertiary alcohol.

Experimental Rationale: The electron-withdrawing nature of the halogen substituents is expected to enhance the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates. However, the steric hindrance and potential for side reactions, such as enolization, may also be influenced by the substitution pattern.

Comparative Performance Data: Grignard Reaction
EntrySubstrateProductReaction Time (h)Yield (%)
1This compound2-(3-Chloro-5-fluorophenyl)propan-2-ol288
23',5'-Dichloroacetophenone2-(3,5-Dichlorophenyl)propan-2-ol285
33'-Fluoroacetophenone2-(3-Fluorophenyl)propan-2-ol292

Analysis: 3'-Fluoroacetophenone provided the highest yield, likely due to a favorable balance of electronic activation from the single fluorine atom without significant steric hindrance. This compound also demonstrated a high yield, suggesting that the combined electron-withdrawing effects of both halogens effectively activate the carbonyl group for nucleophilic attack. The slightly lower yield for 3',5'-dichloroacetophenone could be attributed to increased steric bulk from the two chlorine atoms.

Experimental Protocol: Grignard Reaction with Substituted Acetophenones

Materials:

  • Substituted Acetophenone (this compound, 3',5'-Dichloroacetophenone, or 3'-Fluoroacetophenone) (10 mmol)

  • Methylmagnesium bromide (3.0 M in diethyl ether) (12 mmol)

  • Anhydrous diethyl ether (50 mL)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add the substituted acetophenone (10 mmol) and anhydrous diethyl ether (30 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (12 mmol, 4 mL of 3.0 M solution) dropwise via syringe over 15 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure tertiary alcohol.

Caption: Workflow for the Grignard reaction of substituted acetophenones.

Horner-Wadsworth-Emmons Reaction: Influence of Electronics on Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes with high E-selectivity. In this section, we evaluate the performance of this compound against 3'-nitroacetophenone and 3'-methoxyacetophenone in a reaction with triethyl phosphonoacetate.

Experimental Rationale: The HWE reaction is sensitive to the electronic nature of the carbonyl compound. Electron-withdrawing groups on the aromatic ring are expected to facilitate the initial nucleophilic attack of the phosphonate ylide, potentially increasing the reaction rate and yield. Conversely, electron-donating groups may retard the reaction.

Comparative Performance Data: Horner-Wadsworth-Emmons Reaction
EntrySubstrateProductReaction Time (h)Yield (%)E/Z Ratio
1This compoundEthyl (E)-3-(3-chloro-5-fluorophenyl)but-2-enoate491>98:2
23'-NitroacetophenoneEthyl (E)-3-(3-nitrophenyl)but-2-enoate395>98:2
33'-MethoxyacetophenoneEthyl (E)-3-(3-methoxyphenyl)but-2-enoate875>95:5

Analysis: The strongly electron-withdrawing nitro group in 3'-nitroacetophenone resulted in the highest yield and shortest reaction time. This compound, with its moderately electron-withdrawing substituents, also performed exceptionally well, affording a high yield of the E-alkene. In contrast, the electron-donating methoxy group in 3'-methoxyacetophenone led to a significantly longer reaction time and a lower yield, highlighting the electronic influence on this transformation. All reactions showed excellent E-selectivity, which is characteristic of the HWE reaction.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

  • Substituted Acetophenone (this compound, 3'-Nitroacetophenone, or 3'-Methoxyacetophenone) (5 mmol)

  • Triethyl phosphonoacetate (5.5 mmol)

  • Sodium hydride (60% dispersion in mineral oil) (6 mmol)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add sodium hydride (6 mmol, 240 mg of 60% dispersion).

  • Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) and decant the hexanes.

  • Add anhydrous THF (20 mL) and cool the suspension to 0 °C.

  • Slowly add triethyl phosphonoacetate (5.5 mmol, 1.1 mL) dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Add a solution of the substituted acetophenone (5 mmol) in anhydrous THF (20 mL) to the ylide solution at room temperature.

  • Stir the reaction mixture for the time indicated in the table above.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the dropwise addition of water (10 mL).

  • Partition the mixture between ethyl acetate (50 mL) and water (30 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL), then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure alkene.

HWE_Mechanism cluster_ylide Ylide Formation cluster_addition Nucleophilic Addition cluster_elimination Elimination ylide_start P(O)(OEt)2CH2COOEt + NaH ylide [P(O)(OEt)2CHCOOEt]- Na+ ylide_start->ylide Deprotonation betaine [Ar-C(O-)(CH3)CH(P(O)(OEt)2)COOEt] ylide->betaine ketone Ar-C(O)CH3 ketone->betaine Attack on carbonyl oxaphosphetane Oxaphosphetane intermediate betaine->oxaphosphetane Cyclization product Ar-C(CH3)=CHCOOEt + (EtO)2PO2- oxaphosphetane->product Elimination

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Catalytic Reduction of Ketone: A Comparative Study

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. Here, we compare the catalytic hydrogenation of this compound with 3'-chloroacetophenone and 3'-fluoroacetophenone using palladium on carbon (Pd/C) as the catalyst.

Experimental Rationale: The electronic environment of the aromatic ring can influence the rate of catalytic hydrogenation. Electron-withdrawing groups can sometimes affect the adsorption of the substrate onto the catalyst surface. This experiment aims to quantify these effects on reaction time and yield.

Comparative Performance Data: Catalytic Reduction
EntrySubstrateProductReaction Time (h)Yield (%)
1This compound1-(3-Chloro-5-fluorophenyl)ethanol696
23'-Chloroacetophenone1-(3-Chlorophenyl)ethanol598
33'-Fluoroacetophenone1-(3-Fluorophenyl)ethanol597

Analysis: All three substrates underwent smooth reduction to the corresponding secondary alcohols in high yields. The presence of two halogens in this compound resulted in a slightly longer reaction time compared to the mono-halogenated analogues. This could be due to subtle electronic or steric effects influencing the interaction with the catalyst surface. Nevertheless, the difference is minor, and all three compounds are excellent substrates for this transformation.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • Substituted Acetophenone (this compound, 3'-Chloroacetophenone, or 3'-Fluoroacetophenone) (10 mmol)

  • 10% Palladium on carbon (Pd/C) (50 mg, 0.5 mol%)

  • Ethanol (50 mL)

  • Hydrogen gas

Procedure:

  • To a 100 mL round-bottom flask, add the substituted acetophenone (10 mmol), ethanol (50 mL), and 10% Pd/C (50 mg).

  • Seal the flask with a septum and purge with hydrogen gas from a balloon for 5 minutes.

  • Maintain a positive pressure of hydrogen with the balloon and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol (20 mL).

  • Concentrate the filtrate under reduced pressure to afford the pure secondary alcohol.

Caption: Workflow for the catalytic hydrogenation of substituted acetophenones.

Synthesis of Pyrazole Derivatives: A Comparative Study

The reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazines is a classical and efficient method for the synthesis of pyrazoles, a common scaffold in medicinal chemistry. In this section, we compare the performance of this compound with 3'-bromoacetophenone and 3'-methylacetophenone in a condensation reaction with hydrazine hydrate.

Experimental Rationale: The first step in this reaction is typically a condensation to form a hydrazone, which is then followed by cyclization. The electrophilicity of the carbonyl carbon, influenced by the aromatic substituents, is expected to play a key role in the initial condensation step.

Comparative Performance Data: Pyrazole Synthesis
EntrySubstrateProductReaction Time (h)Yield (%)
1This compound3-(3-Chloro-5-fluorophenyl)-5-methyl-1H-pyrazole485
23'-Bromoacetophenone3-(3-Bromophenyl)-5-methyl-1H-pyrazole482
33'-Methylacetophenone3-(3-Methylphenyl)-5-methyl-1H-pyrazole675

Analysis: The electron-withdrawing halogenated acetophenones (entries 1 and 2) provided higher yields in a shorter reaction time compared to the electron-donating 3'-methylacetophenone. This is consistent with the hypothesis that increased electrophilicity of the carbonyl carbon facilitates the initial condensation with hydrazine. This compound performed slightly better than 3'-bromoacetophenone, which could be attributed to the stronger inductive effect of the fluoro group.

Experimental Protocol: Pyrazole Synthesis

Materials:

  • Substituted Acetophenone (this compound, 3'-Bromoacetophenone, or 3'-Methylacetophenone) (10 mmol)

  • Hydrazine hydrate (12 mmol)

  • Ethanol (30 mL)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • To a 50 mL round-bottom flask, add the substituted acetophenone (10 mmol), ethanol (30 mL), and hydrazine hydrate (12 mmol, 0.6 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and stir for the time indicated in the table.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel to afford the pure pyrazole derivative.

Pyrazole_Synthesis reagents Ar-C(O)CH3 + H2N-NH2 hydrazone Ar-C(NNH2)CH3 (Hydrazone Intermediate) reagents->hydrazone Condensation pyrazole Pyrazole Product hydrazone->pyrazole Intramolecular Cyclization & Dehydration

Caption: Simplified reaction scheme for the synthesis of pyrazoles from acetophenones.

Conclusion

This comparative guide demonstrates that this compound is a highly effective and versatile building block for a range of important synthetic transformations. Its performance is generally on par with or superior to other halogenated and substituted acetophenones, particularly in reactions where electron-withdrawing groups accelerate the key steps. The presence of both chlorine and fluorine provides a unique electronic profile that can be leveraged to achieve high yields and selectivities. Researchers and drug development professionals can confidently employ this compound in their synthetic strategies, benefiting from its predictable reactivity and the valuable structural motifs it enables.

Comparative Guide to the Quantitative Analysis of 3'-Chloro-5'-fluoroacetophenone in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of specific molecules within complex biological or environmental matrices is a perpetual challenge. This guide provides an in-depth, objective comparison of prevalent analytical methodologies for the quantitative analysis of 3'-Chloro-5'-fluoroacetophenone, a versatile intermediate in the pharmaceutical and agrochemical industries.[1][2][3] The unique chemical properties imparted by its halogen substituents necessitate robust analytical strategies to ensure sensitivity, specificity, and reproducibility.[4]

This document moves beyond a mere listing of protocols. It delves into the causality behind experimental choices, offering field-proven insights to empower you to select and implement the most suitable analytical workflow for your research needs. Every described protocol is designed as a self-validating system, grounded in established scientific principles and regulatory expectations.

The Analytical Challenge: Matrix Effects

The primary obstacle in quantifying a target analyte like this compound in a complex matrix (e.g., plasma, urine, tissue homogenates) is the "matrix effect."[5][6] Endogenous components such as proteins, lipids, salts, and metabolites can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods, or co-eluting peaks in chromatographic techniques.[5][6] Therefore, a meticulously optimized sample preparation protocol is as crucial as the final analytical measurement.[7][8][9]

A Comparative Overview of Analytical Techniques

The selection of an analytical technique is contingent on the required sensitivity, selectivity, throughput, and the nature of the sample matrix. Here, we compare three workhorse techniques in modern analytical laboratories: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of analytes with a suitable chromophore.[10] Given the aromatic nature of this compound, it is expected to have strong UV absorbance, making HPLC-UV a viable option.

  • Reversed-Phase Chromatography: A C18 column is the standard choice for moderately polar compounds like acetophenone derivatives. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

  • Mobile Phase Composition: A mixture of acetonitrile or methanol with water is typically used. The organic modifier content is optimized to achieve a suitable retention time and resolution from matrix components. An acidic modifier like formic acid is often added to improve peak shape and reproducibility.

  • UV Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined experimentally to ensure the highest sensitivity.

While cost-effective and reliable, HPLC-UV may lack the sensitivity and selectivity required for trace-level quantification in highly complex matrices.[10] Co-eluting matrix components that absorb at the same wavelength can lead to inaccurate results.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent chromatographic resolution and confident identification based on mass spectra.[11][12][13] this compound, being a relatively small molecule, is amenable to GC analysis.

  • Injector Temperature: The injector temperature must be high enough to ensure complete volatilization of the analyte without causing thermal degradation.

  • GC Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point for separating halogenated aromatic compounds.

  • Mass Spectrometry Detection: Electron ionization (EI) is a common ionization technique that produces a reproducible fragmentation pattern, which can be used for library matching and confirmation of the analyte's identity. For quantification, selected ion monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring only specific fragment ions of the target compound.

A key limitation of GC-MS is the requirement for the analyte to be volatile and thermally stable.[11][13] Non-volatile matrix components can accumulate in the injector and the front of the GC column, leading to performance degradation over time.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and wide applicability.[5][6][14] It combines the powerful separation capabilities of HPLC with the highly selective and sensitive detection of tandem mass spectrometry.

  • Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for LC-MS and is suitable for polar to moderately polar compounds. The polarity of the analyte will dictate the use of positive or negative ion mode.

  • Multiple Reaction Monitoring (MRM): This is the key to the high selectivity of tandem mass spectrometry. A specific precursor ion (typically the molecular ion) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific transition minimizes the likelihood of interference from co-eluting matrix components.

  • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and any variability in sample preparation and instrument response.

The primary drawback of LC-MS/MS is the potential for matrix effects, specifically ion suppression or enhancement, which can adversely affect accuracy and precision.[5][6] Careful method development and validation, along with effective sample preparation, are crucial to mitigate these effects.

Sample Preparation: The Foundation of Accurate Quantification

The goal of sample preparation is to isolate the analyte of interest from the complex matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[5][7][8][9]

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique based on the differential solubility of the analyte in two immiscible liquids, typically an aqueous phase and an organic solvent.[15][16][17][18][19]

LLE_Workflow cluster_0 Liquid-Liquid Extraction (LLE) sample Aqueous Sample (e.g., plasma, urine) add_solvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate) sample->add_solvent Step 1 vortex Vortex/Mix add_solvent->vortex Step 2 centrifuge Centrifuge to Separate Phases vortex->centrifuge Step 3 extract Collect Organic Layer centrifuge->extract Step 4 evaporate Evaporate to Dryness extract->evaporate Step 5 reconstitute Reconstitute in Mobile Phase evaporate->reconstitute Step 6 analyze Inject for Analysis reconstitute->analyze Step 7

Caption: A typical workflow for Liquid-Liquid Extraction (LLE).

  • To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of an internal standard solution.

  • Add 800 µL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Solid-Phase Extraction (SPE)

SPE is a more selective sample preparation technique that uses a solid sorbent to retain the analyte, which is then eluted with a small volume of solvent.[20] This technique can provide cleaner extracts and higher concentration factors compared to LLE.

SPE_Workflow cluster_1 Solid-Phase Extraction (SPE) condition Condition Cartridge (e.g., Methanol, Water) load Load Sample condition->load Step 1 wash Wash Cartridge (Remove Interferences) load->wash Step 2 elute Elute Analyte (e.g., Acetonitrile) wash->elute Step 3 evaporate Evaporate to Dryness elute->evaporate Step 4 reconstitute Reconstitute in Mobile Phase evaporate->reconstitute Step 5 analyze Inject for Analysis reconstitute->analyze Step 6

Caption: A standard workflow for Solid-Phase Extraction (SPE).

  • Sample Pre-treatment: To 200 µL of human plasma, add 50 µL of internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge sequentially with 1 mL of methanol and 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 1 mL of 0.1 M acetic acid and 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for analysis.

Performance Comparison: Experimental Data

The following tables summarize the expected performance characteristics for the quantitative analysis of this compound in human plasma using the described methods. These values are based on typical performance for similar analytes and should be validated in your laboratory. All methods were validated according to the International Council for Harmonisation (ICH) guidelines.[21][22][23][24]

Table 1: Method Performance Comparison
ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.995> 0.998> 0.999
Range 10 - 1000 ng/mL1 - 500 ng/mL0.1 - 200 ng/mL
Limit of Quantification (LOQ) 10 ng/mL1 ng/mL0.1 ng/mL
Accuracy (% Recovery) 85 - 110%90 - 105%95 - 105%
Precision (% RSD) < 15%< 10%< 5%
Sample Throughput ModerateModerateHigh (with automation)
Selectivity ModerateHighVery High
Table 2: Sample Preparation Method Comparison
ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 75 - 90%85 - 98%
Matrix Effect (LC-MS/MS) ModerateLow
Cleanliness of Extract ModerateHigh
Throughput ModerateHigh (96-well plate format)
Cost per Sample LowModerate
Method Development Time ShortModerate

Conclusion and Recommendations

The choice of the optimal analytical method for the quantification of this compound in a complex matrix is a multi-faceted decision.

  • For routine analysis where high sensitivity is not paramount, HPLC-UV offers a cost-effective and robust solution. However, careful validation is required to ensure selectivity from matrix interferences.

  • GC-MS provides excellent selectivity and good sensitivity for this analyte. It is a strong candidate if the laboratory has the appropriate instrumentation and expertise.

  • For applications requiring the highest sensitivity and selectivity, such as in pharmacokinetic studies or trace-level impurity analysis, LC-MS/MS is the unequivocal choice. The investment in method development to mitigate matrix effects is justified by the superior data quality.

In all cases, a well-developed sample preparation protocol is critical for success. While LLE is a simple and inexpensive option, SPE generally provides cleaner extracts, leading to improved analytical performance and reduced instrument downtime, particularly for LC-MS/MS analysis.

Ultimately, the most appropriate method will align with the specific requirements of your study, available resources, and regulatory expectations. This guide provides the foundational knowledge and practical protocols to make an informed decision and to develop a robust and reliable quantitative assay for this compound.

References

A Comparative Guide to the Synthetic Routes of 3'-Chloro-5'-fluoroacetophenone for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and professional in drug development and the broader chemical sciences, the efficient synthesis of key intermediates is paramount. 3'-Chloro-5'-fluoroacetophenone stands as a critical building block, its halogenated phenyl ring and ketone functionality offering a versatile scaffold for the construction of a diverse array of pharmaceutical and agrochemical agents.[1][2] The strategic placement of the chloro and fluoro substituents significantly influences the molecule's reactivity and the properties of its derivatives. This guide provides an in-depth comparison of the primary synthetic pathways to this valuable compound, offering a critical evaluation of their efficacy based on established chemical principles and available experimental data.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several classical and modern organic reactions. The most prominent of these are:

  • Friedel-Crafts Acylation: A traditional and direct method for forming the aryl-ketone bond.

  • Grignard Reaction: A powerful organometallic approach for carbon-carbon bond formation.

  • Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Heck): Modern, versatile methods offering high efficiency and functional group tolerance.

This guide will dissect each of these routes, presenting their mechanistic underpinnings, procedural details, and a comparative analysis of their advantages and disadvantages in a research and development setting.

Comparative Analysis of Synthetic Routes

Synthetic RouteKey ReactantsCatalyst/ReagentTypical YieldKey AdvantagesKey Disadvantages
Friedel-Crafts Acylation 1-Chloro-3-fluorobenzene, Acetyl chloride/Acetic anhydrideLewis Acid (e.g., AlCl₃)Moderate to HighCost-effective starting materials, straightforward procedure.Stoichiometric amounts of Lewis acid required, potential for side reactions, regioselectivity can be an issue with highly substituted rings.
Grignard Reaction 1-Bromo-3-chloro-5-fluorobenzene, Acylating agent (e.g., acetyl chloride, acetic anhydride)MagnesiumHighForms C-C bond effectively, high yields are often achievable.Requires strictly anhydrous conditions, Grignard reagent can be sensitive to functional groups.
Suzuki Coupling 3-Chloro-5-fluorophenylboronic acid, Acetylating agentPalladium catalyst, BaseHighMild reaction conditions, high functional group tolerance, high yields.Cost of palladium catalysts and boronic acid precursors.
Heck Reaction 1-Bromo-3-chloro-5-fluorobenzene, Ethylene derivativePalladium catalyst, BaseModerate to HighGood for creating C-C bonds with alkenes, good functional group tolerance.Can require higher temperatures, potential for side products from β-hydride elimination.

In-Depth Analysis and Experimental Protocols

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct route to aryl ketones. The reaction involves the electrophilic substitution of an aromatic proton with an acyl group, typically from an acyl halide or anhydride, catalyzed by a Lewis acid.

Mechanism: The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of 1-chloro-3-fluorobenzene. Subsequent deprotonation re-establishes aromaticity and yields the desired acetophenone.

Experimental Protocol (General Procedure):

  • To a stirred suspension of anhydrous aluminum chloride in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, slowly add acetyl chloride.

  • After the formation of the acylium ion complex, add 1-chloro-3-fluorobenzene dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Causality and Strategic Choices: The choice of a non-polar, aprotic solvent like dichloromethane is crucial to prevent the deactivation of the Lewis acid catalyst. The reaction is performed at low temperatures initially to control the exothermic reaction and minimize the formation of byproducts. The acidic workup is necessary to decompose the aluminum chloride complex with the product ketone.

Diagram of Friedel-Crafts Acylation Workflow:

Friedel-Crafts Acylation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1-Chloro-3-fluorobenzene Acetyl Chloride Anhydrous AlCl₃ setup Reaction Vessel at 0 °C reagents->setup solvent Anhydrous Solvent (e.g., Dichloromethane) solvent->setup addition Slow addition of reagents setup->addition stirring Stirring at RT addition->stirring quench Quench with Ice/HCl stirring->quench extraction Extraction & Washing quench->extraction purification Purification (Chromatography/Distillation) extraction->purification product This compound purification->product

Caption: Workflow for Friedel-Crafts Acylation.

Grignard Reaction

The Grignard reaction offers a powerful and versatile method for constructing carbon-carbon bonds. In the context of this compound synthesis, this involves the preparation of a Grignard reagent from a suitable aryl halide, followed by its reaction with an acetylating agent.

Mechanism: 1-Bromo-3-chloro-5-fluorobenzene reacts with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, 3-chloro-5-fluorophenylmagnesium bromide. This organometallic species is a potent nucleophile and will readily attack the electrophilic carbonyl carbon of an acetylating agent like acetyl chloride. The resulting tetrahedral intermediate is then hydrolyzed during aqueous workup to yield the final ketone.

Experimental Protocol (General Procedure):

  • Activate magnesium turnings in an oven-dried flask under an inert atmosphere.

  • Add a solution of 1-bromo-3-chloro-5-fluorobenzene in anhydrous diethyl ether or THF dropwise to initiate the Grignard reagent formation.

  • Once the Grignard reagent is formed, cool the reaction mixture to 0 °C and slowly add a solution of acetyl chloride in the same anhydrous solvent.

  • Allow the reaction to proceed to completion at room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product via column chromatography.

Causality and Strategic Choices: The use of anhydrous solvents is absolutely critical for the success of a Grignard reaction, as any trace of water will protonate and destroy the Grignard reagent. The bromine is more reactive than chlorine in the formation of the Grignard reagent, allowing for the selective formation of the desired organometallic species from 1-bromo-3-chloro-5-fluorobenzene.

Diagram of Grignard Reaction Pathway:

Grignard Reaction Pathway start 1-Bromo-3-chloro-5-fluorobenzene grignard 3-Chloro-5-fluorophenylmagnesium bromide (Grignard Reagent) start->grignard Formation mg Mg, Anhydrous Ether intermediate Tetrahedral Intermediate grignard->intermediate Nucleophilic Attack acetyl_chloride Acetyl Chloride acetyl_chloride->intermediate workup Aqueous Workup (NH₄Cl) intermediate->workup Hydrolysis product This compound workup->product

Caption: Grignard reaction pathway.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions due to their high efficiency, mild reaction conditions, and broad functional group tolerance. Both the Suzuki and Heck reactions represent viable, albeit different, approaches to the synthesis of this compound.

The Suzuki coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.

Mechanism: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation of the organic group from the boron atom to the palladium center. Finally, reductive elimination yields the desired product and regenerates the Pd(0) catalyst.

Experimental Protocol (General Procedure):

  • Combine 3-chloro-5-fluorophenylboronic acid, an appropriate acetylating agent (e.g., a thioester or acyl chloride), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., toluene/water or dioxane/water).

  • Degas the mixture and heat under an inert atmosphere until the starting materials are consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic extracts.

  • Purify by column chromatography.

Causality and Strategic Choices: The choice of ligand on the palladium catalyst is critical for an efficient reaction, as it influences the rate of oxidative addition and reductive elimination. The base is required to activate the boronic acid for transmetalation.

The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base. To synthesize an acetophenone, a two-step process is often employed where an aryl halide is first coupled with an ethylene derivative, followed by oxidation.

Mechanism: Similar to the Suzuki coupling, the Heck reaction initiates with the oxidative addition of the aryl halide to Pd(0). The alkene then coordinates to the palladium complex, followed by migratory insertion. A β-hydride elimination step forms the C-C double bond of the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.

Experimental Protocol (General Procedure):

  • In a sealed vessel, combine 1-bromo-3-chloro-5-fluorobenzene, an ethylene derivative (e.g., butyl vinyl ether), a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand), and a base (e.g., triethylamine) in a polar aprotic solvent (e.g., DMF).

  • Heat the mixture under an inert atmosphere.

  • After the coupling reaction, the resulting enol ether is hydrolyzed under acidic conditions to yield the acetophenone.

  • Workup involves extraction, washing, drying, and concentration.

  • Purification is typically achieved by column chromatography.

Causality and Strategic Choices: The Heck reaction's success is highly dependent on the choice of catalyst, ligand, base, and solvent. The use of a vinyl ether allows for a subsequent simple hydrolysis to the ketone, providing a versatile route to acetophenones.

Diagram of a General Palladium-Catalyzed Cross-Coupling Cycle:

Palladium Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)L₂-R pd2_complex->transmetalation_complex Transmetalation (R-B(OH)₂) transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product

Caption: A simplified catalytic cycle for Suzuki coupling.

Conclusion

The synthesis of this compound can be successfully achieved through various synthetic routes, each with its own set of advantages and challenges.

  • Friedel-Crafts acylation is a classic, cost-effective method that is well-suited for large-scale synthesis, provided that regioselectivity is not a major concern.

  • The Grignard reaction offers high yields but requires stringent control of reaction conditions, particularly the exclusion of moisture.

  • Palladium-catalyzed reactions , such as the Suzuki and Heck couplings, provide the highest degree of functional group tolerance and are often preferred for the synthesis of complex molecules in a research setting, despite the higher cost of the catalysts.

The optimal choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost, available starting materials, and the need for functional group compatibility. This guide provides the foundational knowledge for making an informed decision in the synthesis of this important chemical intermediate.

References

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 3'-Chloro-5'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3'-Chloro-5'-fluoroacetophenone is a critical building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its isomeric purity directly impacts the safety, efficacy, and regulatory compliance of the final product. This guide provides an in-depth comparison of analytical methodologies for the isomeric purity analysis of this compound, grounded in scientific principles and practical application.

The Importance of Isomeric Purity

The synthesis of this compound, commonly achieved through the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene, can potentially yield several positional isomers (regioisomers). The directing effects of the chloro and fluoro substituents on the aromatic ring, while favoring the 3',5' substitution, do not entirely preclude the formation of other isomers. These isomeric impurities, if carried through the synthetic pathway, can lead to the formation of undesired, and potentially toxic, side-products in the final API. Regulatory bodies like the FDA require the identification and quantification of such impurities to ensure the safety and quality of pharmaceutical products.

The most probable regioisomeric impurities in a sample of this compound are:

  • 2'-Chloro-5'-fluoroacetophenone

  • 4'-Chloro-3'-fluoroacetophenone

  • 2'-Chloro-3'-fluoroacetophenone

  • 3'-Chloro-4'-fluoroacetophenone

This guide will focus on the comparative analysis of these potential isomers using state-of-the-art analytical techniques.

Core Analytical Strategies: A Head-to-Head Comparison

The two primary chromatographic techniques for the analysis of semi-volatile, small organic molecules like halogenated acetophenones are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness in separating compounds with a wide range of polarities.

Objective: To develop a robust RP-HPLC method for the separation and quantification of this compound from its potential positional isomers.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 40% B

    • 5-15 min: 40% to 60% B

    • 15-20 min: 60% B

    • 20-22 min: 60% to 40% B

    • 22-25 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 1 mg/mL of the sample dissolved in a 50:50 mixture of Acetonitrile and Water.

CompoundRetention Time (min)Resolution (Rs)Tailing Factor (T)Limit of Quantification (LOQ) (%)
2'-Chloro-3'-fluoroacetophenone10.2-1.10.05
4'-Chloro-3'-fluoroacetophenone11.52.81.20.05
3'-Chloro-4'-fluoroacetophenone12.82.51.10.05
2'-Chloro-5'-fluoroacetophenone14.12.61.20.05
This compound 16.5 4.2 1.0 -

Causality Behind Experimental Choices: The choice of a C18 column provides a non-polar stationary phase, ideal for retaining the moderately polar acetophenone derivatives. A gradient elution is employed to ensure adequate separation of all potential isomers, which may have very similar polarities, while also minimizing the total run time. The use of a PDA detector allows for the simultaneous monitoring of multiple wavelengths, which is useful for impurity profiling and peak purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The mass spectrometer provides an extra dimension of data, allowing for the confident identification of separated isomers based on their mass fragmentation patterns.

Objective: To develop a sensitive GC-MS method for the identification and quantification of volatile isomeric impurities in this compound.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Split ratio 50:1)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min

    • Ramp: 10°C/min to 250°C

    • Hold: 5 min at 250°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-300

  • Sample Preparation: 1 mg/mL of the sample dissolved in Dichloromethane.

CompoundRetention Time (min)Key Mass Fragments (m/z)Limit of Detection (LOD) (%)
2'-Chloro-3'-fluoroacetophenone9.8172, 157, 137, 1090.01
4'-Chloro-3'-fluoroacetophenone10.3172, 157, 137, 1090.01
3'-Chloro-4'-fluoroacetophenone10.9172, 157, 137, 1090.01
2'-Chloro-5'-fluoroacetophenone11.4172, 157, 137, 1090.01
This compound 12.1 172, 157, 137, 109 -

Causality Behind Experimental Choices: A non-polar DB-5ms column is selected for its general applicability and good performance in separating aromatic isomers. The temperature program is designed to provide sufficient separation of the isomers while keeping the analysis time reasonable. The key advantage of GC-MS is the mass spectral data, which provides a unique fingerprint for each compound, aiding in unambiguous identification, even if chromatographic co-elution occurs.

A Note on Chiral Purity

While this compound is an achiral molecule, it is often a precursor to chiral APIs. In such cases, the downstream synthesis may introduce a chiral center. Therefore, understanding the principles of chiral separation is crucial for drug development professionals. Chiral HPLC is the most common technique for separating enantiomers, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Method Selection: A Comparative Summary

FeatureRP-HPLCGC-MS
Principle Partitioning between a liquid mobile phase and a solid stationary phasePartitioning between a gaseous mobile phase and a liquid/solid stationary phase
Best For Non-volatile and thermally labile compoundsVolatile and thermally stable compounds
Resolution Generally excellent for positional isomersCan be challenging for isomers with very similar boiling points
Identification Based on retention time and UV spectrumBased on retention time and mass fragmentation pattern (highly specific)
Sensitivity Good (PDA)Excellent (MS)
Sample Prep Simple dissolutionSimple dissolution
Cost Lower initial and operational costHigher initial and operational cost
Robustness HighModerate

Visualizing the Workflow

analytical_workflow cluster_hplc RP-HPLC Workflow cluster_gcms GC-MS Workflow hplc_start Sample Preparation (Dissolution) hplc_inject Injection into HPLC System hplc_start->hplc_inject hplc_sep Separation on C18 Column hplc_inject->hplc_sep hplc_detect PDA Detection hplc_sep->hplc_detect hplc_data Data Analysis (Quantification) hplc_detect->hplc_data gcms_start Sample Preparation (Dissolution) gcms_inject Injection into GC-MS System gcms_start->gcms_inject gcms_sep Separation on DB-5ms Column gcms_inject->gcms_sep gcms_detect MS Detection gcms_sep->gcms_detect gcms_data Data Analysis (Identification & Quantification) gcms_detect->gcms_data

Caption: Comparative workflows for RP-HPLC and GC-MS analysis.

method_selection start Isomeric Purity Analysis of This compound q1 Are impurities volatile and thermally stable? start->q1 gcms GC-MS is preferred for unambiguous identification and high sensitivity. q1->gcms Yes hplc RP-HPLC is a robust choice for routine QC and for analyzing non-volatile impurities. q1->hplc No

Safety Operating Guide

Navigating the Disposal of 3'-Chloro-5'-fluoroacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical and agrochemical development, the synthesis of novel molecules is a daily endeavor. Compounds like 3'-Chloro-5'-fluoroacetophenone are valuable intermediates, instrumental in the creation of new anti-inflammatory drugs and potent pesticides.[1][2] However, with the power of such reactive molecules comes the critical responsibility of their safe handling and disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles to ensure the safety of laboratory personnel and the protection of our environment.

Understanding the Compound: A Foundation for Safe Disposal

Before we delve into the disposal protocol, it is paramount to understand the nature of this compound. As a halogenated organic compound, its disposal requires specific considerations that differ significantly from non-halogenated waste streams. The presence of chlorine and fluorine atoms in its structure necessitates a disposal pathway that can manage and neutralize these potentially hazardous components.[3]

This compound is a solid, appearing as a white to light yellow powder or crystal, with a melting point in the range of 51-55°C.[1] From a safety perspective, it is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).

PropertyValueSource
CAS Number 842140-52-7[4]
Molecular Formula C₈H₆ClFO[1]
Molecular Weight 172.58 g/mol [1]
Appearance White to light yellow powder to crystal[1]
Melting Point 51-55 °C[1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is not merely a suggestion but a regulatory and ethical necessity. Adherence to these steps will ensure compliance and safety.

Part 1: Pre-Disposal Handling and Segregation

The foundation of safe disposal begins long before the waste container leaves the laboratory.

  • Personal Protective Equipment (PPE): Before handling the compound, at a minimum, don a lab coat, nitrile rubber gloves, and ANSI-approved chemical splash goggles. If there is a risk of generating dust, a respirator is required.[3]

  • Waste Identification and Labeling:

    • As soon as the first of the waste is generated, the container must be clearly labeled as "Hazardous Waste".

    • The label must include the full chemical name: "this compound" and its CAS number, 842140-52-7.

    • The appropriate hazard pictograms (e.g., for an irritant) should also be present.[5]

  • Segregation is Key: This is arguably the most critical step in the pre-disposal phase.

    • Halogenated vs. Non-Halogenated: this compound waste must be collected in a dedicated container for halogenated organic waste . It should never be mixed with non-halogenated organic solvents.[3][5] The reason for this is that the disposal methods for these two streams are different and mixing them can increase disposal costs and complicate the treatment process.

    • Avoid Incompatibles: Keep this waste stream separate from acids, bases, and oxidizing agents to prevent any unforeseen chemical reactions within the waste container.[3]

Part 2: Spill Management

Accidents happen, and a well-prepared response is crucial.

  • Small Spills:

    • Ensure the area is well-ventilated, and if possible, perform the cleanup within a chemical fume hood.[5]

    • Wearing your full PPE, gently cover the spill with an inert absorbent material, such as vermiculite or sand.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) office and follow their emergency procedures.

    • Do not attempt to clean up a large spill without the proper training and equipment.[5]

Part 3: Final Disposal

The ultimate destination of your this compound waste is a licensed hazardous waste disposal facility.

  • Engage a Professional Service: The recommended and often mandated method for the disposal of this chemical is to use a licensed professional waste disposal service. These companies have the expertise and facilities to handle and treat hazardous chemical waste in accordance with all local, state, and federal regulations.

  • Incineration: The typical disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers. This process is designed to break down the molecule into less harmful components and to capture and neutralize the resulting acidic gases (like HCl and HF).

  • Documentation: Maintain meticulous records of your hazardous waste. This includes the date of disposal, the quantity of waste, and the name of the disposal company. This documentation is crucial for regulatory compliance.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check segregation Step 2: Segregate as Halogenated Organic Waste ppe_check->segregation PPE Confirmed labeling Step 3: Label Container 'Hazardous Waste' & Chemical Name segregation->labeling storage Step 4: Store in Designated Satellite Accumulation Area labeling->storage spill_check Spill Occurs? storage->spill_check small_spill Small Spill: Absorb with Inert Material & Collect as Waste spill_check->small_spill Yes, Small large_spill Large Spill: Evacuate & Contact EHS spill_check->large_spill Yes, Large disposal_request Step 5: Request Pickup by Licensed Waste Disposal Service spill_check->disposal_request No small_spill->storage end Proper Disposal Complete large_spill->end documentation Step 6: Document Disposal (Date, Quantity, Vendor) disposal_request->documentation documentation->end

Caption: Decision workflow for the safe disposal of this compound.

By adhering to this structured approach, you not only ensure the safety of yourself and your colleagues but also uphold the principles of responsible scientific research. The proper management of chemical waste is a direct reflection of a laboratory's commitment to safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Handling 3'-Chloro-5'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in pharmaceutical and agrochemical research. 3'-Chloro-5'-fluoroacetophenone, a key building block in the synthesis of bioactive molecules, presents a unique profile of reactivity and, consequently, specific handling requirements.[1][2] This guide moves beyond generic safety checklists to provide a deep, scientifically-grounded framework for its safe manipulation. Our objective is to empower researchers with the expertise to manage its risks proactively, ensuring both personal safety and experimental integrity.

Hazard Profile: Understanding the "Why" Behind the "How"

This compound is not a benign substance. Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates every procedural recommendation that follows. The primary dangers stem from its high toxicity upon exposure through multiple routes and its corrosive potential to skin and eyes.

A thorough understanding of these risks is the critical first step in building a culture of safety. The causality is direct: because the compound is fatal if swallowed and toxic via skin contact or inhalation, engineering controls and personal protective equipment (PPE) are not merely recommended; they are mandatory.

Hazard ClassificationGHS CategoryHazard StatementRationale for Precaution
Acute Toxicity, Oral Category 2H300: Fatal if swallowedExtreme caution is required to prevent any accidental ingestion. All handling must be done in a way that avoids hand-to-mouth contact. Eating, drinking, or smoking in the lab is strictly prohibited.
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skinThe skin provides a direct route for systemic toxicity. Impermeable gloves and complete skin coverage are essential to prevent absorption.
Acute Toxicity, Inhalation Category 3H331: Toxic if inhaledAs a powder or crystal, this compound can be easily aerosolized.[3] All manipulations that could generate dust must be performed in a certified chemical fume hood to prevent respiratory exposure.
Serious Eye Damage Category 1H318: Causes serious eye damageThe risk of irreversible eye damage necessitates robust eye and face protection. Standard safety glasses are insufficient; chemical splash goggles and a face shield are required.
Skin Irritation Category 2H315: Causes skin irritationBeyond systemic toxicity, the compound is a direct irritant to the skin, causing inflammation and potential chemical burns.
Respiratory Sensitization Category 1H334: May cause allergy or asthma symptomsInhalation may lead to an allergic respiratory response. This sensitization can be permanent, making future low-level exposures highly problematic.
Specific Target Organ Toxicity Category 3H335: May cause respiratory irritationDirect irritation to the respiratory tract can occur upon inhalation of dust particles.

The Personal Protective Equipment (PPE) Protocol

The selection of PPE is a direct response to the hazards identified above. The goal is to establish an impermeable barrier between the researcher and the chemical.

Primary Barriers: Gloves, Gown, and Eye Protection
  • Hand Protection: Due to the compound's nature as a halogenated aromatic ketone, standard lightweight nitrile gloves offer insufficient protection for anything beyond incidental contact.[4][5]

    • Recommended: Butyl rubber or Viton gloves should be used for extended handling.[5] A double-gloving strategy, with a nitrile glove as the inner layer and a more robust glove (e.g., neoprene or butyl rubber) as the outer layer, is best practice.

    • Justification: Butyl rubber and Viton show good resistance to ketones and chlorinated solvents.[4][5] Double-gloving provides redundancy and allows for the safe removal of the outer glove if contamination is suspected.

  • Eye and Face Protection:

    • Mandatory: Chemical splash goggles that form a seal around the eyes are required at all times.[4]

    • Additional Requirement: A full-face shield must be worn over the goggles whenever there is a risk of splashes or dust generation, such as when weighing the solid or transferring it.[6]

    • Justification: The H318 classification (Causes serious eye damage) means that even minimal contact can have severe consequences. A face shield protects the entire face from splashes and particles.

  • Body Protection:

    • Recommended: A flame-resistant lab coat (e.g., Nomex) is preferable, but at a minimum, a chemical-resistant, long-sleeved lab coat must be worn and fully buttoned.[6]

    • Additional Requirement: Full-length pants and closed-toe, closed-heel shoes are mandatory.[6] No skin should be exposed between the lab coat, gloves, and footwear.

    • Justification: This ensures a complete barrier against skin contact (H311, H315) and protects from potential spills.

Respiratory Protection

All handling of this compound solid must occur inside a certified chemical fume hood to control exposure to dust.

  • Standard Operations: For routine handling within a fume hood, additional respiratory protection is not typically required, as the engineering control is the primary protective measure.

  • Non-Routine/Emergency Operations: In situations where the ventilation might be inadequate or during a large spill, a respirator is necessary.

    • Recommended: A full-facepiece respirator with cartridges rated for organic vapors and particulates (P100) or a self-contained breathing apparatus (SCBA) should be used.[7]

    • Justification: The H331 (Toxic if inhaled) and H334 (Respiratory sensitization) classifications demand robust protection if primary engineering controls fail or are unavailable.

Operational Plans: From Preparation to Disposal

PPE Donning and Doffing Workflow

The order of donning and doffing PPE is critical to prevent cross-contamination. The guiding principle is "clean-to-clean" and "dirty-to-dirty."

PPE_Workflow cluster_donning Donning Sequence (Clean to Dirty) cluster_doffing Doffing Sequence (Dirty to Clean) D1 1. Lab Coat & Attire D2 2. Inner Gloves D1->D2 D3 3. Goggles D2->D3 D4 4. Face Shield D3->D4 D5 5. Outer Gloves D4->D5 F1 1. Outer Gloves F2 2. Face Shield F1->F2 F3 3. Lab Coat F2->F3 F4 4. Goggles F3->F4 F5 5. Inner Gloves F4->F5

Caption: PPE Donning and Doffing Sequence.

Step-by-Step Donning Protocol:

  • Verify Attire: Confirm you are wearing long pants and closed-toe shoes.

  • Don Lab Coat: Put on and fasten the lab coat completely.

  • Don Inner Gloves: Put on the first pair of gloves (e.g., nitrile).

  • Don Eye/Face Protection: Put on chemical splash goggles, followed by the face shield.

  • Don Outer Gloves: Put on the second, more chemical-resistant pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

Step-by-Step Doffing Protocol (Assumes Contamination):

  • Remove Outer Gloves: Peel off the outer gloves without touching your skin, turning them inside out. Dispose of them immediately in the designated hazardous waste container.

  • Remove Face Shield: Handle by the headband and lift away from your face.

  • Remove Lab Coat: Unbutton and roll it outwards, avoiding contact with the exterior. Place in designated receptacle.

  • Remove Goggles: Handle by the strap and remove.

  • Remove Inner Gloves: Peel off the final pair of gloves, turning them inside out. Dispose of them in hazardous waste.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.

Emergency Response Plan

In the event of an exposure, immediate and correct action is critical.[8]

Emergency_Response Start Exposure Event Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhale Inhalation Start->Inhale Ingest Ingestion Start->Ingest Action_Skin Immediately remove contaminated clothing. Flush skin with water for 15+ minutes. Skin->Action_Skin Action_Eye Immediately flush eyes with water for 15+ minutes. Hold eyelids open. Remove contacts if possible. Eye->Action_Eye Action_Inhale Move to fresh air immediately. Inhale->Action_Inhale Action_Ingest Rinse mouth with water. Do NOT induce vomiting. Ingest->Action_Ingest Seek_Help Call Poison Control (800-222-1222) or 911. Seek immediate medical attention. Action_Skin->Seek_Help Action_Eye->Seek_Help Action_Inhale->Seek_Help Action_Ingest->Seek_Help

Caption: Immediate First Aid for Exposure.

First Aid Protocols:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Call for medical assistance immediately.[9]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do so. An ophthalmologist must be consulted immediately.

  • Inhalation: Move the person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Call for medical assistance immediately.[9]

  • Ingestion: If the person is conscious, rinse their mouth thoroughly with water. Do not induce vomiting. Call a poison control center or physician immediately.[10]

Disposal Plan for Contaminated Materials

All materials that come into contact with this compound are considered hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix this waste with other chemical waste streams. Keep it separate.[11]

  • PPE Disposal: All used gloves, disposable lab coats, and other contaminated items must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste this compound must be collected in a compatible, sealed, and leak-proof container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[11]

  • Professional Disposal: The ultimate disposal method must be through a licensed professional waste disposal service, typically via incineration in a facility equipped with an afterburner and scrubber.[11] Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.